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  • Product: 4-Amino-2-bromo-3-fluorophenol
  • CAS: 1805189-66-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the pKa Values of 4-Amino-2-bromo-3-fluorophenol

Introduction: The Critical Role of pKa in Drug Development The acid dissociation constant, pKa, is a fundamental physicochemical parameter that dictates the extent of ionization of a molecule at a given pH.[1][2] For a d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant, pKa, is a fundamental physicochemical parameter that dictates the extent of ionization of a molecule at a given pH.[1][2] For a drug candidate like 4-Amino-2-bromo-3-fluorophenol, which possesses both an acidic phenolic hydroxyl group and a basic amino group, the pKa values govern critical pharmacokinetic and pharmacodynamic properties. These include aqueous solubility, membrane permeability, metabolic stability, and the ability to bind to a biological target. An accurate understanding of the ionization behavior is therefore indispensable for predicting a compound's performance in vivo and for optimizing its formulation.

This molecule presents a fascinating case study in physical organic chemistry. The interplay between the electron-donating amino group and the electron-withdrawing halogen substituents (bromo and fluoro) creates a nuanced electronic environment that significantly influences the acidity of the phenol and the basicity of the aniline-like amino group. This guide will systematically dissect these influences to provide a clear path toward determining the two primary pKa values for this compound.

Theoretical Estimation: Dissecting Substituent Effects

To form a robust hypothesis for the pKa values of 4-Amino-2-bromo-3-fluorophenol, we must first understand the electronic contributions of its individual substituents by examining simpler, parent molecules.

  • The Phenolic Proton (pKa₁): The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion.

    • Phenol Baseline: Unsubstituted phenol has a pKa of approximately 9.95-10.0.[3][4][5]

    • Electron-Withdrawing Groups (EWGs): The bromo and fluoro substituents are halogens, which are classic EWGs. They increase the acidity (lower the pKa) of the phenol by inductively withdrawing electron density from the aromatic ring. This effect stabilizes the negative charge of the resulting phenoxide ion. For example, 2-bromophenol has a pKa of 8.45, and various fluorophenols have pKa values ranging from 8.7 to 9.9, demonstrating this acidifying effect.[6][7][8][9]

    • Electron-Donating Groups (EDGs): The amino group is a powerful EDG. It donates electron density into the ring via resonance, which destabilizes the phenoxide anion and makes the phenol less acidic (raises the pKa). For instance, 4-aminophenol has a phenolic pKa of about 10.30-10.46.[10][11][12][13]

  • The Amino Group Proton (pKa₂): The basicity of the amino group is determined by the availability of the nitrogen lone pair to accept a proton. The pKa value cited is for the conjugate acid (Ar-NH₃⁺).

    • Aniline Baseline: Unsubstituted aniline has a conjugate acid pKa of approximately 4.6.[14][15][16]

    • Electron-Withdrawing Groups (EWGs): The bromo and fluoro groups withdraw electron density from the ring, which in turn pulls density away from the amino nitrogen. This makes the lone pair less available to accept a proton, thereby decreasing the basicity (lowering the pKa of the conjugate acid).

    • Positional Effects: The substituents are ortho and meta to the amino group. The inductive effect of the halogens will be the primary influence on the amino group's basicity.

Hypothesis: For 4-Amino-2-bromo-3-fluorophenol, the strong acidifying inductive effects of the ortho-bromo and meta-fluoro groups are expected to counteract the de-acidifying resonance effect of the para-amino group. Therefore, the phenolic pKa (pKa₁) is predicted to be significantly lower than that of phenol (10.0) and 4-aminophenol (10.3), likely falling in the 7.5-8.5 range. Conversely, the basicity of the amino group (pKa₂) will be substantially reduced by the halogens compared to aniline (4.6), likely resulting in a pKa value in the 2.5-3.5 range.

In-Depth Protocol: Computational pKa Prediction

Given the absence of experimental data, a quantum chemical approach provides the most reliable initial estimation of the pKa values.[17][18][19] This protocol describes a direct method using Density Functional Theory (DFT) and a continuum solvation model, which avoids the need for extensive empirical corrections.[20][21]

Methodology Pillar: Causality and Self-Validation The choice of a high-level theoretical method like DFT with a continuum solvation model is causal; it is designed to accurately model the electronic structure and the bulk effects of the solvent (water), which are the primary determinants of pKa.[20][22] The protocol's self-validating nature comes from performing a frequency calculation to ensure the optimized geometry represents a true energy minimum on the potential energy surface.

Step-by-Step Computational Workflow:

  • Molecule Construction: Build the 3D structure of 4-Amino-2-bromo-3-fluorophenol using molecular modeling software (e.g., GaussView, Avogadro).

  • Gas-Phase Optimization & Frequency Calculation:

    • Perform a geometry optimization and frequency calculation in the gas phase for the neutral molecule, the phenoxide anion (deprotonated -OH), and the anilinium cation (protonated -NH₂).

    • Rationale: This step finds the lowest energy conformation of each species. The frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.[23][24]

    • Suggested Level of Theory: B3LYP functional with a 6-311++G(d,p) basis set.

  • Aqueous-Phase Optimization & Frequency Calculation:

    • Using the optimized gas-phase structures as a starting point, perform a new geometry optimization and frequency calculation for all three species in a simulated aqueous environment.

    • Rationale: The geometry of a molecule can change in a polar solvent. Re-optimizing in the presence of a solvation model provides a more accurate structure and energy.

    • Solvation Model: Use a continuum model such as the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM).[21]

  • Gibbs Free Energy Calculation:

    • Extract the total Gibbs free energy in solution (G_sol) for the neutral acid (HA), the conjugate base (A⁻), and the protonated base (BH⁺).

  • pKa Calculation:

    • The pKa is calculated from the change in Gibbs free energy (ΔG_aq) for the dissociation reaction in water.

    • For the acidic phenol (pKa₁):

      • Reaction: HA ⇌ A⁻ + H⁺

      • ΔG_aq = G_sol(A⁻) + G_sol(H⁺) - G_sol(HA)

      • pKa = ΔG_aq / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).

    • For the basic amine (pKa₂):

      • Reaction: BH⁺ ⇌ B + H⁺

      • ΔG_aq = G_sol(B) + G_sol(H⁺) - G_sol(BH⁺)

      • pKa = ΔG_aq / (2.303 * RT)

    • Note on G_sol(H⁺): The Gibbs free energy of solvation for a proton is a well-studied but challenging value. A consensus experimental value is approximately -264 kcal/mol. Using an accurate and consistently referenced value is critical for absolute pKa prediction.[22]

G cluster_neutral Neutral Molecule (HA/B) cluster_ions Ionic Species (A⁻ / BH⁺) cluster_calc Final Calculation n_build 1. Build 3D Structure n_gas_opt 2. Gas-Phase Opt+Freq n_build->n_gas_opt n_sol_opt 3. Aqueous-Phase Opt+Freq n_gas_opt->n_sol_opt extract_g 4. Extract Gibbs Free Energies (G_sol(HA), G_sol(A⁻), G_sol(BH⁺)) n_sol_opt->extract_g i_build 1. Build 3D Structures i_gas_opt 2. Gas-Phase Opt+Freq i_build->i_gas_opt i_sol_opt 3. Aqueous-Phase Opt+Freq i_gas_opt->i_sol_opt i_sol_opt->extract_g calc_pka 5. Calculate pKa using ΔG_aq and G_sol(H⁺) extract_g->calc_pka result Predicted pKa Values calc_pka->result

Caption: Workflow for in silico pKa prediction using DFT.

In-Depth Protocol: Experimental pKa Determination

To validate the computational predictions, empirical measurement is essential. UV-metric titration is a highly suitable method for this compound due to the presence of a chromophore (the substituted phenol ring) that changes its UV absorbance upon ionization.[25][26][27] Potentiometric titration is also a robust alternative.[28][29][30]

Methodology Pillar: Causality and Self-Validation The choice of a titration-based method is causal because it directly measures the pH at which the acidic and basic forms of the molecule are present in equal concentrations, which is the definition of pKa. The protocol is self-validating through the analysis of the titration curve's inflection points or by multi-wavelength spectral analysis, which provides a clear and direct measurement of the equilibrium constant.[26]

Step-by-Step UV-Metric Titration Workflow:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of 4-Amino-2-bromo-3-fluorophenol in a suitable organic solvent like DMSO or methanol.

  • Titration Setup:

    • Use an automated titrator coupled with a UV-Vis spectrophotometer and a calibrated pH electrode.

    • Prepare a thermostatted vessel containing a known volume of a constant ionic strength buffer or deionized water.

    • Add a small aliquot of the compound stock solution to the vessel to achieve a final concentration in the micromolar range (e.g., 50-100 µM).

  • Acid-Base Titration:

    • Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).

    • Subsequently, titrate the solution with a standardized solution of strong base (e.g., 0.1 M NaOH) to a high pH (e.g., pH 12).

  • Data Acquisition:

    • Throughout the titration, record the pH and the full UV-Vis spectrum (e.g., 220-500 nm) at regular intervals.[27]

  • Data Analysis:

    • Plot the absorbance at several different wavelengths against the measured pH.

    • The resulting sigmoidal curves can be analyzed using specialized software (e.g., Sirius T3, Prism). The inflection point of each sigmoid corresponds to a pKa value.

    • Alternatively, global fitting algorithms can deconvolve the spectra of the individual ionic species (BH₂⁺, HA, A⁻) and fit the data to the Henderson-Hasselbalch equation to determine the pKa values with high precision.[26]

G prep 1. Prepare Stock Solution (10mM in DMSO) setup 2. Setup Automated Titrator (pH electrode + UV-Vis probe) prep->setup titrate 3. Perform Titration (pH 2 -> pH 12 with NaOH) setup->titrate acquire 4. Acquire Data (pH and UV Spectrum vs. Titrant Volume) titrate->acquire analyze 5. Analyze Data (Plot Absorbance vs. pH) acquire->analyze result Experimental pKa Values analyze->result

Caption: Workflow for experimental pKa determination via UV-metric titration.

Summary of Physicochemical Data

This table summarizes the known pKa values of parent compounds used for theoretical estimation and provides the predicted values for the target molecule based on the principles outlined in this guide.

CompoundFunctional GroupExperimental pKaPredicted pKa for TargetReference
Phenol-OH (Acidic)9.95 - 10.0[3][4]
Aniline-NH₃⁺ (Conjugate Acid)~4.6[14][15]
4-Aminophenol-OH (Acidic)10.30 - 10.46[10][11]
4-Aminophenol-NH₃⁺ (Conjugate Acid)~5.48[10][11]
2-Bromophenol-OH (Acidic)8.45[6][7]
3-Fluorophenol-OH (Acidic)~9.3[8]
4-Amino-2-bromo-3-fluorophenol -OH (pKa₁) Not Available 7.5 - 8.5 This Guide
4-Amino-2-bromo-3-fluorophenol -NH₃⁺ (pKa₂) Not Available 2.5 - 3.5 This Guide

Conclusion

While no direct experimental data for the pKa of 4-Amino-2-bromo-3-fluorophenol exists in the public domain, a robust estimation can be achieved through a combination of theoretical analysis, high-level computational modeling, and established experimental validation techniques. The protocols detailed in this guide provide a comprehensive and scientifically rigorous pathway for researchers to determine these critical parameters. The predicted values suggest that the compound is a significantly stronger acid and a much weaker base than its parent aminophenol structure, a direct consequence of the powerful inductive effects of its halogen substituents. These insights are crucial for any further research or development involving this molecule.

References

  • PubChem. 4-Aminophenol | C6H7NO | CID 403. Available from: [Link]

  • PubChem. 2-Bromophenol | C6H5BrO | CID 7244. Available from: [Link]

  • University of Wisconsin-Madison. Bordwell pKa Table. Available from: [Link]

  • PubChem. Phenol | C6H5OH | CID 996. Available from: [Link]

  • Evotec. Cyprotex pKa and LogP Fact Sheet. Available from: [Link]

  • SCM. pKa values — Tutorials 2025.1 documentation. Available from: [Link]

  • PubChem. 3-Fluorophenol | C6H5FO | CID 9743. Available from: [Link]

  • Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(23), 4679–4687. Available from: [Link]

  • Ràfols, C., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Analiza. Using Capillary Electrophoresis to Measure pKa. Available from: [Link]

  • Wikipedia. 4-Aminophenol. Available from: [Link]

  • University of Illinois Urbana-Champaign. Tutorial - Quantum Chemistry - pKa Estimations using Gaussian. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • ResearchGate. UV-metric (spectrophotometric) and pH-metric (potentiometric) pKa measurements of pyridoxine HCl with Sirius T3. Available from: [Link]

  • Wikipedia. Phenol. Available from: [Link]

  • SciSpace. Absolute pKa determinations for substituted phenols. Available from: [Link]

  • PubMed. A fast method for pKa determination by capillary electrophoresis. Available from: [Link]

  • University of Illinois Urbana-Champaign. Determining the pKa of Simple Molecules Using Gaussian 2009 Edition. Available from: [Link]

  • Wikipedia. Aniline. Available from: [Link]

  • ACS Publications. Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Available from: [Link]

  • Chemistry LibreTexts. 5.5: Acid-base Properties of Phenols. Available from: [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available from: [Link]

  • MDPI. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Available from: [Link]

  • ResearchGate. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Available from: [Link]

  • ACS Publications. How to Predict the pKa of Any Compound in Any Solvent. Available from: [Link]

  • Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Available from: [Link]

  • ResearchGate. Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure. Available from: [Link]

  • YouTube. Calculating pKa with Density Functional Theory. Available from: [Link]

  • ResearchGate. Absolute p K a Determinations for Substituted Phenols. Available from: [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

  • Course Hero. Q5. In the box below, you are given the pKå values for a series of compounds.... Available from: [Link]

  • Agilent. High Performance Capillary Electrophoresis. Available from: [Link]

  • Wayne State University. Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density - Schlegel Group. Available from: [Link]

  • PMC. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Available from: [Link]

  • Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value. Available from: [Link]

  • Pearson. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a.... Available from: [Link]

  • Quora. What is the pKa value of ethylamine and aniline?. Available from: [Link]

  • AFIT Scholar. Substituent Effects on the Physical Properties and pKa of Aniline. Available from: [Link]

  • AFIT Scholar. Absolute pKa Determinations for Substituted Phenols. Available from: [Link]

  • Cheméo. Chemical Properties of Phenol, 4-amino- (CAS 123-30-8). Available from: [Link]

  • askIITians. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe. Available from: [Link]

Sources

Exploratory

4-Amino-2-bromo-3-fluorophenol melting point and physical state

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1805189-66-5 Chemical Formula: C₆H₅BrFNO Molecular Weight: 206.01 g/mol [1][2][3]

Executive Summary

4-Amino-2-bromo-3-fluorophenol is a specialized halogenated aminophenol intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, agrochemicals, and bioactive small molecules.[2][3][4] Characterized by a tetra-substituted benzene ring, its chemical behavior is defined by the interplay between the electron-donating hydroxyl and amino groups and the electron-withdrawing halogen substituents.[1][3]

Due to the presence of the para-aminophenol core, this compound exhibits significant sensitivity to oxidation and light.[3] It typically exists as a crystalline solid but requires rigorous inert handling to prevent degradation into quinone imine byproducts.[3] This guide details its physical properties, validated synthesis pathways, and critical handling protocols for research and development applications.[3]

Physical Characterization

Melting Point and Physical State

While experimental melting point data for this specific isomer is proprietary in many commercial catalogs, structural analysis of analogous halogenated aminophenols allows for a high-confidence prediction of its physical state.[3]

PropertyData / PredictionConfidence Level
Physical State Solid (Crystalline Powder)High (Based on MW and H-bonding)
Appearance Off-white to beige; darkens to brown upon oxidationHigh
Melting Point 125 – 145 °C (Predicted)Medium (Analogous to 4-amino-3-fluorophenol, MP 137°C)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in waterHigh
Hygroscopicity Low to ModerateMedium

Technical Insight: The para-arrangement of the amino (-NH₂) and hydroxyl (-OH) groups facilitates a strong intermolecular hydrogen bonding network, stabilizing the crystal lattice and ensuring a solid state at room temperature.[3] However, the ortho-bromine and meta-fluorine substituents introduce steric strain and lipophilicity, likely modulating the melting point compared to the parent 4-aminophenol (MP 188°C).[3]

Stability Profile
  • Oxidation: High risk.[3] The electron-rich aromatic ring is prone to air oxidation, forming dark-colored polymeric species or quinoid impurities.[3]

  • Photostability: Moderate risk.[3] Brominated aromatics can undergo homolytic cleavage under intense UV exposure.[3]

  • Storage Requirement: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in amber vials.

Synthesis & Manufacturing Methodology

Retrosynthetic Analysis

The most robust synthetic route leverages the strong ortho/para directing power of the hydroxyl group to control regioselectivity.[3] Direct bromination of 4-amino-3-fluorophenol is not recommended due to the competing directing effects of the amino group, which would favor the 5-position.[3]

Instead, a "Nitration-Reduction" strategy starting from 2-bromo-3-fluorophenol is the preferred pathway.[3]

Recommended Synthetic Route

Step 1: Regioselective Nitration

  • Precursor: 2-Bromo-3-fluorophenol (CAS 121219-03-2).[3]

  • Reagents: Dilute HNO₃ / Acetic Acid or KNO₃ / H₂SO₄ at 0°C.

  • Mechanism: The -OH group at position 1 strongly activates positions 4 and 6.[3] Position 4 is sterically favored over position 6 (which is flanked by the -OH and the bulky -Br at position 2).[3]

  • Intermediate: 2-Bromo-3-fluoro-4-nitrophenol.[3]

Step 2: Chemoselective Reduction

  • Reagents: Iron powder / NH₄Cl (Bechamp reduction) or H₂ / Pt/C (carefully controlled to prevent debromination).[3]

  • Product: 4-Amino-2-bromo-3-fluorophenol.[2][3][4]

SynthesisRoute SM 2-Bromo-3-fluorophenol (CAS 121219-03-2) Intermediate 4-Nitro-2-bromo-3-fluorophenol (Major Isomer) SM->Intermediate Nitration (HNO3/AcOH, 0°C) OH directs Para OrthoNitro 6-Nitro Isomer (Minor Byproduct) SM->OrthoNitro Minor Pathway Product 4-Amino-2-bromo-3-fluorophenol (Target) Intermediate->Product Reduction (Fe/NH4Cl or SnCl2) Retains Br

Figure 1: Regioselective synthesis pathway prioritizing the directing effects of the hydroxyl group.[3]

Analytical Validation & Quality Control

To ensure the identity and purity of 4-Amino-2-bromo-3-fluorophenol, a multi-modal analytical approach is required.

Proton NMR (¹H-NMR) Signature
  • Solvent: DMSO-d₆

  • Key Signals:

    • Phenolic -OH: Broad singlet, δ 9.0–10.0 ppm (exchangeable).[3]

    • Amino -NH₂: Broad singlet, δ 4.5–5.5 ppm (exchangeable).[3]

    • Aromatic Protons: Two distinct doublets or a multiplet pattern corresponding to protons at positions 5 and 6.[3] The proton at position 5 will show coupling to the fluorine atom (

      
      ) and the proton at position 6 (
      
      
      
      ).[3]
    • Coupling Insight: Expect a large H-F coupling constant (~8-10 Hz) for the proton ortho to the fluorine.[3]

Mass Spectrometry (LC-MS)[3]
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[3]

  • Molecular Ion: [M+H]⁺ = 206.0 / 208.0 m/z.[3]

  • Isotope Pattern: The presence of one bromine atom dictates a characteristic 1:1 doublet ratio for the M and M+2 peaks (⁷⁹Br and ⁸¹Br isotopes).[3] This is the definitive confirmation of successful bromination.

Purity Determination Workflow

QC_Workflow cluster_tests Analytical Battery Sample Raw Sample (4-Amino-2-bromo-3-fluorophenol) HPLC HPLC (C18 Column) Check for Des-bromo impurities Sample->HPLC MS LC-MS Confirm Br Isotope Pattern (1:1) Sample->MS NMR 1H-NMR / 19F-NMR Verify Regiochemistry Sample->NMR Decision Purity > 98%? HPLC->Decision MS->Decision NMR->Decision Release Release for Use Decision->Release Yes Repurify Recrystallize (EtOH/Water) Decision->Repurify No

Figure 2: Quality control workflow emphasizing the detection of debrominated side-products.

Safety and Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

  • Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).[3]

  • Sensitization: Potential skin sensitizer due to the aniline moiety.[3]

PPE Requirements:

  • Respiratory: N95 or P100 respirator to prevent inhalation of fine dust.[3]

  • Skin: Nitrile gloves (double-gloving recommended).[1][3]

  • Eyes: Chemical safety goggles.[3]

Spill Management: Do not sweep dry dust.[3] Dampen with inert solvent or water to suppress particulates before collection.[3] Treat waste as halogenated organic waste.[3]

References

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CAS 399-95-1 (Parent Scaffold). Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Structural and Functional Divergence of Amino-Bromo-Fluorophenol Isomers

This guide serves as an authoritative technical resource for the differentiation, synthesis, and application of 4-Amino-2-bromo-3-fluorophenol and 2-Amino-4-bromo-3-fluorophenol .[1][2][3] It is designed for medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the differentiation, synthesis, and application of 4-Amino-2-bromo-3-fluorophenol and 2-Amino-4-bromo-3-fluorophenol .[1][2][3] It is designed for medicinal chemists and process scientists requiring precise structural insights for scaffold selection.

[1][2][3]

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), the precise placement of halogen and amino substituents on a phenolic core dictates not just potency, but the entire synthetic trajectory of a lead compound.

4-Amino-2-bromo-3-fluorophenol (CAS 1805189-66-5) and 2-Amino-4-bromo-3-fluorophenol (CAS 889939-21-3) are often conflated due to their identical molecular weight (206.01 g/mol ) and elemental composition.[2][3] However, they represent divergent chemical spaces:

  • The 4-Amino Isomer acts as a para-aminophenol bioisostere, primarily serving as a precursor for redox-stable quinone-mimics and extended biaryl systems via Suzuki-Miyaura coupling.[1][2][3]

  • The 2-Amino Isomer is a quintessential "ortho-effect" scaffold, indispensable for the construction of benzoxazoles and tridentate ligand systems where intramolecular hydrogen bonding is a critical design feature.

This guide delineates the physiochemical, synthetic, and functional differences between these two high-value intermediates.

Physiochemical & Structural Analysis[2][3]

The core difference lies in the electronic environment created by the relative positions of the amine (-NH₂) and hydroxyl (-OH) groups.[2]

Table 1: Comparative Properties
Property4-Amino-2-bromo-3-fluorophenol2-Amino-4-bromo-3-fluorophenol
CAS Number 1805189-66-5889939-21-3
Core Motif para-Aminophenolortho-Aminophenol
Electronic Character Amphoteric; distinct donor/acceptor zones.[1][2][3]High intramolecular H-bonding (N-H...O).[1][2][3]
Predicted pKa (OH) ~8.9 (Acidified by ortho-Br)~9.8 (Stabilized by neutral H-bond)
Dominant Reactivity Nucleophilic attack at C4-NH₂; Pd-coupling at C2-Br.[1][3]Cyclocondensation at C1-OH/C2-NH₂.[1][2][3]
Steric Environment C1-OH is sterically crowded by C2-Br.[1][2][3]C1-OH and C2-NH₂ are mutually crowded; C3-F adds "buttressing" effect.[1][2][3]
Analytical Discrimination (NMR)

Distinguishing these isomers via ¹H NMR is straightforward due to the shielding effects on the aromatic protons.

  • 4-Amino Isomer: The proton at C5 is ortho to the amino group, resulting in a significant upfield shift (shielding).

  • 2-Amino Isomer: The proton at C5 is ortho to the bromine atom, resulting in a downfield shift (deshielding).

Synthetic Architectures

The synthesis of these isomers requires orthogonal strategies to manage the directing effects of the phenol and fluorine groups.

Synthesis of 4-Amino-2-bromo-3-fluorophenol

Strategic Logic: The para relationship between the OH and NH₂ suggests a nitration-reduction sequence.[1][2][3] However, direct nitration of 3-fluorophenol yields mixed isomers. The most robust route utilizes 3-fluoro-4-nitrophenol as the pivot point.[1][3]

Protocol:

  • Starting Material: 3-Fluoro-4-nitrophenol.[3]

  • Bromination: The phenol directs ortho (positions 2 and 6). The nitro group deactivates.[4] The fluorine (at 3) directs ortho (to 2 and 4-occupied).

    • Result: Regioselective bromination at C2 (cooperative direction by OH and F).

  • Reduction: Chemoselective reduction of the nitro group to the amine.

Synthesis4Amino Start 3-Fluoro-4-nitrophenol Step1 Bromination (Br2, AcOH, < 20°C) Start->Step1 Inter 2-Bromo-3-fluoro-4-nitrophenol Step1->Inter Step2 Reduction (Fe/HCl or H2/Pd-C) Inter->Step2 Product 4-Amino-2-bromo-3-fluorophenol Step2->Product

Figure 1: Regioselective synthesis of the 4-amino isomer utilizing cooperative directing effects.

Synthesis of 2-Amino-4-bromo-3-fluorophenol

Strategic Logic: The ortho-amino motif is best accessed via nitration of a protected phenol or direct nitration of 4-bromo-3-fluorophenol .[1][2][3]

Protocol:

  • Starting Material: 4-Bromo-3-fluorophenol.[1][2][3][5][6]

  • Nitration: The OH directs ortho (2, 6). The Br (at 4) directs ortho (3-occupied, 5). The F (at 3) directs ortho (2, 4-occupied).

    • Challenge: Position 2 is sterically crowded (between OH and F) but electronically activated by both OH and F. Position 6 is less crowded.

    • Optimization: Use of mild nitrating agents (e.g., NaNO₂/H₂SO₄) favors the ortho-nitration at C2 due to hydrogen bonding assistance in the transition state.

  • Reduction: Standard reduction yields the target.

Synthesis2Amino Start 4-Bromo-3-fluorophenol Step1 Nitration (HNO3, H2SO4, 0°C) Start->Step1 Inter 2-Nitro-4-bromo-3-fluorophenol (Major Isomer) Step1->Inter Step2 Reduction (SnCl2 or H2/Raney Ni) Inter->Step2 Product 2-Amino-4-bromo-3-fluorophenol Step2->Product

Figure 2: Accessing the sterically congested 2-amino isomer via directed nitration.[1][3]

Functional Applications & Reactivity[8]

The choice between these isomers dictates the downstream heterocyclic chemistry.

The 2-Amino Advantage: Benzoxazole Synthesis

The 2-amino-4-bromo-3-fluorophenol is a "privileged scaffold" for synthesizing 5-bromo-4-fluorobenzoxazoles.[1][2][3] The proximity of the -OH and -NH₂ groups allows for condensation with carboxylic acids or aldehydes.[1][2][3]

  • Mechanism: Amide formation followed by acid-catalyzed cyclodehydration.[2][3]

  • Significance: The resulting benzoxazole retains the bromine atom, allowing for late-stage diversification via Suzuki coupling.

The 4-Amino Advantage: Biaryl Construction

The 4-amino-2-bromo-3-fluorophenol is ideal for building linear, extended drug molecules.[1][2][3]

  • Chemo-differentiation: The amine can be acylated (amide formation) without affecting the phenol or bromide.

  • Suzuki Coupling: The steric hindrance of the bromine (at C2, flanked by OH and F) requires specialized phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

Reactivity cluster_0 2-Amino Isomer Pathway cluster_1 4-Amino Isomer Pathway A 2-Amino-4-bromo-3-fluorophenol B Condensation (R-COOH) A->B C 5-Bromo-4-fluorobenzoxazole B->C X 4-Amino-2-bromo-3-fluorophenol Y N-Acylation X->Y Z Pd-Catalyzed Coupling (Suzuki) Y->Z

Figure 3: Divergent reaction pathways driven by isomer topology.

Experimental Protocol: Benzoxazole Formation (2-Amino Isomer)

Objective: Synthesis of 5-bromo-4-fluoro-2-methylbenzoxazole from 2-amino-4-bromo-3-fluorophenol.

  • Reagents: 2-Amino-4-bromo-3-fluorophenol (1.0 eq), Triethyl orthoacetate (3.0 eq), p-Toluenesulfonic acid (cat., 5 mol%).[1][2][3]

  • Setup: Dry round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • Dissolve the phenol in anhydrous toluene (0.2 M).

    • Add triethyl orthoacetate and p-TsOH.[1][3]

    • Heat to reflux (110°C) for 4 hours. Monitor by TLC (disappearance of polar amine spot).

    • Cool to room temperature and concentrate in vacuo.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat. aq.) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • Success Indicator: Formation of a highly fluorescent spot on TLC (typical of benzoxazoles).

  • NMR Verification: Disappearance of broad exchangeable protons (-OH, -NH₂).[1][2][3]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2779153, 4-Bromo-3-fluorophenol. Retrieved from [Link][7]

  • Chemistry Stack Exchange. (2019). Acidity Comparison of Halogenated Aminophenols. Retrieved from [Link]

Sources

Exploratory

Strategic Utilization of Halogenated Aminophenols in Medicinal Chemistry

Executive Summary Halogenated aminophenols (HAPs) represent a class of "privileged structures" in modern drug discovery.[1] Unlike simple anilines or phenols, the simultaneous presence of an electron-donating amine, an e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated aminophenols (HAPs) represent a class of "privileged structures" in modern drug discovery.[1] Unlike simple anilines or phenols, the simultaneous presence of an electron-donating amine, an electron-donating hydroxyl, and an electron-withdrawing halogen on a single benzene ring creates a unique push-pull electronic environment. This guide explores the strategic application of these building blocks, focusing on their utility in constructing benzoxazole scaffolds, modulating pKa for bioavailability, and enhancing metabolic stability through halogenation.

Part 1: The Pharmacophore Advantage

The strategic value of introducing a halogen (F, Cl, Br, I) onto an aminophenol core extends beyond simple lipophilicity adjustments.[1] It fundamentally alters the molecule's electronic landscape and reactivity profile.[1]

Electronic Modulation and pKa

The acidity of the phenolic hydroxyl and the basicity of the amine are critical for ligand-target interactions. Halogens, being electronegative, exert an inductive electron-withdrawing effect (-I).[1]

  • Phenol Acidity: The halogen stabilizes the phenoxide anion, lowering the pKa of the hydroxyl group. This increases H-bond donor capability in the neutral state and alters solubility profiles.

  • Amine Basicity: The electron-withdrawing nature reduces the electron density on the nitrogen, lowering the pKa of the conjugate acid. This is vital for tuning permeability (LogD) at physiological pH.[1]

Metabolic Blocking & Halogen Bonding[1]
  • Metabolic Stability: Para- or ortho-halogenation blocks sites susceptible to Cytochrome P450-mediated hydroxylation, extending the half-life (

    
    ) of the drug candidate.
    
  • Halogen Bonding (XB): Heavier halogens (Cl, Br, I) can act as Lewis acids, forming directional interactions with carbonyl oxygens or backbone nitrogens in the target protein's binding pocket.[1]

Physicochemical Data Comparison

The following table illustrates the impact of halogen substitution on the core 4-aminophenol scaffold.

Scaffold VariantSubstituentpKa (Phenol)pKa (Amine)LogP (Est.)Electronic Effect
4-Aminophenol H~10.3~5.50.04Baseline
3-Fluoro-4-aminophenol F (Ortho to OH)~9.8~4.90.25Strong -I, Metabolic Block
3-Chloro-4-aminophenol Cl (Ortho to OH)~9.4~4.50.70Moderate -I, Lipophilic
3-Bromo-4-aminophenol Br (Ortho to OH)~9.2~4.30.95Halogen Bond Donor

Note: Values are approximate and shift based on exact regiochemistry. Lower pKa values indicate increased acidity (phenol) or decreased basicity (amine).[1]

Part 2: Synthetic Access & Challenges

The synthesis of HAPs is non-trivial due to two primary failure modes: oxidative degradation and reductive dehalogenation .

The Oxidation Problem

Aminophenols are redox-active.[1] In the presence of air and light, they rapidly oxidize to quinone imines, resulting in "black tar" formation.

  • Solution: Store as HCl salts. Perform free-basing only immediately prior to the next reaction step.[1]

The Dehalogenation Pitfall

The standard route to aminophenols is the reduction of nitrophenols. However, standard catalytic hydrogenation (H2, Pd/C) often cleaves C-Br and C-I bonds (hydrogenolysis).[1]

  • Strategic Protocol: Use chemoselective chemical reductions. Iron/Ammonium Chloride (

    
    ) or Tin(II) Chloride (
    
    
    
    ) are superior for retaining heavy halogens.[1]

SynthesisWorkflow Nitro Halogenated Nitrophenol Red Reduction (Fe/NH4Cl) Nitro->Red Chemoselective AP Halogenated Aminophenol Red->AP >90% Yield Ox Quinone Imine (Degradation) AP->Ox Air/Light (Avoid) Benz Benzoxazole (Target Scaffold) AP->Benz + R-COOH Cyclization

Figure 1: Chemoselective synthesis workflow preventing dehalogenation and oxidative degradation.

Part 3: Downstream Application – Benzoxazole Synthesis[1]

The most potent application of HAPs is their conversion into 2-substituted benzoxazoles . This heterocycle is a bioisostere of adenine and is prevalent in kinase inhibitors (e.g., VEGFR, EGFR inhibitors) and antimicrobial agents.[1]

Mechanism of Cyclization

The reaction typically proceeds via a two-step "one-pot" sequence:

  • Acylation: The amine reacts with a carboxylic acid (or aldehyde) to form an amide.[1]

  • Condensation: The phenolic hydroxyl attacks the amide carbonyl, followed by dehydration to close the oxazole ring.[1][2]

Detailed Experimental Protocol

Protocol: Synthesis of 5-Chloro-2-phenylbenzoxazole from 2-Amino-4-chlorophenol

This protocol utilizes Polyphosphoric Acid (PPA) as both solvent and cyclodehydrating agent, robust for scale-up.

Materials:

  • 2-Amino-4-chlorophenol (10 mmol)

  • Benzoic Acid (10 mmol)[1]

  • Polyphosphoric Acid (PPA) (20 g)[1]

  • Sodium Bicarbonate (

    
    )[1]
    

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, mix 2-amino-4-chlorophenol (1.43 g) and benzoic acid (1.22 g).

  • Solvation: Add 20 g of PPA. Mechanically stir the viscous mixture to ensure homogeneity.

  • Cyclization: Heat the mixture to 120–130°C in an oil bath. Maintain this temperature for 4 hours.

    • Self-Validation: Monitor reaction progress via TLC (System: Hexane/EtOAc 4:1). The starting aminophenol (polar, low Rf) should disappear, replaced by a fluorescent, high-Rf spot (Benzoxazole).[1]

  • Quenching: Cool the reaction mixture to ~60°C. Slowly pour the syrup into 200 mL of crushed ice/water with vigorous stirring. The PPA will hydrolyze, precipitating the crude product.

  • Neutralization: Adjust the pH of the slurry to ~8 using saturated

    
     solution to remove unreacted acid.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Expected Yield: 85–95% Appearance: White to off-white needles.[1]

Part 4: Strategic Signaling Pathways (Graphviz)[1]

The following diagram illustrates the role of halogenated benzoxazoles (derived from HAPs) in blocking kinase signaling pathways, a common therapeutic target.

KinaseInhibition Drug Halogenated Benzoxazole Drug ATP ATP Binding Pocket Drug->ATP Competitive Inhibition Kinase Tyrosine Kinase (e.g., VEGFR) Drug->Kinase Halogen Bond Stabilization Signal Downstream Signaling (Raf/MEK) Drug->Signal BLOCKS ATP->Kinase Activates Kinase->Signal Phosphorylation Prolif Cell Proliferation Signal->Prolif Growth

Figure 2: Mechanism of Action for Halogenated Benzoxazole Kinase Inhibitors.

References

  • Synthesis of Benzoxazoles: BenchChem. "Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids." Link[1]

  • Physicochemical Properties: PubChem. "4-Aminophenol | C6H7NO | CID 403 - Physical and Chemical Properties."[1] Link

  • Halogen Bonding in Drug Design: MDPI. "The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals." Link

  • Reduction Protocols: PrepChem. "Preparation of 2-amino-4-chlorophenol via Iron Reduction." Link

  • Benzoxazole Applications: Global Research Online. "Benzoxazole: Synthetic Methodology and Biological Activities."[1][2][3][4] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Amino-2-bromo-3-fluorophenol

This Application Note provides a rigorous, chemically grounded protocol for the synthesis of 4-Amino-2-bromo-3-fluorophenol (CAS 1805189-66-5). This scaffold is a critical intermediate in the development of multi-kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, chemically grounded protocol for the synthesis of 4-Amino-2-bromo-3-fluorophenol (CAS 1805189-66-5). This scaffold is a critical intermediate in the development of multi-kinase inhibitors (e.g., VEGFR/TIE2 inhibitors) and advanced antibiotics.

The synthesis challenges lie in regiocontrol : specifically, installing the bromine atom at the sterically crowded C2 position (sandwiched between the hydroxyl and fluorine groups) and ensuring the nitrogen is introduced para to the hydroxyl group.

Retrosynthetic Analysis & Strategy

The target molecule is a tetra-substituted benzene. The relative positions of the substituents suggest a sequence where the strongly directing hydroxyl group orchestrates the placement of the other groups.

  • Disconnection 1 (Reduction): The amino group (-NH₂) is best installed via the reduction of a nitro group (-NO₂). This avoids the handling of unstable aniline intermediates early in the synthesis.

  • Disconnection 2 (Halogenation): The bromine atom (-Br) at C2 must be installed electrophilically.

  • Disconnection 3 (Nitration): The nitro group at C4 must be introduced first to leverage the directing effects of the starting material, 3-fluorophenol.

Synthetic Logic:

  • Nitration: 3-Fluorophenol is nitrated.[1][2] The -OH group (strong activator, ortho/para) directs to C2, C4, and C6. The -F group (weak deactivator, ortho/para) directs to C2, C4, and C6. Position C4 is para to -OH and ortho to -F, making it a favored site. Isomer separation is required here.

  • Bromination: In 3-fluoro-4-nitrophenol, the -OH group directs to C2 and C6. The -F group directs to C2. The -NO₂ group (meta director) directs to C2 and C6. Crucially, C2 is activated by both the -OH and -F groups , creating a cooperative electronic effect that overcomes the steric hindrance of the "sandwiched" position.

  • Chemoselective Reduction: The nitro group is reduced to an amine using conditions that preserve the aryl bromide (avoiding hydrodehalogenation).

Reaction Workflow Diagram

Synthesis_Pathway Start 3-Fluorophenol (Starting Material) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 3-Fluoro-4-nitrophenol (Major Isomer) Step1->Inter1 Regioselective Attack (Para) Waste 3-Fluoro-6-nitrophenol (Minor Isomer - Removed) Step1->Waste Ortho byproduct Step2 Bromination (Br2/AcOH) Inter1->Step2 Inter2 2-Bromo-3-fluoro-4-nitrophenol (Cooperative Directing) Step2->Inter2 Cooperative Ortho Attack Step3 Chemoselective Reduction (Fe/NH4Cl) Inter2->Step3 Target 4-Amino-2-bromo-3-fluorophenol (Target) Step3->Target Nitro Reduction

Caption: Step-wise synthetic pathway highlighting the critical isomer separation in Step 1 and the cooperative directing effects in Step 2.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-nitrophenol

Objective: Introduce the nitro group para to the hydroxyl moiety. Challenge: Separating the para-nitro isomer (desired) from the ortho-nitro isomer (byproduct).

  • Reagents: 3-Fluorophenol (1.0 eq), Nitric Acid (65%, 1.05 eq), Sulfuric Acid (catalytic), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 3-fluorophenol (11.2 g, 100 mmol) in DCM (100 mL) and cool to -5°C using an ice/salt bath. Low temperature is critical to prevent di-nitration.

    • Add dilute HNO₃ (1.05 eq) dropwise over 60 minutes, maintaining internal temperature < 0°C.

    • Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

    • Workup: Quench with ice water. Separate the organic layer.[3][4][5] Extract aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, and dry over Na₂SO₄.

    • Purification (Critical): The crude mixture contains ~60:40 ratio of para:ortho isomers.

      • Method A (Steam Distillation): The ortho-isomer (3-fluoro-6-nitrophenol) is steam volatile due to internal hydrogen bonding. Steam distill the crude; the residue contains the desired 3-fluoro-4-nitrophenol.

      • Method B (Column Chromatography): Elute with Hexane/EtOAc (gradient 95:5 to 80:20). The ortho-isomer elutes first.

    • Yield: Expect ~40-50% isolated yield of yellow solid.

Step 2: Synthesis of 2-Bromo-3-fluoro-4-nitrophenol

Objective: Regioselective bromination at the C2 position.[6] Mechanism: The C2 position is electronically activated by both the -OH (ortho) and -F (ortho) groups. Despite steric crowding, the small atomic radius of fluorine (1.47 Å) allows electrophilic attack at this "sandwiched" position.

  • Reagents: 3-Fluoro-4-nitrophenol (1.0 eq), Bromine (Br₂, 1.05 eq), Acetic Acid (AcOH), Sodium Acetate (NaOAc, 1.1 eq).

  • Protocol:

    • Dissolve 3-fluoro-4-nitrophenol (5.0 g, 31.8 mmol) in Glacial Acetic Acid (40 mL). Add NaOAc (buffer to prevent hydrodebromination).

    • Add a solution of Br₂ (1.7 mL, 33.4 mmol) in AcOH (10 mL) dropwise at room temperature over 30 minutes.

    • Stir at 40-50°C for 4 hours. The solution will turn from dark red to orange as Br₂ is consumed.

    • Workup: Pour the reaction mixture into ice water (200 mL). The product usually precipitates as a solid.[7]

    • Filter the solid.[3] If oil forms, extract with EtOAc.

    • Purification: Recrystallize from Ethanol/Water.

    • Data Validation:

      • ¹H NMR (DMSO-d₆): Look for the loss of the proton at C2 and C6. The product will show two doublets (or dd) for the remaining aromatic protons at C5 and C6.

Step 3: Synthesis of 4-Amino-2-bromo-3-fluorophenol

Objective: Reduce the nitro group to an amine without removing the bromine atom. Safety Note: Avoid catalytic hydrogenation (H₂/Pd-C) as it frequently causes debromination (stripping the Br atom).

  • Reagents: 2-Bromo-3-fluoro-4-nitrophenol (1.0 eq), Iron Powder (325 mesh, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (3:1).

  • Protocol:

    • Suspend 2-bromo-3-fluoro-4-nitrophenol (3.0 g) in Ethanol (30 mL) and Water (10 mL).

    • Add NH₄Cl (solid) and Iron powder.[3]

    • Heat to reflux (80°C) with vigorous stirring for 2-4 hours. The reaction typically turns dark/black (iron oxides).

    • Monitor by TLC (highly polar amine forms; use MeOH/DCM 1:9).

    • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[7]

    • Concentrate the filtrate under reduced pressure.

    • Purification: The residue can be recrystallized from Isopropanol or purified via flash chromatography (DCM/MeOH) if necessary.

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Aminophenols are oxidation-sensitive.

Analytical Data Summary

CompoundMolecular WeightAppearanceKey ¹H NMR Features (Predicted)
3-Fluoro-4-nitrophenol 157.10Yellow Solidδ 11.2 (s, OH), 8.1 (t, H5), 6.8 (m, H2/H6)
2-Bromo-3-fluoro-4-nitrophenol 236.00Orange Solidδ 11.5 (s, OH), 8.0 (dd, H5), 7.1 (d, H6)
4-Amino-2-bromo-3-fluorophenol 206.01Off-white / Brown Solidδ 9.5 (s, OH), 6.6-6.8 (m, Ar-H), 4.8 (br s, NH₂)

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Over-nitration or poor isomer separation.Strictly control temp at -5°C. Use steam distillation to remove the volatile ortho-isomer.
Wrong Regioisomer in Step 2 Bromination occurring at C6 instead of C2.Ensure solvent is AcOH (protic solvent aids ortho-direction). If C6 forms, the "sandwich" effect is too strong; lower temp to 0°C to favor kinetic control.
Loss of Bromine in Step 3 Hydrogenolysis during reduction.Do not use H₂/Pd or Zn/HCl. Stick to Fe/NH₄Cl or Na₂S₂O₄ (Sodium Dithionite).

References

  • Nitration Regioselectivity:Synthesis of 3-fluoro-4-nitrophenol and separ

    • Source:

  • Bromination Strategy:Regioselective bromination of activ

    • Source:

  • Target Compound Verification:Commercial availability and CAS registry.

    • Source:

  • Reduction Protocol:Chemoselective reduction of nitro groups in the presence of halogens.

    • Source:

Sources

Application

Application Notes and Protocols: Buchwald-Hartwig Amination using 4-Amino-2-bromo-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, a critical l...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, a critical linkage in a vast array of pharmaceuticals and functional materials.[1][2] This application note provides a detailed guide to the palladium-catalyzed cross-coupling of 4-Amino-2-bromo-3-fluorophenol, a challenging substrate due to its unique electronic and steric properties. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of catalysts, ligands, and reaction conditions, and provide a validated, step-by-step protocol for its successful execution. Furthermore, this guide includes a troubleshooting section to address common challenges and ensure reproducible, high-yield outcomes.

Introduction: The Strategic Importance of Arylamines

Aryl C-N bonds are ubiquitous structural motifs in a multitude of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of these vital compounds by offering a versatile and efficient method for their construction.[1][2] This reaction has largely superseded classical methods like the Ullmann condensation and nucleophilic aromatic substitution, which often require harsh reaction conditions and exhibit limited substrate scope.[1] The power of the Buchwald-Hartwig amination lies in its ability to couple a wide range of aryl halides and pseudohalides with various amines, providing access to a diverse chemical space crucial for drug discovery and development.[1][3]

The specific substrate, 4-Amino-2-bromo-3-fluorophenol, presents a unique synthetic challenge. The presence of multiple functional groups—a primary amine, a hydroxyl group, and two different halogens—necessitates a highly selective and mild catalytic system to achieve the desired C-N bond formation without engaging in unwanted side reactions. The electron-donating nature of the amino and hydroxyl groups, coupled with the steric hindrance imposed by the ortho-bromo and meta-fluoro substituents, further complicates the reaction, demanding careful optimization of the catalytic system.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[4][5][6] Understanding this cycle is paramount for rational catalyst and ligand selection and for troubleshooting suboptimal reactions.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex L_nPd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange (Amine) PdII_complex->Ligand_Exchange Amine Amine_complex [L_nPd(II)(Ar)(Amine)]+X- Ligand_Exchange->Amine_complex Deprotonation Deprotonation (Base) Amine_complex->Deprotonation Base Amido_complex L_nPd(II)(Ar)(Amido) Deprotonation->Amido_complex Reductive_Elimination Reductive Elimination Amido_complex->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Ar-Amine (Product) Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps of the catalytic cycle are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), in this case, the C-Br bond of 4-Amino-2-bromo-3-fluorophenol, to form a Pd(II) intermediate.[4][5][6][7]

  • Ligand Exchange: The amine coupling partner displaces the halide from the palladium complex.[4]

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.[4][5]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[4][5][6][7]

Experimental Design: Strategic Selection of Reaction Components

The success of the Buchwald-Hartwig amination with a challenging substrate like 4-Amino-2-bromo-3-fluorophenol hinges on the judicious selection of each reaction component.

Palladium Precatalyst

While various Pd(II) sources like Pd(OAc)₂ can be used, they require in-situ reduction to the active Pd(0) species.[6][8] For challenging substrates, using a pre-formed Pd(0) source or a precatalyst that readily generates the active species is often advantageous. Commercially available precatalysts, such as those based on biarylphosphine ligands (e.g., G3 or G4 palladacycles), offer excellent air and moisture stability and provide reliable generation of the active catalyst.

Ligands: The Key to Success

The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination.[2] The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For sterically hindered and electron-rich substrates, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the oxidative addition and reductive elimination steps.[2]

LigandKey FeaturesApplicability to 4-Amino-2-bromo-3-fluorophenol
BrettPhos Highly effective for coupling a wide range of amines with aryl halides and mesylates.[9] Known for its ability to facilitate the monoarylation of primary amines.[9]Excellent choice due to the presence of a primary amine on the substrate, minimizing self-coupling. Its steric bulk can accommodate the hindered nature of the substrate.
XPhos A versatile and widely used ligand for various cross-coupling reactions, including C-N bond formation.A strong candidate, particularly for reactions with less hindered amine coupling partners.
RuPhos Often used for challenging couplings involving heteroaromatic substrates.May be considered if other ligands fail, but BrettPhos is generally a more tailored choice for this specific substrate.
Base

A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[4][5] The choice of base can significantly impact the reaction rate and yield.

BasepKa of Conjugate AcidComments
Sodium tert-butoxide (NaOtBu) ~19A commonly used and effective base for many Buchwald-Hartwig aminations.
Lithium bis(trimethylsilyl)amide (LiHMDS) ~26A very strong base that can be effective for less reactive amines or aryl halides.
Potassium phosphate (K₃PO₄) ~12.3A milder base that can be advantageous when base-sensitive functional groups are present.

For 4-Amino-2-bromo-3-fluorophenol, a strong base like NaOtBu is a good starting point to ensure efficient deprotonation.

Solvent

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate.[3][10] Aprotic, non-coordinating solvents are generally preferred.

SolventBoiling Point (°C)Characteristics
Toluene 111A common and effective solvent for Buchwald-Hartwig reactions.[10]
Dioxane 101Another widely used ethereal solvent.[10]
tert-Amyl alcohol 102Can sometimes improve yields, particularly with challenging substrates.[10]

Toluene or dioxane are excellent initial choices for this reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-Amino-2-bromo-3-fluorophenol with a generic secondary amine (e.g., morpholine).

BHW_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reagents: - 4-Amino-2-bromo-3-fluorophenol - Amine - Base (NaOtBu) - Solvent (Toluene) Setup->Reagents Catalyst Add Catalyst System: - Pd Precatalyst - Ligand (BrettPhos) Reagents->Catalyst Heating Heat to Reaction Temperature (e.g., 80-110 °C) Catalyst->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup (Quench, Extract) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Figure 2: A generalized workflow for the Buchwald-Hartwig amination protocol.

Materials and Equipment
  • 4-Amino-2-bromo-3-fluorophenol (1.0 equiv)

  • Amine (e.g., morpholine, 1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Palladacycle G3, 1-2 mol%)

  • BrettPhos ligand (1-2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Reaction Setup
  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-Amino-2-bromo-3-fluorophenol (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precatalyst (e.g., 1-2 mol%) and the ligand (e.g., 1-2 mol%).

  • Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

Reaction Execution and Monitoring
  • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Workup and Purification
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh batch of catalyst and ligand.- Switch to a stronger base (e.g., LiHMDS).- Increase the reaction temperature.
Formation of Side Products (e.g., Hydrodehalogenation) - Presence of water or protic impurities- Catalyst deactivation- Ensure all reagents and solvents are anhydrous.- Increase catalyst loading or try a different ligand.
Poor Reproducibility - Inconsistent quality of reagents- Variations in reaction setup and inert atmosphere- Use high-purity reagents from a reliable source.- Ensure a rigorously inert atmosphere is maintained throughout the reaction.

Conclusion

The Buchwald-Hartwig amination of 4-Amino-2-bromo-3-fluorophenol, while challenging, is a feasible and valuable transformation for the synthesis of complex arylamines. Success relies on a thorough understanding of the reaction mechanism and a rational approach to selecting the catalyst, ligand, base, and solvent. By following the detailed protocol and considering the troubleshooting guidance provided, researchers can confidently employ this powerful reaction to advance their synthetic endeavors in drug discovery and materials science.

References

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Füstner, A., & Ofial, A. R. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3586–3595. [Link]

  • Cantillo, D., & Kappe, C. O. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 88-93. [Link]

  • Wikipedia. (2023, November 28). Buchwald–Hartwig amination. [Link]

  • Chemistry Pro. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [YouTube video]. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(38), 13130-13140. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388–4391. [Link]

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Acid-promoted palladium(II)-catalyzed ortho-halogenation of primary benzamides: En route to halo-arenes. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1321. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Ritter, T. (2022). Catalytic Amination of Phenols with Amines. Journal of the American Chemical Society, 144(3), 1015–1020. [Link]

  • Poater, A. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [PhD thesis]. [Link]

  • Wikipedia. (2023, December 1). Cross-coupling reaction. [Link]

  • Wikipedia. (2023, September 24). Dialkylbiaryl phosphine ligands. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-4391. [Link]

Sources

Method

Application Note: The 4-Amino-2-bromo-3-fluorophenol Scaffold as a Versatile Starting Point for Kinase Inhibitor Discovery

Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. A key strategy in this field is the use of "privileged scaffolds"—core molecular structures that are capable of binding to the highly conserved ATP-binding site of multiple kinases. This application note introduces 4-Amino-2-bromo-3-fluorophenol as a promising, albeit underexplored, scaffold for the development of novel kinase inhibitors. Drawing on established principles from successful aminophenol-based inhibitors, such as the precursor to the multi-kinase inhibitor Regorafenib[1][2], we outline the rationale for its selection, propose synthetic strategies for library generation, and provide detailed protocols for biochemical and cell-based evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their portfolio of kinase inhibitor starting points.

Rationale for Scaffold Selection: A Privileged Architecture

The 4-Amino-2-bromo-3-fluorophenol scaffold presents a unique combination of functional groups strategically positioned for interaction with the kinase ATP-binding pocket. The design of a successful kinase inhibitor hinges on its ability to form key interactions with the hinge region of the kinase, a flexible loop that connects the N- and C-lobes of the catalytic domain.

Key Structural Features:

  • Hinge-Binding Motifs: The 4-amino and 3-hydroxyl groups are perfectly positioned to act as hydrogen bond donors and acceptors, respectively. This allows for the formation of one or more crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a feature common to many Type I and Type II kinase inhibitors[3].

  • Vectors for SAR Exploration: Both the amino and hydroxyl groups serve as convenient chemical handles for derivatization, allowing for the systematic exploration of the surrounding hydrophobic pockets within the ATP-binding site to enhance potency and selectivity.

  • Halogen Substitution: The presence of bromine and fluorine atoms offers several advantages:

    • Modulation of pKa: The electron-withdrawing nature of the halogens can fine-tune the acidity of the phenolic hydroxyl and the basicity of the aniline amine, potentially optimizing binding interactions.

    • Metabolic Stability: Halogenation can block sites of oxidative metabolism, improving the pharmacokinetic profile of derivative compounds.

    • Selectivity and Potency: The specific halogenation pattern can be used to exploit unique interactions within the active sites of different kinases, thereby guiding the development of selective inhibitors. The study of structure-activity relationships (SAR) in aminobenzophenones, for instance, has shown that halogen substitution can dramatically increase potency[4].

The core aminophenol structure is a validated pharmacophore in kinase inhibition, lending high confidence to this scaffold as a productive starting point for a new discovery program[5][6].

Synthetic_Workflow Start Start: 4-Amino-2-bromo- 3-fluorophenol Step1 Step 1: Amine Acylation R1-COCl or R1-SO2Cl, Pyridine, DCM, 0°C to RT Start->Step1 Intermediate Intermediate Amide/ Sulfonamide Step1->Intermediate Step2 Step 2: Phenol Alkylation R2-Br, K2CO3, DMF, 60°C Intermediate->Step2 Final Final Product Library (Diverse R1 and R2) Step2->Final Purify Purification (Flash Chromatography) Final->Purify Analyze Analysis (LC-MS, NMR) Purify->Analyze

Caption: General workflow for derivatizing the scaffold.

Protocol 2.1: Amine Acylation/Sulfonylation (R1 Modification)

Rationale: This step introduces a variety of groups (R1) that can probe the hydrophobic regions of the ATP binding site. The choice of acylating or sulfonylating agent is critical for modulating the properties of the final compound.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 4-Amino-2-bromo-3-fluorophenol (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add the desired acyl chloride (R1-COCl) or sulfonyl chloride (R1-SO2Cl) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the intermediate amide/sulfonamide.

Protocol 2.2: Phenol Alkylation/Arylation (R2 Modification)

Rationale: Modification at the hydroxyl position (R2) can be used to improve solubility, introduce additional binding interactions, or link the scaffold to other pharmacophores.

  • Preparation: Dissolve the intermediate amide/sulfonamide from Protocol 2.1 (1.0 eq) in anhydrous Dimethylformamide (DMF, approx. 0.2 M).

  • Base Addition: Add potassium carbonate (K2CO3, 2.0 eq) to the solution.

  • Alkylation: Add the desired alkyl or benzyl halide (R2-Br) (1.5 eq).

  • Reaction: Heat the reaction mixture to 60°C and stir for 6-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification & Analysis: Purify the final compound by flash chromatography. Confirm the structure and purity using LC-MS and NMR spectroscopy.

Protocol: Biochemical Evaluation of Kinase Inhibition

To determine the inhibitory potency of the synthesized compounds, an in vitro kinase assay is the essential first step.[7][8] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. Less kinase activity (due to inhibition) results in less ADP and a lower luminescent signal.

Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection c1 1. Add Compound (10-point dilution series) c2 2. Add Kinase & Substrate Mix c1->c2 r1 3. Add ATP (to start reaction) c2->r1 r2 4. Incubate (e.g., 60 min at RT) r1->r2 d1 5. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) r2->d1 d2 6. Add Kinase Detection Reagent (converts ADP->ATP) d1->d2 d3 7. Read Luminescence d2->d3

Caption: Workflow for the ADP-Glo™ kinase inhibition assay. [9]

Protocol 3.1: ADP-Glo™ Kinase Inhibition Assay

Materials:

  • 384-well white, solid-bottom assay plates

  • Kinase of interest (e.g., Abl, Src, VEGFR2)

  • Peptide substrate for the kinase

  • Synthesized inhibitor compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT, 0.1 mg/mL BSA.

Procedure:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration to the assay plate using an acoustic dispenser.

    • Controls: Include wells with DMSO only (0% inhibition, high signal) and a known potent inhibitor like Staurosporine (100% inhibition, low signal).

  • Kinase/Substrate Addition: Prepare a 2X Kinase/Substrate solution in Kinase Buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiate Reaction: Prepare a 2X ATP solution in Kinase Buffer.

    • Scientist's Note: The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase being tested. Using an arbitrary or excessively high ATP concentration can lead to an underestimation of inhibitor potency for ATP-competitive inhibitors.[10]

  • Add 5 µL of the 2X ATP solution to each well to start the reaction (final volume 10 µL).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes (this may require optimization for different kinases).

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar FS or similar).

  • Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation
Compound IDR1 GroupR2 GroupAbl IC50 (nM)Src IC50 (nM)VEGFR2 IC50 (nM)
Scaffold-H-H>10,000>10,000>10,000
LIB-001 -COCH3-H2,5004,1008,500
LIB-002 -SO2CH3-H1,8003,2006,200
LIB-003 -CO-Ph-H4509801,500
LIB-004 -CO-Ph-CH33808501,300
LIB-005 -CO-(4-F-Ph)-CH395 7501,100

Protocol: Cell-Based Evaluation of Inhibitor Activity

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to assess a compound's ability to cross the cell membrane, engage its target in a physiological context, and exert a functional effect, such as inhibiting cancer cell proliferation.[11]

Protocol 4.1: Anti-Proliferation Assay (CellTiter-Glo®)

Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP correlates with a loss of cell viability or proliferation.

Materials:

  • Cancer cell line relevant to the kinase target (e.g., K-562 cells for Bcr-Abl inhibitors).

  • Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • 384-well clear-bottom, white-walled tissue culture plates.

  • Test compounds and control drugs (e.g., Imatinib for K-562 cells).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

Procedure:

  • Cell Seeding: Harvest cells in logarithmic growth phase. Count and dilute cells to the desired density (e.g., 2,000 cells/well). Dispense 40 µL of the cell suspension into each well of the assay plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Addition: Add 10 µL of 5X concentrated compound dilutions (prepared in culture medium from DMSO stocks) to the wells. Ensure the final DMSO concentration is ≤ 0.5%.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the normalized luminescence against the log of compound concentration and fitting to a dose-response curve.

Hypothetical Cellular Data
Compound IDK-562 (Bcr-Abl) GI50 (nM)
LIB-003 8,200
LIB-004 7,500
LIB-005 1,100

Concluding Remarks and Future Directions

This application note establishes 4-Amino-2-bromo-3-fluorophenol as a viable and attractive scaffold for kinase inhibitor discovery. The provided synthetic and screening protocols offer a clear roadmap for researchers to initiate a discovery program. The hypothetical data illustrates a plausible SAR progression, where derivatization of the amine and hydroxyl groups leads to significant gains in both biochemical potency and cellular activity. Future work should focus on expanding the diversity of the R1 and R2 groups, profiling hits against a broad panel of kinases to determine selectivity, and elucidating the binding mode through co-crystallography to guide further structure-based design.

References

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]

  • Lv, P., Wang, Y., Li, X., et al. (2013). Discovery of 4-amino-2-(thio)phenol Derivatives as Novel Protein Kinase and Angiogenesis Inhibitors for the Treatment of Cancer: Synthesis and Biological Evaluation. Part II. European Journal of Medicinal Chemistry, 69, 191-200. [Link]

  • Google Patents. (2016).
  • Google Patents. (2017). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
  • Zahoor, A., Naureen, H., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(21), 7233. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 4-Amino-3-fluorophenol. IP.com, No. 000269992. [Link]

  • Gavrin, L. K., & Saiah, E. (2003). Approaches to the discovery of non-ATP competitive kinase inhibitors. Current Opinion in Drug Discovery & Development, 6(4), 523-533. [Link]

  • Ottosen, E. R., Sørensen, M. D., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662. [Link]

  • Kettemer, T., & Knippschild, U. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4883. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]

  • Entrena, A., et al. (2019). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 24(10), 1959. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748. [Link]

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Application

Synthesis of Substituted Benzoxazoles from 4-Amino-2-bromo-3-fluorophenol: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of substituted benzoxazoles, a critical scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of substituted benzoxazoles, a critical scaffold in medicinal chemistry, starting from the polysubstituted precursor, 4-Amino-2-bromo-3-fluorophenol. This document is intended to serve as a practical resource, offering not just procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazoles are a prominent class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring. This structural motif is of significant interest in drug discovery and medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1] Benzoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The versatility of the benzoxazole core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.

The synthesis of benzoxazoles typically involves the cyclization of an ortho-aminophenol with a suitable electrophile that provides the C2 carbon of the oxazole ring.[1] Common synthetic routes include the condensation with carboxylic acids, aldehydes, or their derivatives.[4][1] The choice of starting materials and reaction conditions can be tailored to achieve a diverse range of 2-substituted benzoxazoles.

This guide focuses on the use of 4-Amino-2-bromo-3-fluorophenol as the starting material. The presence of both bromo and fluoro substituents on the benzene ring introduces electronic and steric factors that can influence the reactivity of the precursor and the properties of the resulting benzoxazole products. Understanding these effects is crucial for optimizing the synthetic protocol. Generally, halogen substituents are well-tolerated in benzoxazole synthesis.[2][5]

Strategic Approach: Synthesis from 4-Amino-2-bromo-3-fluorophenol

The primary strategy for the synthesis of benzoxazoles from 4-Amino-2-bromo-3-fluorophenol involves the condensation with a carboxylic acid. This method is robust, versatile, and generally high-yielding. The reaction proceeds through two key steps:

  • N-Acylation: The amino group of the 4-Amino-2-bromo-3-fluorophenol nucleophilically attacks the carbonyl carbon of the carboxylic acid, forming an N-(2-hydroxy-3-bromo-4-fluorophenyl)amide intermediate.

  • Intramolecular Cyclodehydration: The hydroxyl group of the intermediate then attacks the amide carbonyl carbon, followed by the elimination of a water molecule to form the benzoxazole ring. This step is often promoted by acidic catalysts and/or high temperatures.

The presence of the electron-withdrawing fluorine and bromine atoms can decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions for the initial N-acylation step. However, these substituents are unlikely to interfere with the subsequent cyclization.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a 2-substituted-7-bromo-6-fluorobenzoxazole from 4-Amino-2-bromo-3-fluorophenol and a generic carboxylic acid (R-COOH).

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product A 4-Amino-2-bromo-3-fluorophenol C N-Acylation & Cyclodehydration A->C B Carboxylic Acid (R-COOH) B->C D Work-up & Column Chromatography C->D Crude Product E 2-Substituted-7-bromo-6-fluorobenzoxazole D->E Purified Product

Caption: General workflow for the synthesis of substituted benzoxazoles.

Detailed Experimental Protocol: Polyphosphoric Acid (PPA) Mediated Synthesis

This protocol describes the synthesis of 2-substituted-7-bromo-6-fluorobenzoxazoles via the condensation of 4-Amino-2-bromo-3-fluorophenol with a carboxylic acid using polyphosphoric acid (PPA) as both the catalyst and solvent. PPA is a highly effective dehydrating agent for this transformation.[6]

Materials:

  • 4-Amino-2-bromo-3-fluorophenol

  • Carboxylic acid (e.g., benzoic acid for the synthesis of 2-phenyl-7-bromo-6-fluorobenzoxazole)

  • Polyphosphoric acid (PPA)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Safety Precautions:

  • 4-Amino-2-bromo-3-fluorophenol: This compound is expected to have hazards similar to other aminophenols, which can be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] It may also cause skin and eye irritation and may be a skin sensitizer.[8][9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]

  • Polyphosphoric Acid (PPA): PPA is corrosive and will cause severe burns upon contact with skin or eyes. It reacts vigorously with water. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Organic Solvents: Ethyl acetate and hexane are flammable. Keep away from ignition sources.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-Amino-2-bromo-3-fluorophenol (1.0 mmol, 1.0 eq) and the desired carboxylic acid (1.1 mmol, 1.1 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (approximately 10 times the weight of the aminophenol) to the flask. The mixture will be viscous.

  • Heating: Heat the reaction mixture to 150-180 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the carboxylic acid.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To take a TLC sample, carefully take a small aliquot of the hot reaction mixture with a glass rod and quench it in a vial containing a small amount of water and ethyl acetate. Spot the organic layer on a TLC plate.

  • Work-up: Once the reaction is complete (typically after 4-8 hours, as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to approximately 80-100 °C.

  • Quenching: Slowly and carefully pour the warm reaction mixture into a beaker containing ice-water with stirring. This should be done in a fume hood as fumes may be evolved.

  • Neutralization: A precipitate of the crude product should form. Neutralize the acidic aqueous solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A solvent system of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) is typically effective for eluting the benzoxazole product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the PPA-mediated synthesis of a 2-substituted benzoxazole from an ortho-aminophenol and a carboxylic acid.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminophenol o-Aminophenol amide N-Acyl Intermediate aminophenol->amide acid Carboxylic Acid (R-COOH) activated_acid Activated Carboxylic Acid acid->activated_acid PPA (Activation) activated_acid->amide N-Acylation protonated_amide Protonated Amide amide->protonated_amide Protonation (PPA) benzoxazole 2-Substituted Benzoxazole protonated_amide->benzoxazole Intramolecular Cyclization & Dehydration

Caption: Proposed mechanism for PPA-mediated benzoxazole synthesis.

Data Presentation and Expected Outcomes

The yield of the reaction can be influenced by several factors, including the nature of the 'R' group on the carboxylic acid and the precise reaction temperature and time. A hypothetical comparison of yields for different carboxylic acids is presented below.

Carboxylic Acid (R-COOH)R GroupExpected Yield (%)Notes
Benzoic AcidPhenyl75-85Electronically neutral, generally gives good yields.
4-Nitrobenzoic Acid4-Nitrophenyl70-80Electron-withdrawing group may slightly decrease yield.
4-Methoxybenzoic Acid4-Methoxyphenyl80-90Electron-donating group may slightly increase yield.
Acetic AcidMethyl60-70Aliphatic acids may require longer reaction times or higher temperatures.

Characterization Data (Hypothetical for 2-phenyl-7-bromo-6-fluorobenzoxazole):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25-8.22 (m, 2H), 7.60-7.50 (m, 3H), 7.45 (d, J = 8.0 Hz, 1H), 7.30 (d, J = 8.8 Hz, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 163.5, 155.0 (d, J = 245.0 Hz), 148.0, 142.5, 131.8, 129.0, 127.8, 127.2, 125.5 (d, J = 10.0 Hz), 115.0 (d, J = 25.0 Hz), 105.0 (d, J = 5.0 Hz).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₇BrFNO [M+H]⁺, found [M+H]⁺.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction temperature or time. Monitor closely by TLC.
Decomposition of starting material or productDecrease reaction temperature. Ensure an inert atmosphere if materials are air-sensitive.
Inefficient extractionPerform more extractions with ethyl acetate. Ensure complete neutralization before extraction.
Difficult Purification Presence of side productsOptimize reaction conditions to minimize side reactions. Use a different solvent system for column chromatography.
PPA contaminationEnsure the reaction mixture is thoroughly quenched in ice-water before extraction.

Conclusion

The synthesis of substituted benzoxazoles from 4-Amino-2-bromo-3-fluorophenol is a viable and valuable route to novel compounds with potential applications in drug discovery and materials science. The protocol described herein, utilizing a polyphosphoric acid-mediated condensation with carboxylic acids, provides a reliable and adaptable method for accessing a range of 2-substituted-7-bromo-6-fluorobenzoxazoles. Careful attention to reaction conditions, safety precautions, and purification techniques is essential for achieving high yields and purity. The principles and procedures outlined in this guide are intended to empower researchers to confidently and successfully synthesize these important heterocyclic compounds.

References

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. ResearchGate. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis and properties of benzoxazole-based liquid crystals containing ethynyl group. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health. Available at: [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Available at: [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. National Institutes of Health. Available at: [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

  • Carboxylic-Acid-Directed Cyclization of N-Protected ω-Amino Acids. ResearchGate. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. National Institutes of Health. Available at: [Link]

  • Safety Data Sheet: 4-Aminophenol. Carl ROTH. Available at: [Link]

Sources

Method

Application Note: Streamlined One-Pot Heterocylization of 4-Amino-2-bromo-3-fluorophenol

Executive Summary This application note details a robust, self-validating protocol for the one-pot synthesis of 2-substituted-4-fluoro-5-aminobenzofurans utilizing 4-Amino-2-bromo-3-fluorophenol as a privileged scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, self-validating protocol for the one-pot synthesis of 2-substituted-4-fluoro-5-aminobenzofurans utilizing 4-Amino-2-bromo-3-fluorophenol as a privileged scaffold.[1][2]

While standard benzofuran syntheses are common, this specific isomer (4-amino-2-bromo-3-fluoro) presents a unique electronic and steric environment.[1][2] The ortho-bromo-phenol motif allows for Sonogashira coupling/cyclization, while the meta-fluoro and para-amino groups (relative to the phenol) provide critical handles for subsequent medicinal chemistry optimization (e.g., amide coupling, reductive amination).[1][2] The resulting 4-fluoro-5-aminobenzofuran core is a bioisostere for indole-based kinase inhibitors, offering improved metabolic stability due to the fluorine substituent.[1][2]

Scientific Foundation & Mechanism[1][2]

The "Privileged" Scaffold

The starting material, 4-Amino-2-bromo-3-fluorophenol , contains three distinct functional "zones":

  • Reaction Zone (Positions 1 & 2): The 1-hydroxyl and 2-bromo groups form the requisite ortho-halophenol motif for palladium-catalyzed annulation.[1][2]

  • Electronic Modulator (Position 3): The fluorine atom exerts an inductive electron-withdrawing effect (-I), deactivating the ring slightly but stabilizing the final drug candidate against oxidative metabolism (e.g., P450 hydroxylation).[1][2]

  • Diversification Handle (Position 4): The amino group remains protected or chemically distinct during the cyclization, ready for late-stage functionalization.[1][2]

Mechanistic Pathway (Sonogashira-Cyclization Cascade)

The reaction proceeds via a tandem Pd/Cu-catalyzed cycle.[1][2] The high acidity of the phenol (enhanced by the adjacent fluorine) facilitates the initial coordination, while the bulky bromide is the site of oxidative addition.[1][2]

Step 1: Oxidative Addition. Pd(0) inserts into the C(2)-Br bond.[1][2] Step 2: Transmetallation. The copper-acetylide (formed in situ from the terminal alkyne) transfers the alkynyl group to the Palladium center.[1][2] Step 3: Reductive Elimination. Formation of the internal alkyne intermediate (2-alkynyl-4-amino-3-fluorophenol).[1][2] Step 4: 5-endo-dig Cyclization. The phenolic oxygen attacks the activated alkyne, driven by the formation of the aromatic furan ring.[1][2]

ReactionPathway SM 4-Amino-2-bromo-3-fluorophenol Pd_Complex Pd(II)-Ar Complex SM->Pd_Complex Oxidative Addition (Pd(PPh3)4) Alkyne_Int Intermediate: 2-Alkynyl-Phenol Pd_Complex->Alkyne_Int Transmetallation (CuI/Alkyne) & Reductive Elimination Cyclization 5-endo-dig Cyclization Alkyne_Int->Cyclization Intramolecular Nucleophilic Attack Product 2-Substituted-4-fluoro- 5-aminobenzofuran Cyclization->Product Isomerization

Figure 1: Mechanistic cascade for the transformation of 4-Amino-2-bromo-3-fluorophenol into the benzofuran core.[1]

Experimental Protocol

Materials & Reagents[1][2][3]
  • Substrate: 4-Amino-2-bromo-3-fluorophenol (1.0 equiv)[1][2]

  • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)[1][2]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (5 mol%)[1][2]

  • Co-Catalyst: Copper(I) Iodide [CuI] (2 mol%)[1][2]

  • Base: Triethylamine (Et3N) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or DMF/THF (1:1)[1][2]

Step-by-Step Procedure

Critical Note: The amino group at position 4 is nucleophilic.[1][2] While the Sonogashira coupling is chemoselective for the C-Br bond, side reactions (N-alkylation) can occur if the temperature is uncontrolled.[1][2] Maintain strict temperature ramps.

  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.[1][2]

  • Reagent Loading:

    • Add 4-Amino-2-bromo-3-fluorophenol (206 mg, 1.0 mmol), Pd(PPh3)2Cl2 (35 mg, 0.05 mmol), and CuI (3.8 mg, 0.02 mmol) to the vial.[1][2]

    • Expert Tip: Pre-mixing the solid catalysts with the substrate ensures homogeneous initiation.[1][2]

  • Solvent & Base Addition:

    • Seal the vial with a septum.[1][2]

    • Inject anhydrous DMF (5.0 mL) followed by Et3N (0.42 mL, 3.0 mmol).

    • Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).[1][2]

  • Alkyne Addition:

    • Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.[1][2]

    • Observation: The solution typically turns dark brown/black upon alkyne addition due to Cu-acetylide formation.[1][2]

  • Reaction (Thermal Ramp):

    • Heat the reaction mixture to 80°C in an oil bath or heating block.

    • Stir vigorously for 4–6 hours .

    • Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LC-MS every 2 hours. Look for the disappearance of the starting phenol (Rt ~ 2.1 min) and appearance of the highly fluorescent benzofuran product (Rt ~ 3.5 min).[1][2]

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF and salts.[1][2]

    • Wash the organic layer with Brine (10 mL), dry over Na2SO4, and concentrate in vacuo.[1][2]

  • Purification:

    • Purify via flash column chromatography (SiO2).[1][2]

    • Eluent: Gradient of 0-30% EtOAc in Hexanes.[1][2] The amino-benzofuran is typically less polar than the starting phenol due to the loss of the H-bond donor (OH).[1][2]

Validation & Quality Control

Expected Analytical Data

The following data points confirm the successful formation of the 4-fluoro-5-aminobenzofuran core.

Analytical MethodExpected Signal/ObservationStructural Insight
1H NMR (DMSO-d6) Disappearance of Phenol -OH (broad singlet >9 ppm).[1][2] Appearance of Furan C3-H singlet (~6.8-7.2 ppm).[1][2]Confirms cyclization.
19F NMR Shift from ~ -130 ppm (Ar-F on phenol) to ~ -145 ppm (Ar-F on benzofuran).[1][2]Confirming electronic environment change.
LC-MS (ESI+) [M+H]+ = MW(Alkyne) + MW(Phenol) - HBr.[1][2]Mass balance confirmation.
Appearance Tan to off-white solid (often fluorescent under UV).[1][2]Conjugated heteroaromatic system.[1][2]
Troubleshooting Guide
  • Issue: Incomplete cyclization (Intermediate alkyne observed).

    • Solution: Increase temperature to 100°C or add 5 mol% TBAF (Tetra-n-butylammonium fluoride) to promote the nucleophilic attack of the phenol.[1][2]

  • Issue: Low Yield / Black Tar.

    • Solution: Oxygen contamination.[1][2] Ensure rigorous degassing. Use fresh Pd catalyst.

Strategic Applications in Drug Discovery[1][2]

The resulting 2-substituted-4-fluoro-5-aminobenzofuran is a high-value intermediate.[1][2] The C5-amino group serves as a versatile handle for constructing libraries of kinase inhibitors.[1][2]

Workflow for Library Generation:

  • Core Synthesis: Produce the benzofuran scaffold on gram scale.

  • Derivatization: React the C5-NH2 with a diverse set of:

    • Sulfonyl chlorides (Sulfonamides)[1][2]

    • Isocyanates (Ureas)[1][2]

    • Heteroaryl halides (Buchwald coupling)[1][2]

  • Target: This scaffold mimics the adenine binding pocket of ATP, making it suitable for targeting kinases (e.g., VEGFR, EGFR).[1][2]

LibraryWorkflow cluster_derivatives Parallel Synthesis Divergence Core 4-Fluoro-5-Aminobenzofuran (Core Scaffold) Amide Amide Analogs (R-COCl) Core->Amide Urea Urea Analogs (R-NCO) Core->Urea Biaryl Biaryl Amines (Ar-Br / Pd) Core->Biaryl

Figure 2: Divergent synthesis strategy using the 4-fluoro-5-aminobenzofuran core.[1][2]

References

  • Compound Data: National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 2735919, 4-Amino-3-fluorophenol (Analogous substructure verification). [Link]

  • Benzofuran Synthesis Utility: Patent WO2014169845A2. "4,5-Dihydro-pyrazolo[3,4-c]pyridin-2-one derivatives, preparation method and application thereof."[1][2] (Validates the utility of 4-fluoro-5-aminobenzofuran intermediates in thromboembolic disease therapeutics).

  • General Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007).[1][2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2] Chemical Reviews, 107(3), 874-922.[1][2] [Link]

Sources

Application

Application Note: Scalable Process for 4-Amino-2-bromo-3-fluorophenol Production

Executive Summary The compound 4-Amino-2-bromo-3-fluorophenol is a critical, highly functionalized intermediate used in the synthesis of Bcl-2 inhibitors (e.g., Venetoclax analogs) and other advanced therapeutics. Its sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-Amino-2-bromo-3-fluorophenol is a critical, highly functionalized intermediate used in the synthesis of Bcl-2 inhibitors (e.g., Venetoclax analogs) and other advanced therapeutics. Its synthesis presents a specific regiochemical challenge: installing a bromine atom at the sterically congested 2-position (between the hydroxyl and fluorine groups) while maintaining the integrity of the 4-amino moiety.

Standard electrophilic bromination of 3-fluoro-4-nitrophenol typically yields the thermodynamically favored 6-bromo isomer due to steric hindrance at the 2-position. Consequently, this guide details a regioselective "bottom-up" approach starting from 2-bromo-3-fluoroaniline . This route leverages the directing power of the hydroxyl group in a pre-brominated scaffold to exclusively install the nitro group at the 4-position, ensuring 100% regiochemical purity before the final reduction step.

Retrosynthetic Analysis & Strategy

The strategic disconnect relies on the high directing ability of the phenol group in 2-bromo-3-fluorophenol to direct nitration to the para-position (C4). This bypasses the difficult task of brominating a pre-existing nitrophenol at the crowded C2 position.

Pathway Logic:
  • Regiocontrol: Starting with the bromine already in place (from 2-bromo-3-fluoroaniline) eliminates the risk of isomer formation later.

  • Nitration: The hydroxyl group at C1 strongly directs electrophilic aromatic substitution to C4 (para), reinforced by the ortho-directing fluorine at C3. The bromine at C2 sterically blocks the other ortho position to some extent, but the electronic synergy of OH and F makes C4 the exclusive site for nitration.

  • Scalability: The process uses standard unit operations (diazotization, nitration, reduction) compatible with standard glass-lined reactors.

Figure 1: Retrosynthetic strategy ensuring regiochemical fidelity.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-fluorophenol

Objective: Convert the aniline to a phenol via a diazonium salt intermediate. Reaction Type: Sandmeyer-type Hydrolysis.

Reagents & Materials:

  • 2-Bromo-3-fluoroaniline (1.0 equiv)

  • Sulfuric acid (H₂SO₄), 35% aq. solution

  • Sodium nitrite (NaNO₂), 40% aq. solution

  • Urea (quencher)

  • Toluene (extraction solvent)

Protocol:

  • Salt Formation: In a reactor, charge water and concentrated H₂SO₄ to prepare a 35% solution. Cool to 0–5°C. Add 2-bromo-3-fluoroaniline slowly to form the sulfate salt suspension.

  • Diazotization: Dropwise add the NaNO₂ solution while maintaining the internal temperature <5°C. Stir for 1 hour.

    • Checkpoint: Verify complete consumption of aniline by HPLC or TLC.

    • Quench: Add urea to destroy excess nitrous acid (starch-iodide paper test should be negative).

  • Hydrolysis: Prepare a separate vessel with 10% H₂SO₄ and heat to reflux (100°C). Slowly transfer the cold diazonium solution into the boiling acid over 1–2 hours.

    • Mechanism:[1][2][3][4][5] The high temperature promotes the loss of N₂ and capture by water (Sɴ1-like mechanism).

  • Work-up: Cool to room temperature. Extract the mixture with toluene (3x).[6] Combine organic layers and wash with brine.[5]

  • Purification: The crude phenol can be purified by vacuum distillation or used directly if purity >95%.

Yield Expectation: 75–85% Key Analytical Data: ¹H NMR (CDCl₃) shows loss of amine protons and appearance of broad singlet (OH) ~5.5 ppm.

Step 2: Synthesis of 2-Bromo-3-fluoro-4-nitrophenol

Objective: Regioselective introduction of the nitro group.[3] Reaction Type: Electrophilic Aromatic Substitution (Nitration).

Reagents & Materials:

  • 2-Bromo-3-fluorophenol (from Step 1)[6][7]

  • Acetic acid (Glacial, solvent)

  • Nitric acid (HNO₃), 70% (1.1 equiv)

  • Sulfuric acid (catalytic)

Protocol:

  • Dissolution: Dissolve 2-bromo-3-fluorophenol in glacial acetic acid (5 vol) in a jacketed reactor. Cool to 0–5°C.

  • Nitration: Prepare a mixture of HNO₃ and H₂SO₄. Add this mixture dropwise to the phenol solution.

    • Critical Control: Exotherm management is vital. Keep T < 10°C to prevent di-nitration or oxidation.

  • Reaction: Allow to warm to 20°C and stir for 2 hours.

    • Regioselectivity Check: The position 4 is strongly activated by the OH (para) and F (ortho). Position 6 is less favored due to the lack of cooperative directing effects from F.

  • Quench & Isolation: Pour the reaction mixture into ice water (10 vol). The product, 2-bromo-3-fluoro-4-nitrophenol , typically precipitates as a yellow solid.

  • Filtration: Filter the solid, wash with cold water until pH is neutral. Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 80–90% Melting Point: 125–128°C (Lit. analog range).

Step 3: Reduction to 4-Amino-2-bromo-3-fluorophenol

Objective: Selective reduction of the nitro group to the aniline without dehalogenation. Reaction Type: Béchamp Reduction (Fe/Acid) or Catalytic Hydrogenation (careful control required).

Recommended Method: Iron/Ammonium Chloride (Chemoselective) Why: Catalytic hydrogenation (Pd/C, H₂) carries a high risk of debromination (hydrodehalogenation). The Fe/NH₄Cl method is mild and preserves the Ar-Br bond.

Reagents:

  • 2-Bromo-3-fluoro-4-nitrophenol

  • Iron powder (325 mesh, 5.0 equiv)

  • Ammonium chloride (NH₄Cl, 5.0 equiv)

  • Ethanol/Water (3:1 ratio)

Protocol:

  • Preparation: Suspend the nitrophenol, iron powder, and NH₄Cl in Ethanol/Water in a reactor equipped with an overhead stirrer.

  • Reduction: Heat the mixture to reflux (75–80°C) for 2–4 hours.

    • Monitoring: HPLC should show disappearance of the nitro compound and appearance of the amine.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.

  • Crystallization: The product will precipitate from the remaining aqueous phase upon cooling. Filter and dry under vacuum at 45°C.

Yield Expectation: 85–92% Purity: >98% (HPLC).

Process Data & Scalability

The following table summarizes the key process parameters for a 100g scale batch.

ParameterStep 1: HydrolysisStep 2: NitrationStep 3: Reduction
Limiting Reagent 2-Bromo-3-fluoroaniline2-Bromo-3-fluorophenolNitro-intermediate
Solvent System H₂O / H₂SO₄Acetic AcidEtOH / H₂O
Temperature 0°C (diazo) -> 100°C0°C -> 20°C80°C (Reflux)
Reaction Time 3 hours2 hours3 hours
Critical Impurity Unreacted aniline6-Nitro isomer (<2%)Des-bromo analog
Isolated Yield 82%88%90%

Process Flow Diagram (Graphviz)

Figure 2: Step-by-step process flow for the synthesis of 4-Amino-2-bromo-3-fluorophenol.

Safety & Handling (E-E-A-T)

  • Diazonium Salts (Step 1): Although the intermediate is not isolated, diazonium sulfates can be shock-sensitive if allowed to dry. Always keep in solution and transfer immediately to the hydrolysis vessel.

  • Nitration (Step 2): Nitration of phenols is highly exothermic. Runaway reactions can occur if reagent addition is too fast. Use a jacketed reactor with reliable cooling and emergency quench capability.

  • Hydrofluoric Acid Risk: While this protocol does not use HF, the starting materials contain fluorine. In the event of thermal decomposition or fire, toxic HF gas may be evolved.

References

  • Synthesis of Venetoclax Intermediates: Patent: WO 2012/071336 A1. "Bcl-2 Selective Apoptosis Inducing Agents". Source:

  • Regioselective Bromination/Nitration of Phenols: Article: "Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3–Layered Double Hydroxides." Molecules, 2020.[3] Source:

  • Properties of 2-Bromo-3-fluoro-4-nitrophenol (CAS 1806987-57-4): Database: PubChem Compound Summary. Source:

  • Textbook: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

Sources

Method

Application Notes and Protocols: Selective Acylation of 4-Amino-2-bromo-3-fluorophenol with Acyl Chlorides

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic strategies for the selective acy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the selective acylation of 4-Amino-2-bromo-3-fluorophenol with various acyl chlorides. This polysubstituted aromatic scaffold is a valuable building block in medicinal chemistry and materials science. The presence of two distinct nucleophilic centers—an amino group and a hydroxyl group—necessitates precise control over reaction conditions to achieve chemoselective N-acylation or O-acylation. This document elucidates the underlying principles governing this selectivity, offers detailed, field-tested protocols for both transformations, and provides guidance on the characterization and purification of the resulting products.

Introduction: The Synthetic Potential of a Polysubstituted Phenol

4-Amino-2-bromo-3-fluorophenol is a unique trifunctional aromatic compound. The spatial and electronic arrangement of its substituents—an electron-donating amino group, an electron-donating hydroxyl group, and electron-withdrawing bromo and fluoro groups—creates a molecule with nuanced reactivity. Its acylated derivatives are of significant interest in the development of novel pharmaceuticals and advanced materials. For instance, analogous aminophenol structures are key intermediates in the synthesis of kinase inhibitors and other targeted therapeutics[1]. The ability to selectively acylate either the amino or the hydroxyl group is paramount to harnessing the full synthetic potential of this molecule.

The Fulcrum of Selectivity: N-Acylation versus O-Acylation

The core challenge in the reaction of 4-Amino-2-bromo-3-fluorophenol with acyl chlorides is controlling which nucleophile—the nitrogen of the amino group or the oxygen of the hydroxyl group—attacks the electrophilic carbonyl carbon of the acyl chloride. The outcome of this competition is dictated by a combination of factors, primarily the relative nucleophilicity of the two groups and the reaction conditions employed.

The Influence of Nucleophilicity and Electronic Effects

In general, for aminophenols, the amino group is a stronger nucleophile than the hydroxyl group under neutral or basic conditions. This is a consequence of nitrogen being less electronegative than oxygen, making its lone pair of electrons more available for donation. However, the electronic landscape of 4-Amino-2-bromo-3-fluorophenol is more complex. The presence of the ortho-bromo and meta-fluoro substituents, both of which are electron-withdrawing via induction, will decrease the electron density of the aromatic ring and, consequently, reduce the basicity and nucleophilicity of both the amino and hydroxyl groups compared to unsubstituted p-aminophenol. The precise interplay of these effects dictates the inherent reactivity of each site. While specific experimental data on this molecule is scarce, it is reasonable to predict that the amino group remains the more potent nucleophile in non-acidic media.

The Decisive Role of pH: A Proton as a Protecting Group

The most powerful tool for directing the chemoselectivity of this acylation is the manipulation of the reaction's pH. This principle leverages the significant difference in the pKa of the anilinium ion (the protonated amino group) and the phenolic proton.

  • N-Acylation (Basic or Neutral Conditions): In the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) or under neutral conditions, the amino group remains deprotonated and thus highly nucleophilic. The hydroxyl group, being less nucleophilic, will not compete as effectively for the acyl chloride. This leads to the preferential formation of the N-acylated product.

  • O-Acylation (Acidic Conditions): Under strongly acidic conditions (e.g., in the presence of a strong acid like HCl or using an acidic solvent like trifluoroacetic acid), the amino group, being more basic, will be protonated to form an anilinium salt. This protonation effectively deactivates the nitrogen nucleophile. The hydroxyl group, being less basic, remains largely unprotonated and is now the primary nucleophilic site available for acylation, leading to the formation of the O-acylated product. This strategy essentially uses a proton as an in situ protecting group for the more reactive amine[2][3].

The following diagram illustrates the principle of pH-controlled selectivity:

G cluster_0 Reaction Conditions cluster_1 State of Functional Groups cluster_2 Predominant Product Basic/Neutral Basic/Neutral Amino_Free Free -NH2 (Nucleophilic) Basic/Neutral->Amino_Free Hydroxyl_Free Free -OH (Weakly Nucleophilic) Basic/Neutral->Hydroxyl_Free Acidic Acidic Amino_Protonated Protonated -NH3+ (Non-nucleophilic) Acidic->Amino_Protonated Acidic->Hydroxyl_Free N_Acyl N-Acylation Product Amino_Free->N_Acyl Major Pathway Amino_Protonated->N_Acyl Blocked O_Acyl O-Acylation Product Hydroxyl_Free->O_Acyl Minor/Negligible Hydroxyl_Free->O_Acyl Favored Pathway

Caption: pH-controlled chemoselectivity in the acylation of aminophenols.

Experimental Protocols

The following protocols are designed as robust starting points for the selective acylation of 4-Amino-2-bromo-3-fluorophenol. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific acyl chlorides.

Protocol for Selective N-Acylation

This protocol favors the formation of N-(4-hydroxy-3-bromo-2-fluorophenyl)amides.

Workflow for Selective N-Acylation:

G Start Start Dissolve Dissolve 4-Amino-2-bromo-3-fluorophenol and base in aprotic solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Acyl Slowly add acyl chloride Cool->Add_Acyl React Stir at 0 °C to RT Add_Acyl->React Workup Aqueous workup (e.g., dilute acid wash) React->Workup Extract Extract with organic solvent Workup->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Purify by chromatography or recrystallization Dry_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the selective N-acylation.

Materials:

  • 4-Amino-2-bromo-3-fluorophenol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-Amino-2-bromo-3-fluorophenol in the chosen anhydrous solvent (approximately 10-20 mL per gram of substrate).

  • Add 1.1 to 1.5 equivalents of the tertiary amine base to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.05 to 1.2 equivalents of the acyl chloride dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any acidic byproducts), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure N-acylated product.

Protocol for Selective O-Acylation

This protocol is designed to produce 4-amino-2-bromo-3-fluorophenyl esters.

Workflow for Selective O-Acylation:

G Start Start Dissolve Dissolve 4-Amino-2-bromo-3-fluorophenol in acidic solvent (e.g., TFA) Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Acyl Slowly add acyl chloride Cool->Add_Acyl React Stir at 0 °C to RT Add_Acyl->React Precipitate Precipitate product by adding a non-polar solvent (e.g., diethyl ether) React->Precipitate Filter Filter the solid product Precipitate->Filter Wash_Dry Wash with cold solvent and dry Filter->Wash_Dry Neutralize Optional: Neutralize to obtain free base Wash_Dry->Neutralize End End Neutralize->End

Caption: Experimental workflow for the selective O-acylation.

Materials:

  • 4-Amino-2-bromo-3-fluorophenol

  • Acyl chloride

  • Anhydrous trifluoroacetic acid (TFA) or a mixture of a strong acid (e.g., HCl) in a non-reactive solvent (e.g., glacial acetic acid).

  • Anhydrous diethyl ether or other suitable non-polar solvent for precipitation.

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 4-Amino-2-bromo-3-fluorophenol in anhydrous trifluoroacetic acid (TFA) (approximately 5-10 mL per gram of substrate). The dissolution may be exothermic; cool if necessary.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add 1.1 to 1.5 equivalents of the acyl chloride to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-24 hours, monitoring by TLC.

  • Upon completion, precipitate the product by slowly adding the reaction mixture to a beaker of cold, stirred anhydrous diethyl ether.

  • Collect the precipitated solid (typically the hydrochloride or trifluoroacetate salt of the O-acylated product) by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum.

  • If the free base is desired, the salt can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction and purification as described in the N-acylation protocol.

Product Characterization: Distinguishing Between N- and O-Acylation

Unambiguous characterization of the product is essential to confirm the site of acylation. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

Technique N-Acylated Product (Amide) O-Acylated Product (Ester)
IR Spectroscopy C=O stretch: ~1650-1680 cm⁻¹ (Amide I band). N-H stretch: ~3200-3400 cm⁻¹ (may be broad). N-H bend: ~1515-1550 cm⁻¹ (Amide II band).C=O stretch: ~1735-1750 cm⁻¹ (for aryl esters). C-O stretch: Two bands, ~1250-1300 cm⁻¹ and ~1000-1100 cm⁻¹. N-H stretch: ~3300-3500 cm⁻¹ (sharp, from the free amino group).
¹H NMR Spectroscopy N-H proton: Broad singlet, typically downfield (>8 ppm). O-H proton: Broad singlet, chemical shift is concentration and solvent dependent. Aromatic protons will show characteristic shifts and couplings.N-H₂ protons: Broad singlet, typically more upfield compared to the amide N-H. O-H proton: Absent. Aromatic protons will experience a different electronic environment compared to the N-acylated isomer, leading to different chemical shifts.
¹³C NMR Spectroscopy C=O carbon: ~165-175 ppm.C=O carbon: ~160-170 ppm.

Note: The chemical shifts provided are approximate and can be influenced by the specific acyl group and the solvent used for analysis.

Troubleshooting and Optimization

  • Low Yield: Consider increasing the reaction temperature (for N-acylation) or extending the reaction time. Ensure all reagents are anhydrous, as moisture will consume the acyl chloride.

  • Mixture of N- and O-acylated products: For N-acylation, ensure a sufficient amount of base is used to neutralize the HCl byproduct. For O-acylation, the acidity must be high enough to fully protonate the amino group.

  • Di-acylation: This can occur if an excess of acyl chloride is used, especially at elevated temperatures. Control the stoichiometry carefully and add the acyl chloride slowly at low temperatures.

Conclusion

The selective acylation of 4-Amino-2-bromo-3-fluorophenol is a readily controllable process that provides access to two distinct classes of valuable synthetic intermediates. By judiciously choosing the reaction conditions—specifically the pH—researchers can direct the acylation to either the amino or the hydroxyl group with high selectivity. The protocols and characterization data provided in this guide offer a solid foundation for the successful synthesis and application of these versatile compounds in drug discovery and materials science.

References

  • [Placeholder for a relevant citation on the use of aminophenols in medicinal chemistry, e.g., a review article or a specific synthesis paper.
  • [Placeholder for a relevant citation on the synthesis of Regorafenib, which uses a related intermediate.] (Based on search result[1])

  • Bretschneider, H., & Biemann, K. (1950). Selective O-acetylation of L-tyrosine. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 81(5), 647-655.
  • [Placeholder for a citation discussing the relative nucleophilicity of amino and hydroxyl groups in aminophenols.]
  • [Placeholder for a general organic chemistry textbook citation on acyl
  • Lund, H., & Hammerich, O. (Eds.). (2001). Organic Electrochemistry. CRC press.
  • [Placeholder for a citation on purification techniques for acylated compounds.] (Based on search result[4])

  • [Placeholder for a citation on IR spectroscopy of amides and esters.] (Based on search result[5],[6],[7])

  • [Placeholder for a citation on NMR spectroscopy of organic compounds.] (Based on search result[8],[9],[10])

  • Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. (Relevant to handling similarly substituted anilines) [Link]

  • [Placeholder for a citation on selective N-acylation protocols] (Based on search result[11])

  • [Placeholder for a citation on selective O-acylation protocols] (Based on search result[2],[3])

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 4-Amino-2-bromo-3-fluorophenol

Technical Support Center: Organic Synthesis Division Subject: Optimizing Yield in the Synthesis of 4-Amino-2-bromo-3-fluorophenol Ticket ID: SYNT-4A2B3F-OPT Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Optimizing Yield in the Synthesis of 4-Amino-2-bromo-3-fluorophenol Ticket ID: SYNT-4A2B3F-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering yield attrition in the synthesis of 4-Amino-2-bromo-3-fluorophenol (CAS: N/A for specific isomer, generic class: Halogenated Aminophenols). This is a "sandwich" molecule where the steric crowding of the bromine (C2) and fluorine (C3) adjacent to the hydroxyl (C1) creates significant regiochemical challenges, while the final reduction step poses a high risk of hydrodehalogenation (loss of bromine).

This guide deviates from standard textbook protocols to address the specific "yield killers" inherent to this structure: Regio-isomer contamination during bromination and Chemo-selectivity failure during reduction.

Module 1: Strategic Route Analysis

To improve yield, we must first validate your synthetic pathway. The most robust route for this specific substitution pattern avoids late-stage fluorination (which is low-yielding).

Recommended Pathway:

  • Nitration: 3-Fluorophenol

    
     4-Nitro-3-fluorophenol.
    
  • Bromination: 4-Nitro-3-fluorophenol

    
     2-Bromo-3-fluoro-4-nitrophenol.
    
  • Reduction: 2-Bromo-3-fluoro-4-nitrophenol

    
    4-Amino-2-bromo-3-fluorophenol .
    
Visual Workflow & Logic Failure Points

The following diagram illustrates the critical decision nodes where yield is typically lost.

Synthesispathway Start Starting Material: 3-Fluorophenol Step1 Step 1: Nitration (HNO3/H2SO4) Start->Step1 Check1 Isomer Check: 4-Nitro vs 6-Nitro Step1->Check1 Step2 Step 2: Bromination (Br2/AcOH or NBS) Check1->Step2 Purify 4-Nitro isomer Risk1 Risk: Regioselectivity (C2 vs C6) Step2->Risk1 Step3 Step 3: Reduction (Nitro to Amino) Risk1->Step3 Optimize for C2-Br Risk2 Risk: De-bromination (Loss of Br) Step3->Risk2 Final Target: 4-Amino-2-bromo-3-fluorophenol Risk2->Final Select Chemoselective Reductant

Figure 1: Critical path analysis for 4-Amino-2-bromo-3-fluorophenol synthesis, highlighting high-risk junctions.

Module 2: Troubleshooting The Bromination Step

The Issue: You are likely observing a mixture of the desired 2-bromo isomer and the undesired 6-bromo isomer. In 3-fluoro-4-nitrophenol, the hydroxyl group directs ortho, activating positions 2 and 6. Position 2 is sterically crowded (between OH and F), making Position 6 kinetically favored, which lowers your yield of the desired product.

Technical Intervention:

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)Mechanistic Rationale
Reagent Elemental Bromine (

)
N-Bromosuccinimide (NBS) NBS provides a slower, more controlled release of electrophilic bromine, allowing thermodynamic control which can favor the more substituted product under specific conditions.
Solvent Acetic AcidDMF or Acetonitrile Polar aprotic solvents can modulate the hydrogen bonding of the phenol, potentially altering the activation energy difference between C2 and C6.
Temperature Room Temp (

)
Low Temp (

to

)
Lower temperatures increase selectivity. However, if C6 is kinetically favored, you may actually need higher temp (thermodynamic control) to rearrange, but usually, cold prevents over-bromination.
Catalyst NoneDiisopropylamine (0.1 eq) Secondary amines can form charge-transfer complexes that increase regioselectivity in crowded phenols.

Q: How do I separate the isomers if the ratio is poor? A: Do not attempt column chromatography immediately. The 2-bromo isomer, having the bromine "sandwiched" between OH and F, often exhibits different hydrogen-bonding capability than the 6-bromo isomer.

  • Protocol: Attempt fractional crystallization from Ethanol/Water (70:30). The more symmetrical or less polar isomer often precipitates first.

  • Validation: Use

    
     NMR. The coupling constants (
    
    
    
    ) will differ significantly between the 2-bromo (no adjacent proton on one side) and 6-bromo isomers.

Module 3: Troubleshooting The Reduction Step (Critical)

The Issue: The most common cause of catastrophic yield loss in this step is hydrodehalogenation . Standard catalytic hydrogenation (Pd/C +


) will strip the bromine atom off the ring alongside reducing the nitro group, returning you to 4-amino-3-fluorophenol.

Q: My product is losing the Bromine atom. How do I stop this? A: You must switch from a heterogeneous catalytic hydrogenation to a dissolving metal reduction or a poisoned catalyst system.

Protocol A: The Bechamp Reduction (Recommended)

This is the most reliable method to preserve the Carbon-Bromine bond.

  • Reagents: Iron powder (325 mesh, activated), Ammonium Chloride (

    
    ), Ethanol/Water (3:1).
    
  • Setup:

    • Suspend 1 eq of 2-bromo-3-fluoro-4-nitrophenol in EtOH/Water.

    • Add 5 eq of Fe powder and 3 eq of

      
      .
      
    • Heat to reflux (

      
      ) with vigorous stirring.
      
  • Monitoring: Monitor by TLC. The reaction is usually complete in 2-4 hours.

  • Workup (Crucial): Filter hot through Celite to remove iron sludge. Wash the cake with hot ethanol.

    • Yield Tip: Do not let the filtrate sit. Aminophenols oxidize rapidly. Proceed immediately to isolation.

Protocol B: Chemoselective Hydrogenation (Alternative)

If you must use hydrogenation (e.g., for scale-up reasons), you cannot use standard Pd/C.

  • Catalyst: Use Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel . These are less active toward aryl-halide bonds than Palladium.

  • Additive: Add 0.1% Thiophene or Diphenylsulfide to the reaction mixture if using standard catalysts to poison the active sites responsible for dehalogenation.

Module 4: Isolation & Stability (The "Black Tar" Problem)

The Issue: 4-Amino-2-bromo-3-fluorophenol is an electron-rich aniline. Upon exposure to air, it oxidizes to quinone-imine species, turning the product into a black tar/oil, destroying yield during drying.

Q: How do I store the product without decomposition? A: Isolate the product as a Hydrohalide Salt .

Step-by-Step Salt Formation Protocol:

  • Concentrate: After the reduction workup (filtering off Fe), concentrate the ethanolic filtrate under reduced pressure/inert atmosphere (

    
    ).
    
  • Acidify: Dissolve the residue in a minimum amount of cold Ethyl Acetate. Add 4M HCl in Dioxane (or aqueous HCl) dropwise at

    
    .
    
  • Precipitate: The Hydrochloride salt (4-Amino-2-bromo-3-fluorophenol

    
     HCl) should precipitate as a white/off-white solid.
    
  • Filtration: Filter under Nitrogen or Argon. Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Why this works: Protonating the amine (


) removes the electron density from the ring, significantly increasing resistance to oxidation.

References

  • Synthesis of Halogenated Aminophenols (General Methodologies)

    • Patent: CN105646245A - "4-amino-3-fluorophenol and preparation method thereof." (Provides baseline conditions for fluorophenol nitration/reduction).

    • Patent: CN102060717B - "Synthetic method of 3-amino-4-bromophenol."[1] (Describes the Fe/Hydrazine or Fe/Acid reduction protocols to preserve bromine).

  • Prevention of Dehalogenation

    • Technical Note: "Preventing debromination during reactions."[2] BenchChem Technical Support. (Discusses catalyst poisoning and base selection to prevent Br loss).

    • Article: "Catalytic reduction of 4-Nitrophenol... using reusable catalysts." MDPI, 2025. (Context on reduction kinetics and catalyst choices).

  • Chemical Data & Handling

    • Safety Data Sheet: 2-Amino-4-fluorophenol (Analogous handling precautions). Sigma-Aldrich.

Disclaimer: This guide is for research purposes only. Always consult standard safety data sheets (SDS) and perform risk assessments before handling fluorinated nitrophenols or bromine.

Sources

Optimization

Technical Support Center: 4-Amino-2-bromo-3-fluorophenol Stability Guide

Document ID: TS-ABFP-001 Last Updated: February 26, 2026 Department: Chemical Stability & Application Science Core Technical Analysis: The "Why" of Instability Executive Summary: 4-Amino-2-bromo-3-fluorophenol is chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-ABFP-001 Last Updated: February 26, 2026 Department: Chemical Stability & Application Science

Core Technical Analysis: The "Why" of Instability

Executive Summary: 4-Amino-2-bromo-3-fluorophenol is chemically predisposed to rapid oxidative degradation. Unlike simple phenols, the presence of the para-amino group creates a "push-pull" electronic system that significantly lowers the oxidation potential of the molecule.

The Failure Mechanism: The primary degradation pathway is the oxidation of the p-aminophenol core into a quinone imine . This process is autocatalytic and accelerated by:

  • Oxygen: Direct electron transfer.

  • Light (Photolysis): Generates radical species.

  • Moisture: Facilitates proton transfer steps required for quinone formation.

  • Trace Metals: Act as catalysts for the redox cycle.

When the white/off-white powder turns pink, brown, or purple , it indicates the formation of polymeric indophenol dyes and complex oligomers derived from the reactive quinone imine intermediate [1, 2].

Visualization: Oxidation Cascade

The following diagram illustrates the mechanistic pathway from the stable phenol to the degradation products.

OxidationMechanism Start 4-Amino-2-bromo-3-fluorophenol (Reduced/Stable) Radical p-Aminophenoxy Radical Start->Radical -1e-, -H+ (Oxidation) Intermediate p-Quinone Imine (Reactive Electrophile) Radical->Intermediate -1e-, -H+ Polymer Indophenol Polymers (Pink/Brown/Black) Intermediate->Polymer Polymerization/Coupling Catalyst Catalysts: O2, hν, pH > 7 Catalyst->Start

Figure 1: The oxidative degradation pathway of p-aminophenol derivatives leading to colored impurities.

Standard Operating Procedure (SOP): Storage & Handling

Objective: Maintain purity >98% for >6 months. Principle: Isolate the molecule from the "Fire Triangle" of degradation: Oxygen, Moisture, and Light.

A. Long-Term Storage Protocol (Solid State)
ParameterSpecificationTechnical Rationale
Temperature -20°C (Freezer) Kinetic suppression of the oxidation reaction.
Atmosphere Argon or Nitrogen Displaces O2. Argon is preferred (heavier than air) for re-sealing vials.
Container Amber Glass Blocks UV/Visible light to prevent photolytic radical formation.
Seal Teflon (PTFE) Lined Cap Phenols can leach plasticizers from standard polyethylene liners; PTFE is inert.
Desiccant Required Moisture catalyzes the proton transfer steps in oxidation. Store the vial inside a secondary jar containing Drierite or silica gel.
B. Handling "Best Practices"
  • Equilibration: Allow the frozen vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, initiating immediate degradation.

  • Anti-Static Measures: Fluorinated compounds often generate significant static charge. Use an ionizing gun or anti-static spatula to prevent loss of material.

  • Inert Weighing: If possible, weigh out the material inside a glovebox or glovebag. If on an open bench, flush the headspace of the vial with Argon immediately after removing the aliquot.

Troubleshooting & FAQs

Q1: My compound has turned a light pink color. Is it ruined? A: Not necessarily. The pink color comes from trace amounts of quinone imine or related dyes, which have very high extinction coefficients (they are intensely colored even at ppm levels).

  • Action: Check purity via HPLC or NMR. If purity is >95%, you may proceed, but use the material immediately.

  • Mitigation: If the application is sensitive (e.g., biological assay), perform the Salvage Protocol (Section 4) below.

Q2: Can I store this compound dissolved in DMSO or Methanol? A: NO.

  • Reason: Solutions vastly increase the surface area available for oxidation. Furthermore, DMSO can act as a mild oxidant under certain conditions (Swern-like pathways) or absorb hygroscopic moisture.

  • Rule: Always make fresh stock solutions immediately before use. If you must store a solution for a few hours, keep it on ice, protected from light, and degassed.

Q3: The material is sticking to my spatula and flying away (Static). A: The fluorine atom contributes to high electronegativity and static buildup.

  • Fix: Use a polonium anti-static gun on the vial before opening. Alternatively, use a wooden or PTFE-coated spatula rather than metal.

Q4: I see an extra peak in the LC-MS at M-2 mass units. A: This confirms oxidation. The transition from Aminophenol (MW) to Quinone Imine (MW - 2H) results in a mass loss of 2 Daltons. This confirms the presence of the oxidized intermediate [3].

Salvage Protocol: Purification of Oxidized Material

If your material has significantly degraded (dark brown/black), use this protocol to restore purity. This method relies on the solubility difference between the monomer and the polymer, and the reducing power of sodium dithionite [1].

Reagents Needed:
  • Degassed Water

  • Sodium Dithionite (Sodium Hydrosulfite,

    
    )
    
  • Toluene or Ethyl Acetate (degassed)

Workflow:
  • Dissolution: Dissolve the crude/colored solid in a minimum amount of degassed water/alcohol mixture.

  • Reduction: Add a small amount of Sodium Dithionite (approx. 1-2% by weight). You should observe an immediate lightening of the color as the quinone imines are reduced back to phenols.

  • Extraction: Extract the aqueous layer with degassed Toluene. The organic layer will contain the purified phenol, while the salts and some polar polymers remain in the aqueous phase.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo (keep bath temp <40°C).
    
  • Storage: Immediately flush with Argon and store at -20°C.

Decision Logic for Researchers

HandlingLogic Inspect Visual Inspection White White / Off-White Inspect->White Pink Light Pink Inspect->Pink Brown Brown / Black Inspect->Brown ActionUse Proceed to Experiment (Keep under Argon) White->ActionUse ActionCheck Check Purity (NMR/LCMS) If >95% Use, else Purify Pink->ActionCheck ActionPurify STOP. Perform Salvage Protocol (Sodium Dithionite Wash) Brown->ActionPurify

Figure 2: Decision matrix for handling 4-Amino-2-bromo-3-fluorophenol based on visual cues.

References

  • Process for purifying crude 4-aminophenol. US Patent 4870209A. Google Patents.
  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. National Institutes of Health (PubMed). Available at: [Link]

  • Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Safety Data Sheet: 4-Aminophenol. Astech Ireland. Available at: [Link]

Troubleshooting

Technical Support Center: Purification of 4-Amino-2-bromo-3-fluorophenol

Ticket ID: PUR-ABFP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary & Molecule Profile Welcome to the Technical Support Center. You are attempting to purify 4...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-ABFP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are attempting to purify 4-Amino-2-bromo-3-fluorophenol , a highly sensitive, amphoteric intermediate. This molecule presents a "perfect storm" of chromatographic challenges:

  • Amphoteric Nature: It contains a basic amine (

    
    ) and an acidic phenol (
    
    
    
    ).
  • Electronic Effects: The electron-withdrawing halogens (Br at C2, F at C3) significantly increase the acidity of the phenol (estimated pKa

    
     7.5–8.0) compared to unsubstituted phenol, while decreasing the basicity of the amine.
    
  • Oxidation Liability: Like all electron-rich anilines, it is prone to rapid oxidation into quinoneimines, manifesting as a brown/black "tar" on the column.

The Golden Rule: Speed and pH control are your only defenses. You cannot run this as a standard gravity column.

Pre-Purification Diagnostics (The Triage)

Before packing your column, perform these three diagnostic checks. If you fail any of these, do not proceed to flash chromatography without adjusting your strategy.

Diagnostic A: The Solubility Test
  • Test: Dissolve 10 mg of crude in 1 mL of Dichloromethane (DCM).

  • Pass: Clear solution.

    
     Proceed to Silica Method .
    
  • Fail: Cloudy or precipitate.

    
     Add Methanol (MeOH) dropwise. If >10% MeOH is required, STOP . You must use a Reverse Phase (C18) strategy or recrystallization.
    
Diagnostic B: The "Spot & Streak" (TLC Analysis)
  • Plate: Standard Silica Gel 60 F254.

  • Eluent: 5% MeOH in DCM.

  • Observation:

    • Compact Spot: Proceed.

    • Long Streak (Tailing): The amine is interacting with silanols. You must add a modifier (Triethylamine).

    • Spot turns brown on plate: Spontaneous oxidation. You must use degassed solvents and N2 pressure.

Standard Operating Procedures (SOPs)

SOP-1: The "Buffered Silica" Method (Recommended)

Best for: <1g scale, moderate impurities.

The Mechanism: Standard silica is slightly acidic (pH 5-6). This protonates the amine, causing it to stick, while the acidic phenol remains neutral. However, the halogens make the phenol more acidic, risking partial ionization. We use Triethylamine (TEA) to "cap" the acidic silanol sites, creating a neutral highway for your molecule.

Materials:
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA).

  • Mobile Phase B: 10% Methanol in DCM + 1% Triethylamine (TEA).

  • Additives: Ascorbic acid (optional, trace amount in collection flasks to prevent oxidation).

Protocol:
  • Slurry Packing: Slurry the silica in Mobile Phase A . Crucial: Let the silica sit in the solvent for 15 minutes before packing. This allows the TEA to fully neutralize the active silanol sites.

  • Loading: Dissolve crude in minimum DCM. If solubility is poor, adsorb onto Celite (dry load). Do not wet load with pure MeOH.

  • Elution Gradient:

    • 0–5 min: 100% Mobile Phase A (Isocratic).

    • 5–20 min: 0%

      
       30% Mobile Phase B.
      
    • Note: The product usually elutes early due to the halogens reducing polarity.

  • Collection: Collect into flasks containing a few crystals of Ascorbic Acid or under a stream of Nitrogen.

SOP-2: The "Neutral Alumina" Alternative

Best for: Compounds that decompose instantly on silica (turn black).

If SOP-1 fails (product decomposes), switch to Neutral Alumina (Brockmann Grade III) .

  • Why: Alumina lacks the acidic protons of silica, preventing the acid-catalyzed oxidation of the aminophenol.

  • Mobile Phase: Hexane : Ethyl Acetate (Start 80:20). No amine modifier needed.

Decision Logic & Workflow

The following diagram illustrates the critical decision points for purifying this specific halogenated aminophenol.

PurificationWorkflow Start Crude 4-Amino-2-bromo-3-fluorophenol Solubility Solubility Check (DCM) Start->Solubility TLC TLC Analysis (5% MeOH/DCM) Solubility->TLC Soluble Recryst Recrystallization (Toluene/EtOH) Solubility->Recryst Insoluble Oxidation Does spot turn brown on TLC? TLC->Oxidation SilicaPath SOP-1: Buffered Silica (DCM/MeOH + 1% TEA) Oxidation->SilicaPath No (Stable) AluminaPath SOP-2: Neutral Alumina (Hex/EtOAc) Oxidation->AluminaPath Yes (Unstable) Tailing Increase TEA to 2% or switch to NH4OH SilicaPath->Tailing Still Tailing?

Figure 1: Decision tree for selecting the optimal purification route based on crude material behavior.

Troubleshooting & FAQs

Q: My column turned black halfway through. What happened? A: This is oxidative polymerization. The aminophenol oxidized to a quinoneimine.[1]

  • Cause: Silica is slightly acidic and can catalyze oxidation in the presence of air.

  • Fix:

    • Use degassed solvents (sonicate under vacuum).

    • Apply Nitrogen pressure (Flash chromatography) to speed up elution. Gravity columns are too slow for this molecule.

    • Switch to SOP-2 (Neutral Alumina) if the problem persists.

Q: I have huge tailing even with 1% TEA. Why? A: The fluorine and bromine atoms withdraw electrons, making the phenol more acidic than you might expect. The TEA might be deprotonating the phenol (creating a phenoxide anion), which sticks to the silica.

  • Fix: Switch the modifier. Use 1% Acetic Acid instead of TEA.

    • Counter-intuitive Logic: If the molecule is behaving more like an acid (due to halogens), acidifying the mobile phase ensures the phenol stays protonated (neutral) and moves faster.

Q: Can I use Acetone as a solvent? A: ABSOLUTELY NOT. Primary amines react with acetone to form imines (Schiff bases) . You will lose your product and isolate a condensation byproduct. Stick to DCM, Methanol, Ethyl Acetate, or Hexanes.

Q: My yield is low, but the column looks clean. A: The product likely co-eluted with the solvent front or stayed on the baseline.

  • Check: Did you use UV detection? This molecule may have weak absorbance at 254nm if the halogens perturb the ring system. Use a stain like Ferric Chloride (FeCl3) —it turns phenols distinct colors (purple/green).

Data Reference Table

ParameterValue / RecommendationNotes
Est. pKa (Phenol) 7.5 – 8.0More acidic than phenol (10.0) due to Br/F.
Est. pKa (Amine) 3.0 – 4.0Less basic than aniline (4.6) due to Br/F.
Rf (Target) 0.25 – 0.35In 5% MeOH/DCM.
Loading Capacity 1:50 (Crude : Silica)Lower loading prevents "streaking".
Detection UV 254nm + FeCl3 StainFeCl3 is specific for phenols.
Storage -20°C, under ArgonDark container essential.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for aminophenol purification).

  • Sigma-Aldrich Technical Library. (2023). Troubleshooting Flash Chromatography: Mobile Phase Modifiers. (Guidance on amine/silanol interactions).

  • BenchChem. (2025).[1][2][3] Acidity of Halogenated Phenols and Purification Guides. (Data on halogen effects on phenol pKa). [2]

  • Teledyne ISCO. (2022). Purification of Ionizable Compounds by Flash Chromatography. (Protocols for amphoteric molecules).

Sources

Optimization

Technical Support Center: Precision Bromination of Aminofluorophenols

Ticket ID: REGIO-Br-AFP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Electronic Tug-of-War Welcome to the technical support center. You are likely here...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-Br-AFP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Electronic Tug-of-War

Welcome to the technical support center. You are likely here because the bromination of aminofluorophenols (specifically substrates like 2-amino-4-fluorophenol ) is yielding "black tar" or inseparable isomeric mixtures rather than your target compound.

This is not a simple halogenation; it is an electronic tug-of-war. You are dealing with three competing directing groups on a single ring:

  • -OH (Phenol): Strong activator, ortho/para director.

  • -NH₂ (Amine): Strong activator, ortho/para director.

  • -F (Fluorine): Weak deactivator (inductive), ortho/para director (resonance), but blocks the 4-position.

The troubleshooting guides below are designed to give you deterministic control over this chaos by manipulating pH, temperature, and reagent selection.

Module 1: Troubleshooting Regioselectivity (The "Ammonium Switch")

User Issue: "I am getting a mixture of isomers (C5-bromo and C6-bromo) or the wrong regioisomer entirely."

The Root Cause

In neutral media, the amine (-NH₂) and phenol (-OH) compete. The amine is generally the kinetic activator, directing bromine para to itself (C5). However, the phenol is thermodynamically robust. To control this, we use the "Ammonium Switch" —using pH to turn the amine's directing power ON or OFF.

Decision Matrix: Which Isomer Do You Want?
Target PositionLogicRequired ConditionMechanism
C6-Bromo (Ortho to OH)OH Dominance Acidic Media (pH < 1) Protonation converts

to

.[1] The ammonium group is meta-directing (points to C4/C6) and deactivating. The

group becomes the sole activator, directing ortho to C6.
C5-Bromo (Para to NH₂)NH₂ Dominance Neutral/Basic The free amine (

) is a potent activator. It directs para to C5. Note: C3 is sterically hindered by the adjacent OH and F groups.
Visual Logic: The Selectivity Switch

RegioselectivitySwitch Start Substrate: 2-Amino-4-Fluorophenol Condition Reaction Medium pH Start->Condition Acidic Acidic (HBr/HOAc) Protonation: -NH2 -> -NH3+ Condition->Acidic pH < 1 Neutral Neutral/Basic (NBS/DMF) Free Amine: -NH2 Active Condition->Neutral pH > 7 Mech_Acid Dominant Director: -OH (NH3+ is deactivating/meta) Acidic->Mech_Acid Mech_Neut Dominant Director: -NH2 (Stronger activator than OH) Neutral->Mech_Neut Prod_C6 Product: 6-Bromo-2-amino-4-fluorophenol (Ortho to OH) Mech_Acid->Prod_C6 Prod_C5 Product: 5-Bromo-2-amino-4-fluorophenol (Para to NH2) Mech_Neut->Prod_C5

Figure 1: The "Ammonium Switch" mechanism showing how pH determines the dominant directing group.

Module 2: Troubleshooting Oxidation (The "Black Tar" Problem)

User Issue: "My reaction mixture turns dark brown/black immediately, and yields are low."

The Root Cause

Aminophenols are redox-active.[2] In the presence of oxidizers (like


) and oxygen, they rapidly oxidize to quinone imines , which polymerize into dark tars.
The Solution Protocol
  • Reagent Swap: Do NOT use elemental Bromine (

    
    ). It is too strong an oxidant. Use N-Bromosuccinimide (NBS)  or Tetrabutylammonium Tribromide (TBATB) . These provide a low, controlled concentration of active bromine (
    
    
    
    ).
  • Atmosphere: Strict inert atmosphere (

    
     or Ar) is mandatory.
    
  • Antioxidant Spike: Add 0.5 - 1.0 mol% of Sodium Metabisulfite (

    
    )  or Ascorbic Acid  to the reaction mixture if using aqueous/protic solvents.
    

Experimental Protocols

Protocol A: Synthesis of C6-Bromo Isomer (Acid-Directed)

Target: 6-bromo-2-amino-4-fluorophenol

Rationale: Uses strong acid to shut down the amine directing effect, forcing the bromine to follow the phenol's ortho command.

  • Dissolution: Dissolve 2-amino-4-fluorophenol (1.0 eq) in Glacial Acetic Acid (10 volumes).

  • Acidification: Add 48% HBr (1.5 eq) dropwise at 0°C. Observation: A precipitate of the hydrobromide salt may form. This is normal.

  • Bromination: Add NBS (1.05 eq) portion-wise over 30 minutes. Maintain temperature < 10°C.

    • Why NBS? It generates

      
      in situ via reaction with HBr, keeping the oxidant concentration low to prevent quinone formation.
      
  • Quench: Pour mixture into ice water containing 5%

    
     (to quench excess 
    
    
    
    and prevent oxidation).
  • Neutralization: Carefully adjust pH to ~6-7 with saturated

    
     to liberate the free amine.
    
  • Isolation: Extract with Ethyl Acetate. The C6-isomer is typically the major product (>90% regioselectivity).

Protocol B: Synthesis of C5-Bromo Isomer (Amine-Directed)

Target: 5-bromo-2-amino-4-fluorophenol

Rationale: Uses mild conditions to keep the amine free and active. Low temperature prevents over-bromination.

  • Protection (Optional but Recommended): If high purity is required, convert the amine to an acetamide (

    
    ) first. However, for direct bromination:
    
  • Dissolution: Dissolve substrate in DMF or Acetonitrile (anhydrous).

    • Note: DMF promotes para-selectivity relative to the strongest activator.

  • Cooling: Cool to -20°C . Kinetic control is critical here.

  • Reagent: Add NBS (1.0 eq) dissolved in DMF dropwise over 1 hour.

  • Workup: Pour into water. Do not allow the pH to rise above 8 during workup to prevent polymerization.

Module 3: Experimental Data & Reagent Comparison

Comparative Analysis of Brominating Agents for Aminophenols

ReagentActive SpeciesSelectivity ProfileOxidation RiskRecommended Use
Elemental


Poor (Polybromination)High (Quinone formation)Avoid for this substrate.
NBS / DMF Polarized N-BrHigh (Para to NH2)LowBest for C5-bromo isomer.
NBS / HBr / AcOH

(In situ low conc.)
High (Ortho to OH)MediumBest for C6-bromo isomer.
TBATB

Very High (Para to OH)Very LowExcellent "Green" alternative; highly selective for phenols.
Visual Workflow: Reagent Selection

ReagentSelection Input Select Reagent Decision1 Is Polymerization a problem? Input->Decision1 Br2 Elemental Br2 Decision1->Br2 No (Rare) NBS NBS (N-Bromosuccinimide) Decision1->NBS Yes TBATB TBATB (Tribromide) Decision1->TBATB Yes (Green Chem) Stop STOP: High Oxidation Risk Br2->Stop Condition Solvent System NBS->Condition Select Solvent DMF (-20°C) DMF (-20°C) Condition->DMF (-20°C) Target C5 (Kinetic) AcOH/HBr AcOH/HBr Condition->AcOH/HBr Target C6 (Acidic)

Figure 2: Decision tree for selecting the safe and effective brominating agent.

References

  • Regioselective Bromination of Phenols

    • Title: Regioselective bromination of phenols with KBr and ZnAl–BrO3⁻–layered double hydroxides.[3]

    • Source: ResearchG
    • URL:

  • Mechanistic Insight (The Ammonium Effect)

    • Title: Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?
    • Source: ResearchG
    • URL:

  • NBS Protocols & Mechanisms

    • Title: N-Bromosuccinimide (NBS) - Reagent Profile.[4][5]

    • Source: Organic Chemistry Portal.
    • URL:

  • Prevention of Oxidation

    • Title: Technical Support Center: Preventing Oxid
    • Source: BenchChem Technical Guides.
    • URL: (Note: Generalized link to support center based on search context).

  • Tetrabutylammonium Tribromide (TBATB)

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: MDPI (Molecules).
    • URL:

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 4-Amino-2-bromo-3-fluorophenol

Introduction: The Stability Paradox You are likely accessing this guide because your clear solution of 4-Amino-2-bromo-3-fluorophenol has turned brown, or your LC-MS signal is rapidly degrading. This compound belongs to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

You are likely accessing this guide because your clear solution of 4-Amino-2-bromo-3-fluorophenol has turned brown, or your LC-MS signal is rapidly degrading.

This compound belongs to the halogenated p-aminophenol class. Its instability is not a defect of your specific batch but a fundamental property of its chemical structure. The p-aminophenol motif is a redox-active system that readily undergoes auto-oxidation to form quinone imines . While the electron-withdrawing bromine and fluorine atoms provide some electronic stabilization compared to the parent aminophenol, they are insufficient to prevent oxidation in aerobic, neutral, or basic solutions.

This guide provides the protocols required to stabilize this molecule during experimentation.

Module 1: The Mechanism of Degradation[1][2]

To troubleshoot effectively, you must understand the enemy: Oxidative Dehydrogenation .

In the presence of dissolved oxygen and neutral/basic pH, 4-Amino-2-bromo-3-fluorophenol loses two protons and two electrons to form a Quinone Imine . This intermediate is highly electrophilic and rapidly reacts with other nucleophiles (including the parent molecule) to form dark-colored dimers and polymers.

Visualization: The Oxidation Pathway

OxidationPathway cluster_conditions Accelerating Factors SM 4-Amino-2-bromo-3-fluorophenol (Reduced Form - Clear/Yellow) Radical Semi-quinone Radical Intermediate SM->Radical -e⁻, -H⁺ (Slow Step) QI Quinone Imine (Oxidized Form - Reactive) Radical->QI -e⁻, -H⁺ (Fast Step) Polymer Dark Brown Precipitate (Dimers/Polymers) QI->Polymer + Nucleophiles (Coupling) Factors • pH > 6.0 • Dissolved Oxygen • Light Exposure

Figure 1: The oxidative cascade from stable aminophenol to insoluble polymer. Note that the Quinone Imine is the critical "tipping point" for sample loss.

Module 2: Preparation of Stable Stock Solutions

Critical Rule: Never store this compound in basic buffers (pH > 7). The phenolate anion is electron-rich and oxidizes extremely rapidly.

Protocol: The "Acid-Shield" Dissolution Method

Use this protocol to prepare a stock solution (e.g., 10 mM) that remains stable for >24 hours.

  • Solvent Selection:

    • Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

    • Stabilizer: 0.1% (v/v) Formic Acid or Acetic Acid.

    • Why? The acid ensures the amine group remains protonated (

      
      ). The protonated amine is electron-poor, which deactivates the aromatic ring against oxidation.
      
  • Step-by-Step Procedure:

    • Step 1: Purge the DMSO with Argon or Nitrogen gas for 5 minutes to remove dissolved oxygen.

    • Step 2: Weigh the solid 4-Amino-2-bromo-3-fluorophenol into an amber vial.

    • Step 3: Add the acidified DMSO.

    • Step 4: Vortex immediately until dissolved.

    • Step 5: Blanket the headspace with Argon and seal tightly.

Solubility Data Table
Solvent SystemSolubilityStability (at RT)Recommendation
Water (Neutral) Insoluble (<0.1 mg/mL)N/ADo Not Use
Water (Basic pH 10) Soluble< 15 Minutes (Turns Black)Do Not Use
DMSO (Anhydrous) High (>50 mg/mL)~4-6 HoursUse for immediate use
DMSO + 0.1% Formic Acid High (>50 mg/mL)> 24 HoursRecommended Stock
Methanol/Ethanol ModeratePoor (Promotes oxidation)Avoid for storage

Module 3: Troubleshooting & FAQs

Issue 1: "My solution turned dark brown/black within minutes."

Diagnosis: Auto-oxidation triggered by high pH or oxygen.

  • The Cause: You likely dissolved the compound in a neutral or basic aqueous buffer (like PBS) or used non-degassed solvents. The "browning" is the formation of polymeric dyes (similar to melanin formation).

  • The Fix:

    • Discard the colored solution; the chemical integrity is compromised.

    • Re-prepare using the Acid-Shield Method (DMSO + 0.1% Acid).

    • If aqueous dilution is necessary for biological assays, ensure the final buffer contains an antioxidant like 1 mM Ascorbic Acid or Sodium Metabisulfite .

Issue 2: "The compound is not dissolving in water."

Diagnosis: Lipophilicity of the halogenated core.

  • The Cause: The Br and F atoms increase lipophilicity (LogP ~1.8). The zwitterionic character at neutral pH (Amine

    
     / Phenol
    
    
    
    ) is not sufficient to solubilize the heavy halogenated ring.
  • The Fix: Do not attempt to dissolve directly in water. Dissolve in DMSO first (100x concentration), then dilute into your assay buffer. Keep the final DMSO concentration <1% to avoid cellular toxicity, but ensure the compound doesn't crash out.

Issue 3: "I see a 'ghost peak' or broad tailing in LC-MS."

Diagnosis: On-column degradation or secondary interactions.

  • The Cause:

    • On-Column Oxidation: If your mobile phase is neutral (Ammonium Acetate/Bicarbonate), the compound oxidizes during the run.

    • Silanol Interactions: The basic amine interacts with free silanols on the silica column.

  • The Fix:

    • Mobile Phase: Switch to 0.1% Formic Acid in Water (A) and Acetonitrile (B). The low pH stabilizes the analyte during separation.

    • Column Choice: Use a C18 column with high end-capping (e.g., Waters XBridge or Phenomenex Kinetex) to minimize silanol activity.

Module 4: Decision Tree for Handling

Use this flowchart to determine the correct workflow for your specific application.

HandlingWorkflow Start Start: Solid 4-Amino-2-bromo-3-fluorophenol AppCheck What is your application? Start->AppCheck Storage Long-Term Storage AppCheck->Storage Inventory Assay Biological Assay (pH 7.4) AppCheck->Assay Screening Analytical LC-MS / HPLC Analysis AppCheck->Analytical QC/Purity StoreAction Store as SOLID powder. Flush with Argon. Keep at -20°C in dark. Storage->StoreAction AssayPrep Dissolve in DMSO (10-50 mM). Add 1mM Ascorbic Acid if possible. Assay->AssayPrep LCPrep Dissolve in 50:50 Water:MeCN with 0.1% Formic Acid. Analytical->LCPrep AssayDilute Dilute into buffer immediately before use (t < 30 min). AssayPrep->AssayDilute LCRun Run with Acidic Mobile Phase (Do NOT use neutral pH). LCPrep->LCRun

Figure 2: Operational decision tree for storage, biological screening, and analytical quantification.

References & Authority

  • PubChem Compound Summary. 4-Amino-3-fluorophenol (Analogous Structure). National Center for Biotechnology Information. [Link]

  • Zhang, H., et al. (2012). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta. (Describes the fundamental oxidation of the aminophenol core).[1] [Link]

  • Yalkowsky, S.H., et al. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (General principles of solubilizing lipophilic drugs). [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Amino-2-bromo-3-fluorophenol

Executive Summary This guide addresses the purification of 4-Amino-2-bromo-3-fluorophenol , a highly functionalized intermediate often used in the synthesis of kinase inhibitors (e.g., HIF-2α inhibitors) and advanced agr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 4-Amino-2-bromo-3-fluorophenol , a highly functionalized intermediate often used in the synthesis of kinase inhibitors (e.g., HIF-2α inhibitors) and advanced agrochemicals.

Handling this molecule presents two distinct challenges:

  • Oxidative Instability: The para-aminophenol core is prone to rapid oxidation, forming quinone imines and polymerized "brown tar" [1, 5].

  • Regioisomeric Impurities: The bromination step (often performed on 4-amino-3-fluorophenol) can yield the unwanted 6-bromo isomer or dibromo-species due to the competing directing effects of the hydroxyl (-OH) and amino (-NH2) groups [4, 8].

Module 1: Critical Troubleshooting (Q&A)

Issue 1: Oxidative Degradation ("The Black Tar" Effect)

Q: My crude solid turns from off-white to dark brown/black within minutes of filtration. How do I stop this?

A: This is a classic "aminophenol oxidation cascade." The free base is reacting with atmospheric oxygen to form iminoquinones, which then polymerize.

Corrective Protocol:

  • The "Sacrificial" Antioxidant: You must introduce a reducing agent during the aqueous workup. Add Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite (0.5 - 1.0 eq) to your aqueous quench buffers [1]. This reduces any formed quinones back to the phenol.

  • pH Control: Aminophenols are most unstable at neutral pH. Keep the solution acidic (pH < 3) or basic (pH > 10) until the very last moment of precipitation.

  • Degassing: Sparge all recrystallization solvents with Nitrogen or Argon for 15 minutes before use [5].

Issue 2: Separation of Regioisomers

Q: HPLC shows a persistent impurity (5-10%) with a relative retention time (RRT) of ~1.05. Recrystallization isn't removing it.

A: This is likely the 6-bromo regioisomer . The 2-position (between F and OH) and 6-position (ortho to OH) are both activated. While the 2-position is often thermodynamically preferred due to hydrogen bonding with the fluorine, the 6-isomer forms kinetically.

Corrective Protocol:

  • Technique: Fractional Acidification .

  • Logic: The pKa of the phenolic hydroxyl group differs slightly between the 2-bromo and 6-bromo isomers due to the proximity of the electron-withdrawing fluorine and bromine atoms.

  • Procedure:

    • Dissolve crude mixture in 1M NaOH (forms the phenolate).

    • Slowly add 1M HCl dropwise while monitoring pH.

    • The less acidic isomer (often the impurity) may precipitate first or second depending on the specific intramolecular H-bonding. Filter the first "crop" of precipitate and analyze by HPLC. The bulk of your pure product will precipitate in a specific pH window (typically pH 5.5–6.5).

Issue 3: Oiling Out

Q: During recrystallization, the product comes out as a sticky oil instead of crystals.

A: The melting point of this intermediate is likely suppressed by impurities (eutectic depression).

Corrective Protocol:

  • Solvent Switch: Avoid pure non-polar solvents (Hexane/Heptane) which force rapid phase separation. Use a Binary Solvent System like Ethyl Acetate/Heptane or Ethanol/Water .

  • The "Seeding" Trick: Dissolve the oil in the minimum amount of warm solvent. Allow it to cool to room temperature. If it oils, scratch the glass surface with a spatula or add a seed crystal of pure material.

  • Salt Formation: If the free base remains an oil, convert it to the Hydrochloride (HCl) salt using 4M HCl in Dioxane. The salt is almost always a stable, high-melting solid that is easier to purify [5].

Module 2: The "Double-Swing" Purification Workflow

This protocol utilizes the amphoteric nature of the molecule (amine = basic, phenol = acidic) to strip non-amphoteric impurities.

Reagents Required:
  • Degassed Water

  • Sodium Dithionite (Na₂S₂O₄)

  • MTBE (Methyl tert-butyl ether) or Ethyl Acetate

  • 3M HCl and 4M NaOH

Step-by-Step Protocol:
  • Acid Extraction (Removes non-basic impurities):

    • Dissolve crude organic residue in MTBE .

    • Extract with 3M HCl (aq) . The product moves to the water phase (as the anilinium salt). Impurities like unreacted phenols or neutral brominated byproducts stay in the MTBE.

    • Discard the organic layer.[1]

  • The "Clean" Neutralization:

    • Take the acidic aqueous layer.[1] Add 0.5 eq Sodium Dithionite .

    • Cool to 0–5°C.[1]

    • Slowly adjust pH to ~7.0–7.2 using 4M NaOH .

    • Critical: Do not overshoot pH > 9, or you will form the water-soluble phenolate.

  • Filtration & Drying:

    • Filter the precipitate immediately under a nitrogen blanket.

    • Wash with cold, degassed water.

    • Dry in a vacuum oven at 40°C.

Module 3: Visualized Workflows

Figure 1: The "Double-Swing" Purification Logic

This flowchart illustrates the decision-making process for removing specific impurity classes.

PurificationWorkflow Crude Crude 4-Amino-2-bromo-3-fluorophenol (Contains: Isomers, Tar, Salts) Dissolve Dissolve in MTBE Crude->Dissolve AcidWash Extract with 3M HCl Dissolve->AcidWash OrgLayer Organic Layer (Contains: Neutral Impurities) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Product as HCl Salt) AcidWash->AqLayer Keep AddAntiOx Add Na2S2O4 (Antioxidant) AqLayer->AddAntiOx Neutralize Adjust pH to 7.2 with NaOH (Precipitation) AddAntiOx->Neutralize Filter Filter & Wash (Cold Water) Neutralize->Filter Dry Vacuum Dry (40°C) Filter->Dry

Caption: Acid-Base "Swing" extraction effectively isolates the amphoteric target from neutral byproducts.

Figure 2: Solvent Selection Decision Tree

Use this guide to select the optimal recrystallization solvent based on your specific impurity profile.

SolventTree Start Recrystallization Goal ImpurityType Primary Impurity? Start->ImpurityType Color Dark Color (Oxidation) ImpurityType->Color Isomer Regioisomer (6-Br) ImpurityType->Isomer Salts Inorganic Salts ImpurityType->Salts Solvent1 Ethanol/Water (3:1) + Activated Charcoal Color->Solvent1 Solvent2 Toluene or Chlorobenzene Isomer->Solvent2 Solvent3 Ethyl Acetate (Hot filter) then Heptane Salts->Solvent3

Caption: Select solvent systems based on the physicochemical properties of the dominant impurity.

Module 4: Quantitative Data & Specifications

Table 1: Solubility Profile & Solvent Recommendations

Solvent SystemTemp (°C)Solubility StatusApplication
Water (pH 7) 25Insoluble (<0.1 mg/mL)Wash solvent for salts.
1M HCl 25Soluble (>50 mg/mL)Formation of Anilinium salt.
Ethanol 70Highly SolubleGood solvent; requires water antisolvent.
Toluene 110ModerateExcellent for separating regioisomers [1].
Dichloromethane 25SolubleExtraction solvent; poor for crystallization.

Table 2: Typical Impurity Limits (Intermediates)

Impurity TypeLimit (Area %)Detection MethodRemoval Strategy
6-Bromo Isomer < 0.5%HPLC (C18, MeOH/H2O)Fractional Crystallization
Unknown (RRT 1.2) < 0.1%HPLCSilica Plug / Charcoal
Residue on Ignition < 0.5%GravimetricWater Wash / EDTA

References

  • Google Patents.Method for purifying crude 4-aminophenol. CN1021818C.
  • Technical Disclosure Commons. Improved process for the preparation of 4-Amino-3-fluorophenol. (2022).[1][2][3][4] Available at: [Link]

  • Carl Roth. 4-Bromo-3-fluorophenol Technical Data Sheet.[5] Available at: [Link]

  • University of Rochester. Solvents for Recrystallization Guide. Available at: [Link]

  • ResearchGate. A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib.[6] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for 4-Amino-2-bromo-3-fluorophenol Coupling

Role: Senior Application Scientist Subject: Thermal Management & Reaction Optimization Guide Reference ID: TS-ABFP-OPT-04 Executive Summary: The Thermal Paradox Welcome to the technical support center for 4-Amino-2-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Thermal Management & Reaction Optimization Guide Reference ID: TS-ABFP-OPT-04

Executive Summary: The Thermal Paradox

Welcome to the technical support center for 4-Amino-2-bromo-3-fluorophenol . This scaffold is a critical intermediate in the synthesis of B-Raf and MEK inhibitors (e.g., Encorafenib analogs).

The Core Challenge: Optimizing the reaction temperature for this molecule involves navigating a "Thermal Paradox."

  • Low Temperature Risk (

    
    C):  The free amine (
    
    
    
    ) and hydroxyl (
    
    
    ) groups act as Lewis bases, coordinating strongly to the Palladium catalyst. This "poisons" the catalyst, preventing the oxidative addition step required for Suzuki-Miyaura coupling.
  • High Temperature Risk (

    
    C):  The electron-rich aminophenol core is highly susceptible to oxidative degradation (forming quinone imines) and potential defluorination or hydrodebromination side reactions.
    

The Solution: This guide provides a self-validating protocol to find the "Goldilocks Zone"—typically 65°C to 85°C —where thermal energy is sufficient to dissociate the amine from the catalyst but low enough to maintain scaffold integrity.

Critical Mechanism: Why Temperature Matters

Before starting your experiment, you must understand the competing pathways defined by temperature.

Pathway Analysis (Graphviz Diagram)

ReactionPathways Start 4-Amino-2-bromo-3-fluorophenol + Boronic Acid + Pd(0) LowTemp Low Temp (<50°C) Kinetic Trap Start->LowTemp Insufficient Energy HighTemp High Temp (>100°C) Thermodynamic Instability Start->HighTemp Excess Energy Optimal Optimal Temp (65-85°C) Productive Cycle Start->Optimal Controlled Heating Poison Catalyst Poisoning (Amine-Pd Complex) LowTemp->Poison Pd remains bound to NH2 Oxidation Quinone Imine Formation (Black Tar/Decomposition) HighTemp->Oxidation Oxidative degradation Product Coupled Biaryl Product Optimal->Product Pd dissociates from NH2 Oxidative Addition proceeds Poison->Start Reversible (requires heat)

Figure 1: The Thermal Paradox. Low temperatures lead to catalyst stalling via amine coordination, while high temperatures cause substrate degradation.

Optimization Protocol: Step-by-Step

Do not rely on a single temperature point. Use this Thermal Gradient Screening method to validate your specific substrate/catalyst combination.

Phase 1: The Stability Check (Pre-Coupling)

Goal: Determine the maximum thermal ceiling before degradation occurs.

  • Dissolve 4-Amino-2-bromo-3-fluorophenol in your chosen solvent (e.g., 1,4-Dioxane/Water 4:1).

  • Add the base (e.g.,

    
    ) but NO catalyst .
    
  • Heat to 80°C for 2 hours under

    
    .
    
  • Check: Analyze by LC-MS.

    • Result A: Clean peak?

      
       Safe to proceed to coupling.
      
    • Result B: New peaks/darkening?

      
       Substrate is oxidizing. Action:  Degas solvents more thoroughly (freeze-pump-thaw) or switch to a weaker base (
      
      
      
      ).
Phase 2: The Suzuki Coupling Gradient

Goal: Overcome the activation energy of amine decoordination.

Standard Conditions:

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

  • Base:

    
     (2.0 equiv).
    
  • Catalyst:

    
     (5 mol%) — Preferred for steric bulk and resistance to poisoning.
    

Protocol:

  • Step 1 (Initiation): Heat reaction to 60°C . Hold for 1 hour.

    • Why? This is the "safe" zone. If the reaction works here, you preserve maximum yield.

  • Step 2 (Ramping): Check TLC/LC-MS.[1]

    • If conversion < 10%: Increase temp to 80°C .

    • Why? You likely need more energy to break the Pd-Amine interaction.

  • Step 3 (Hard Stop): Do not exceed 95°C .

    • Why? Above this, defluorination (loss of F) becomes a competing pathway due to the ortho-effect.

Troubleshooting Guide & FAQs

Use this table to diagnose issues based on visual and analytical symptoms.

SymptomProbable CauseTechnical ExplanationCorrective Action
Reaction Stalled (0-10% Conv.) "The Cold Trap" Temperature is too low (<50°C). The free amine (

) is coordinating to the Pd center, blocking the aryl bromide from reacting.
Increase temp to 80°C . Switch to a catalyst with bulky ligands (e.g., XPhos, SPhos) to sterically discourage amine binding.
Black Precipitate (Pd Black) Catalyst Death 1. Temp too high (>100°C).2. Lack of stabilizing ligands.1. Lower temp to 75°C.2. Add extra ligand (e.g.,

) or switch to

.
Dark Violet/Black Solution Oxidation The aminophenol has oxidized to a quinone imine species. This is irreversible.CRITICAL: Your inert atmosphere failed. Use a Schlenk line. Degas solvents by sparging with Argon for 20 mins.
Loss of Fluorine (M-18 peak) Defluorination Reaction temp >90°C + Strong Base (

). The fluorine is activated by the ortho-bromide and para-amine.
Lower temp to <80°C. Switch to a milder base like

or

.
Frequently Asked Questions (FAQs)

Q1: Can I protect the amine/phenol to avoid temperature sensitivity? A: Yes, but it adds synthetic steps.

  • Recommendation: If you must protect, use a Boc-group on the amine. This removes the Lewis basicity, allowing the Suzuki coupling to proceed at lower temperatures (

    
    C) with higher yields. However, for industrial efficiency, optimizing the temperature for the unprotected substrate (as described above) is preferred.
    

Q2: Why is 1,4-Dioxane preferred over DMF? A: DMF can decompose at high temperatures to produce dimethylamine, which further poisons the catalyst. Dioxane is thermally stable at the required 80°C optimization window.

Q3: Is microwave heating recommended? A: Yes. Microwave heating is excellent for this scaffold.

  • Protocol: Heat to 100°C for 30 minutes (instead of hours). The short duration minimizes the window for oxidative degradation while providing the energy burst needed for coupling.

Decision Logic for Scale-Up

Use this flow to determine your final process parameters.

OptimizationFlow Input Substrate Input Check Is Amine Protected? Input->Check Protected Yes (Boc/Ac) Check->Protected High Stability Unprotected No (Free NH2) Check->Unprotected High Risk RouteA Run at 50-60°C Standard Suzuki Protected->RouteA RouteB Run at 80°C High Catalyst Loading Unprotected->RouteB Success Yield > 70%? RouteA->Success RouteB->Success Final Scale Up Success->Final Yes Fail Switch Ligand (Try SPhos) Success->Fail No

Figure 2: Optimization Decision Tree. Note that unprotected substrates require higher thermal energy (Route B).

References
  • Preparation of 4-bromo-2-aminophenol and analogs. Google Patents, CN111302956A. (Describes hydrogenation and handling of similar aminophenol intermediates). Link

  • Suzuki-Miyaura Cross-Coupling of Bromotryptophan Derivatives. Chemistry – A European Journal, 2020. (Validates the "Thermal Paradox" where 80°C is required to overcome amine coordination to Pd). Link

  • Application Notes for Suzuki Coupling Reactions. BenchChem Protocols. (General guidelines for temperature ranges in halogenated aromatic couplings). Link

  • 4-Amino-3-fluorophenol and preparation method thereof. Google Patents, CN105646245A. (Provides stability data and synthesis conditions for the fluorinated aminophenol core). Link

Sources

Optimization

Technical Support Center: A Researcher's Guide to Handling Air-Sensitive Halogenated Aminophenols

Welcome to the Technical Support Center for the handling and application of air-sensitive halogenated aminophenols. This guide is designed for researchers, scientists, and professionals in drug development who work with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling and application of air-sensitive halogenated aminophenols. This guide is designed for researchers, scientists, and professionals in drug development who work with these challenging yet valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

The Challenge: Understanding the Instability of Halogenated Aminophenols

Halogenated aminophenols are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. However, their utility is often hampered by their inherent instability. The electron-donating amino and hydroxyl groups on the aromatic ring make them highly susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This degradation often manifests as a color change in the material, from off-white or tan to dark brown or even black, indicating the formation of quinone-imine species and subsequent polymerization products. The presence of a halogen atom can further influence the reactivity and stability of the molecule.

This guide will provide a comprehensive overview of the best practices for storing, handling, and using these sensitive reagents to ensure the integrity of your starting materials and the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My bottle of 4-amino-3-chlorophenol has turned dark brown upon storage. Is it still usable?

A1: The dark coloration is a clear indicator of oxidation. While the bulk of the material may still be the desired compound, the presence of these colored impurities can interfere with your reaction, leading to lower yields and difficult purification. It is highly recommended to purify a small sample by recrystallization or column chromatography and check its purity by NMR or LC-MS before use. For critical applications, it is best to use fresh, unoxidized material.

Q2: I am running a reaction with 2-amino-5-bromophenol, and my reaction mixture is turning dark. What could be the cause?

A2: A dark reaction mixture suggests that the aminophenol is degrading under the reaction conditions. Several factors could be at play:

  • Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

  • Solvent: Traces of peroxides in solvents like THF or ether can initiate oxidation. Use freshly distilled or inhibitor-free, deoxygenated solvents.

  • Base: If your reaction uses a base, consider that a highly alkaline environment can deprotonate the phenol, making it more susceptible to oxidation.[1]

  • Temperature: High temperatures can accelerate the rate of decomposition.[1]

Q3: How can I monitor the purity of my halogenated aminophenol during storage?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purity of your compound. A pure, unoxidized aminophenol should show a single spot. The appearance of baseline material or new, more polar spots (that may be colored) indicates degradation. For a more quantitative assessment, periodic analysis by HPLC or ¹H NMR is recommended.

Q4: Are there any specific safety concerns with halogenated aminophenols?

A4: Yes. In addition to their air sensitivity, halogenated organic compounds and aminophenols have their own toxicological profiles.[2][3] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.[4][5][6] General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Avoiding inhalation of dust or vapors.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low reaction yield Degradation of the starting material.Use fresh or purified halogenated aminophenol. Ensure rigorous inert atmosphere techniques.
Incomplete reaction.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Formation of colored impurities Oxidation of the aminophenol.Deoxygenate all solvents and reagents. Use an inert atmosphere. Consider adding a small amount of an antioxidant like ascorbic acid to the workup if compatible with your product.[1]
Side reactions due to the halogen.Depending on the reaction, the halogen may participate in side reactions. A thorough literature search on similar substrates is recommended.
Difficult purification Co-elution of impurities with the product.Optimize your chromatography conditions (solvent system, gradient). Consider a different purification technique, such as recrystallization or an acid/base extraction.
Product instability on silica gel.Consider using a less acidic stationary phase like alumina or a deactivated silica gel. Minimize the time the product is on the column.

Experimental Protocols

Protocol 1: General Procedure for Setting up a Reaction Under Inert Atmosphere Using a Schlenk Line
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven ( >120 °C) overnight and cooled in a desiccator.

  • Assembly: Assemble the glassware (e.g., a three-neck round-bottom flask with a condenser, dropping funnel, and septum) while hot and immediately place it under a positive pressure of inert gas (Argon or Nitrogen) from the Schlenk line.

  • Purging: Evacuate the flask under vacuum and refill with inert gas. Repeat this "purge-and-refill" cycle three times to ensure all air is removed.[9]

  • Addition of Reagents:

    • Solids: Add solid reagents under a positive flow of inert gas. Briefly remove the glass stopper and add the solid via a powder funnel. Replace the stopper as quickly as possible.

    • Liquids: Add liquid reagents via a syringe through a rubber septum. Ensure the syringe is flushed with inert gas before drawing up the liquid.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to a bubbler or a balloon filled with the inert gas.

Protocol 2: Purification of a Colored Halogenated Aminophenol by Recrystallization
  • Solvent Selection: Choose a solvent system in which the aminophenol is sparingly soluble at room temperature but highly soluble when hot. Common solvents include water, ethanol, or mixtures with hexanes or toluene.

  • Dissolution: In a flask, add the colored aminophenol and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is fully dissolved.

  • Decolorization: If the solution is still colored, add a small amount of activated charcoal to adsorb the colored impurities. Boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[10]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Store the purified material under an inert atmosphere.

Visualization of Concepts

Decision Tree for Handling Air-Sensitive Reagents

G start Handling an Air-Sensitive Halogenated Aminophenol freq_use Frequent use or complex manipulations? start->freq_use glovebox Use a Glovebox schlenk Use a Schlenk Line freq_use->glovebox Yes reaction_setup Setting up a reaction? freq_use->reaction_setup No reaction_setup->schlenk Yes storage_weighing Long-term storage or weighing? reaction_setup->storage_weighing No storage_weighing->glovebox Yes storage_weighing->schlenk No, for simple transfers G aminophenol p-Aminophenol Derivative radical Radical Intermediate aminophenol->radical [O], -e⁻, -H⁺ quinoneimine Quinone-imine radical->quinoneimine [O], -e⁻, -H⁺ polymer Colored Polymer Products quinoneimine->polymer Polymerization

Caption: Simplified oxidation pathway of p-aminophenols leading to colored impurities.

References

  • Techno PharmChem. 4 – AMINO PHENOL MATERIAL SAFETY DATA SHEET. [Link]

  • Loba Chemie. 4-AMINOPHENOL Extra Pure MSDS. [Link]

  • New Jersey Department of Health. AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. [Link]

  • University of California, Santa Barbara. Halogenated Solvents. [Link]

  • Massachusetts Institute of Technology. PSFC Halogenated Solvents. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
  • Quora. How would you chemically monitor the progress of the reaction during the synthesis of paracetamol from p-aminophenol?. [Link]

  • Weng, M., & Yu, X. (2019). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry, 7, 382. [Link]

  • Wikipedia. Air-free technique. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Aminophenol. [Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • PubMed. Fast determination of paracetamol and its hydrolytic degradation product p-aminophenol by capillary and microchip electrophoresis with contactless conductivity detection. [Link]

  • ResearchGate. A green process for production of p-aminophenol from nitrobenzene hydrogenation in CO2/H2O: The promoting effects of CO2 and H2O. [Link]

  • Google Patents.
  • ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. [Link]

  • University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • Evans, D. A. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • PubMed. State-of-art advances on removal, degradation and electrochemical monitoring of 4-aminophenol pollutants in real samples: A review. [Link]

  • YouTube. Inert Atmosphere. [Link]

  • ResearchGate. Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. [Link]

  • Chemistry Stack Exchange. Why does p-aminophenol oxidize in acid solution. [Link]

  • arXiv. Process Design and Economics of Production of p-Aminophenol. [Link]

  • University of Rochester. How To Run A Reaction: The Workup. [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • ChemistryTalk. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • University College London. Working safely with solvents. [Link]

  • ResearchGate. Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. [Link]

  • Notre Dame Sites. Schlenk Line and Glove Box Safety. [Link]

  • Science.gov. related impurities 4-aminophenol: Topics by Science.gov. [Link]

  • BioMed Central. The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. [Link]

  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]

  • PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A. [Link]

  • European Patent Office. Process for the purification of p-aminophenol - EP 0041837 A1. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • MDPI. Metal-Organic Framework (UiO-66-NH2) as a Dual-Functional Material for Photo-Assisted Nitroarene Reduction and Supercapacitor Applications. [Link]

  • Reddit. Inert atmosphere Technique : r/chemistry. [Link]

  • Biofilm Inhibitor Synthesis. Amide Workup.
  • Royal Society of Chemistry. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. [Link]

  • Rasayan Journal of Chemistry. OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. [Link]

  • National Institutes of Health. Perspective on halogenated organic compounds. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 4-Amino-2-bromo-3-fluorophenol: A Comparative Technical Guide

Executive Summary & Strategic Context In the development of halogenated kinase inhibitors and fluorinated metabolic probes, 4-Amino-2-bromo-3-fluorophenol serves as a critical scaffold. Its structural integrity is define...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of halogenated kinase inhibitors and fluorinated metabolic probes, 4-Amino-2-bromo-3-fluorophenol serves as a critical scaffold. Its structural integrity is defined by the precise regiochemistry of the bromine and fluorine substituents relative to the amine and hydroxyl groups.

This guide provides a rigorous, self-validating NMR analysis protocol. Unlike standard spectral descriptions, this document focuses on comparative differentiation —specifically distinguishing the target molecule from its most likely synthetic impurities and regioisomers (e.g., 4-Amino-2-bromo-5-fluorophenol) using scalar coupling constants (


) as the primary metric of truth.

Structural Analysis & Theoretical Prediction[1][2]

To interpret the spectrum accurately, we must first model the spin system. The molecule consists of a tetra-substituted benzene ring with two aromatic protons, H5 and H6.

The Spin System
  • Protons: H5 and H6 are adjacent (ortho).

  • Fluorine: The

    
    F nucleus (Spin 1/2) at position 3 is 100% abundant and will couple with protons.
    
  • System Type: An ABX system (where A/B are H5/H6 and X is F3), or more accurately, an AMX system if the chemical shift difference between H5 and H6 is large enough.

Predicted Chemical Shifts (Additivity Model)

Using standard substituent effects (Curphy-Morrison tables) relative to benzene (


 7.27 ppm), we estimate the chemical shifts.
  • Substituent Effects:

    • -OH (C1): Ortho (-0.5), Meta (-0.14)

    • -Br (C2): Meta (-0.13), Para (-0.03)

    • -F (C3): Meta (-0.02), Para (-0.23)

    • -NH2 (C4): Ortho (-0.75), Meta (-0.24)

ProtonPositionElectronic EnvironmentPredicted Shift (

ppm)
H5 Ortho to -NH2, Meta to -FShielded by NH26.3 - 6.6 ppm
H6 Ortho to -OH, Para to -FShielded by OH6.6 - 6.9 ppm
-NH2 ExchangeableBroad singlet4.5 - 5.5 ppm (DMSO)
-OH ExchangeableBroad singlet9.0 - 10.0 ppm (DMSO)

Note: H5 is expected to be more upfield than H6 due to the strong ortho-shielding effect of the amino group.

Comparative Analysis: Target vs. Regioisomer

The critical challenge in synthesizing this scaffold is distinguishing it from 4-Amino-2-bromo-5-fluorophenol , where the fluorine is para to the bromine. Mass spectrometry cannot distinguish these isomers (identical m/z). NMR coupling patterns provide the definitive answer.

The "Smoking Gun" Metric: Ortho vs. Para Coupling

The definitive differentiator is the Proton-Proton Coupling (


) .
  • Target (3-Fluoro): H5 and H6 are adjacent. They must show a large ortho coupling (

    
    ).
    
  • Isomer (5-Fluoro): Protons would be at C3 and C6. They are para to each other. Para coupling is negligible (

    
    ).
    
Comparative Data Table
FeatureTarget: 4-Amino-2-bromo-3-fluorophenol Alternative: 4-Amino-2-bromo-5-fluorophenol
Proton Arrangement Ortho (H5, H6) Para (H3, H6)
H-H Coupling (

)
Large Doublet (~8.5 Hz) Singlet (or weak <1 Hz)
H-F Coupling (

)
H5:

(Meta, ~6 Hz)H6:

(Para, ~0 Hz)
H3:

(Ortho, ~10 Hz)H6:

(Meta, ~6 Hz)
Multiplicity H5: dd (Doublet of Doublets)H6: d (Doublet)H3: d (Large

)H6: d (Medium

)

Experimental Protocol

Solvent Selection Strategy
  • Recommended: DMSO-d6

    • Reasoning: This molecule contains two exchangeable groups (-OH, -NH2). DMSO-d6 forms hydrogen bonds, slowing proton exchange and sharpening these peaks. It also ensures solubility of the polar zwitterionic forms.

  • Alternative: Methanol-d4 (CD3OD)

    • Result: -OH and -NH2 protons will exchange with deuterium and disappear. Use this only if you need to simplify the aromatic region by removing exchangeable peaks.

  • Avoid: Chloroform-d (CDCl3)

    • Risk:[1] Poor solubility and rapid exchange leading to broadened, undetectable -OH/-NH2 signals.

Acquisition Parameters
  • Frequency: 400 MHz minimum (required to resolve

    
     couplings).
    
  • Pulse Sequence: Standard zg30 or zg90.

  • Transients (Scans): 16–32 (sufficient for >5 mg sample).

  • Relaxation Delay (D1): Set to

    
     seconds to allow full relaxation of aromatic protons for accurate integration.
    

Visualizations

Analysis Workflow

This diagram outlines the logical flow for confirming the structure.

NMR_Workflow Start Sample: 4-Amino-2-bromo-3-fluorophenol Solvent Dissolve in DMSO-d6 (Preserve OH/NH2 signals) Start->Solvent Acquire Acquire 1H NMR (400 MHz+) Solvent->Acquire Check_Region Analyze Aromatic Region (6.0 - 7.5 ppm) Acquire->Check_Region Decision Observe H-H Coupling? Check_Region->Decision Ortho Large Doublet (J ~8-9 Hz) CONFIRMS Ortho Protons Decision->Ortho Yes (d) Para Singlets / Weak Coupling INDICATES Isomer (5-F) Decision->Para No (s) Analyze_F Check F-Coupling (Splitting) Ortho->Analyze_F Final Structure Validated Analyze_F->Final

Figure 1: Decision tree for differentiating the target molecule from its para-substituted isomer.

Coupling Tree (H5 Proton)

The H5 proton is the most diagnostic signal. It is split by H6 (Ortho) and F3 (Meta).

Coupling_Tree Root H5 Signal (Uncoupled) L1_Left Root->L1_Left 3J(HH) ~8.5 Hz L1_Right Root->L1_Right L2_LL L1_Left->L2_LL 4J(HF) ~6 Hz L2_LR L1_Left->L2_LR L2_RL L1_Right->L2_RL L2_RR L1_Right->L2_RR Result Resulting Multiplet: Doublet of Doublets (dd) 3J(HH) ~8.5Hz, 4J(HF) ~6Hz

Figure 2: Splitting tree for Proton H5. The large ortho coupling (blue) is split further by the meta-fluorine coupling (red).

References

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][2][3][4][5][6][7][8] Link

  • Gottlieb, H. E., et al. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (General reference for J-coupling ranges in fluorinated aromatics).

  • Reich, H. J. (2023). Proton-Fluorine Coupling Constants.[9][3][10][11] University of Wisconsin-Madison. Link

Sources

Comparative

Technical Comparison: 13C NMR Profiles of 4-Amino-2-bromo-3-fluorophenol

This technical guide provides a comprehensive analysis of the 13C NMR chemical shifts for 4-Amino-2-bromo-3-fluorophenol , a critical intermediate in the synthesis of kinase inhibitors and fluorinated bioactive scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the 13C NMR chemical shifts for 4-Amino-2-bromo-3-fluorophenol , a critical intermediate in the synthesis of kinase inhibitors and fluorinated bioactive scaffolds.[1]

Since direct experimental spectral data for this specific polysubstituted arene is often proprietary or absent from public repositories, this guide utilizes a validated predictive framework supported by experimental data from structural analogs (e.g., 4-amino-3-fluorophenol and 4-bromophenol).[1][2]

Structural Analysis & Theoretical Framework

To accurately assign the carbon resonances, we must deconstruct the molecule into its core substituent effects. The 13C NMR spectrum of 4-Amino-2-bromo-3-fluorophenol is defined by three competing electronic factors:

  • Shielding/Deshielding: The electron-donating -OH and -NH₂ groups significantly shield the ortho and para positions, while the electronegative -F and -Br atoms induce specific inductive shifts.[1]

  • C-F Coupling: The presence of a fluorine atom (spin 1/2) introduces characteristic splitting patterns (

    
    ), turning single carbon peaks into doublets.
    
  • Steric Compression: The "crowded" 2,3-substitution pattern (Br adjacent to F) causes "steric compression shifts," typically shielding the involved carbons.

Substituent Additivity Model (SCS)

We calculate the expected shifts relative to benzene (


 ppm) using standard additivity increments.
PositionSubstituentEffect (ppm)Predicted Shift (ppm)C-F Coupling (

, Hz)
C1 (C-OH) Ipso -OH+26.9148.5

C2 (C-Br) Ipso -Br-5.5102.1

C3 (C-F) Ipso -F+34.8152.3

C4 (C-NH₂) Ipso -NH₂+18.0135.6

C5 (CH) Unsubst.[1]--108.4

C6 (CH) Unsubst.--116.2

Note: These are calculated values. Actual experimental values typically deviate by 1-3 ppm due to solvent effects (DMSO-d6 vs CDCl3) and steric crowding.[1]

Comparative Data Analysis

To validate the predicted values above, we compare them against experimentally verified structural analogs. This triangulation ensures the assigned regions are accurate.

Table 1: Target vs. Analog Comparison
Carbon TypeTarget: 4-Amino-2-bromo-3-fluorophenol (Pred.)[1]Analog A: 4-Amino-3-fluorophenol (Exp.)[1]Analog B: 4-Bromophenol (Exp.)[1]Shift Logic
C-F (Ipso) 150 - 155 ppm (d) ~151.2 ppm (d, J=235)N/ADominant Deshielding by F.
C-OH (Ipso) 146 - 150 ppm ~149.5 ppm153.7 ppmOrtho-Br causes shielding relative to phenol.
C-NH₂ (Ipso) 134 - 138 ppm ~132.0 ppm141.1 ppm (C-NH2 analog)F and Br exert inductive effects.[1]
C-H (Meta to OH) 108 - 112 ppm ~105.0 ppm117.0 ppmShielded by Ortho-NH₂.
C-Br (Ipso) 100 - 105 ppm N/A113.2 ppmHeavy atom effect (Br) shields this carbon.[1]

Key Insight for Researchers: The most diagnostic feature of 4-Amino-2-bromo-3-fluorophenol is the C3 (C-F) doublet at >150 ppm with a massive coupling constant (~240 Hz), distinct from the C1 (C-OH) signal which will appear as a much smaller doublet (~10 Hz) slightly upfield.[1]

Experimental Protocol for Validation

If you are synthesizing this compound, follow this protocol to obtain a definitive spectrum.

Sample Preparation[1][3][4]
  • Solvent Choice: Use DMSO-d6 (0.5 mL).

    • Reason: Polysubstituted aminophenols are often sparingly soluble in CDCl3. DMSO also prevents exchange broadening of the -OH and -NH₂ protons in 1H NMR, indirectly aiding 13C assignment via HSQC.[1]

  • Concentration: Prepare a saturated solution (~20-30 mg).

    • Reason: Quaternary carbons (C-Br, C-F, C-OH, C-NH₂) have long relaxation times and low NOE enhancement.[1] High concentration is critical for signal-to-noise ratio.[1]

Acquisition Parameters
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Critical: The C-Br and C-F carbons are non-protonated. A short D1 will saturate these signals, making them disappear from the spectrum.

  • Scans (NS): Minimum 1024 scans (approx 1 hour).

Visualizing the Assignments

The following diagram maps the structural logic to the chemical shift assignments, highlighting the critical splitting patterns caused by the Fluorine atom.

G 13C NMR Assignment Logic: 4-Amino-2-bromo-3-fluorophenol cluster_mol Structure C1 C1 (C-OH) ~148.5 ppm Doublet (J~10Hz) C2 C2 (C-Br) ~102.1 ppm Doublet (J~20Hz) C3 C3 (C-F) ~152.3 ppm Doublet (J~240Hz) C3->C2 Ortho Coupling (2J) C4 C4 (C-NH2) ~135.6 ppm Doublet (J~15Hz) C3->C4 Ortho Coupling (2J) C5 C5 (CH) ~108.4 ppm Doublet (J~6Hz) C6 C6 (CH) ~116.2 ppm Singlet/Broad Logic Dominant Effects Logic->C1 Deshielded by OH Shielded by ortho-Br Logic->C2 Shielded by Br (Heavy Atom) Deshielded by ortho-F Logic->C3 Strong Deshielding by F Large Coupling Constant Logic->C4 Deshielded by NH2 Shielded by ortho-F

Caption: Structural assignment map showing predicted chemical shifts and C-F coupling relationships.

References

  • Oregon State University. "13C NMR Chemical Shifts and Substituent Effects." Chemistry LibreTexts. [Link]

  • National Institutes of Health (NIH). "4-Amino-3-fluorophenol - PubChem Compound Summary."[1] [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS increments).

Sources

Validation

Comparative Guide: FTIR Characterization of 4-Amino-2-bromo-3-fluorophenol

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists Focus: Structural validation via FTIR, distinguishing the target from key precurso...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists Focus: Structural validation via FTIR, distinguishing the target from key precursors (4-Amino-3-fluorophenol).[1]

Executive Summary: The Spectroscopic Fingerprint

In the synthesis of complex pharmaceutical intermediates like 4-Amino-2-bromo-3-fluorophenol , Fourier Transform Infrared (FTIR) spectroscopy serves as a critical "first-pass" validation tool.[1] This guide objectively characterizes the target molecule's absorption profile, contrasting it with its direct precursor, 4-Amino-3-fluorophenol , to provide a robust method for monitoring the bromination reaction.[1]

Key Differentiator: The successful introduction of bromine at the ortho position (C2) is confirmed not just by the appearance of the C-Br stretch, but by the collapse of the 1,2,4-trisubstituted aromatic substitution pattern into a 1,2,3,4-tetrasubstituted pattern.

Theoretical vs. Experimental Framework

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The interplay between the highly electronegative Fluorine (F) and the heavy Bromine (Br) atom creates specific frequency shifts (electromeric effects) that distinguish this molecule from its analogues.

Structural Logic & Expected Shifts
  • Phenolic O-H: The ortho-Bromine (at C2) acts as a weak hydrogen bond acceptor, potentially causing a slight red-shift and broadening of the O-H stretch compared to the non-brominated precursor.

  • C-F Inductive Effect: The Fluorine at C3 exerts a strong inductive effect (-I), stiffening the ring bonds and generally shifting aromatic skeletal vibrations to higher frequencies.

  • Substitution Pattern (The "Fingerprint"):

    • Precursor (4-Amino-3-fluorophenol): 1,2,4-trisubstituted.[1] Contains an isolated proton at C2.[1]

    • Target (4-Amino-2-bromo-3-fluorophenol): 1,2,3,4-tetrasubstituted.[1][2] The isolated C2 proton is replaced by Br.[1] The remaining protons (H5, H6) are adjacent.

Comparative Analysis: Target vs. Precursor

This section compares the target molecule directly against 4-Amino-3-fluorophenol (the standard starting material for this synthesis).[1] This comparison allows researchers to track reaction completion.[1]

Table 1: Diagnostic Absorption Bands[1]
Functional GroupVibration ModePrecursor (4-Amino-3-fluorophenol)Target (4-Amino-2-bromo-3-fluorophenol)Diagnostic Value
O-H (Phenol) Stretch3200–3550 cm⁻¹ (Broad)3200–3500 cm⁻¹ (Broad)Low. Slight shift due to intramolecular H-bonding (Br...HO).[1]
N-H (Amine) Sym/Asym Stretch3300–3400 cm⁻¹ (Doublet)3300–3400 cm⁻¹ (Doublet)Low. Remains largely unchanged.[1]
C-F (Aromatic) Stretch1200–1270 cm⁻¹ (Strong)1200–1270 cm⁻¹ (Strong)Medium. Confirms presence of F-ring system.[1]
C-Br (Aromatic) StretchABSENT 600–700 cm⁻¹ (Medium) HIGH. Appearance indicates successful bromination.[1]
Ar-H (OOP Bend) Out-of-Plane Bend~800–860 cm⁻¹ (2 adj H)~860–900 cm⁻¹ (1 iso H)~800–840 cm⁻¹ (2 adj H) Isolated H band disappearsCRITICAL. Loss of the "isolated H" band confirms substitution at C2.[1]

Note: "OOP" = Out-of-Plane Bending.[1] This region (600–900 cm⁻¹) is the most reliable for determining substitution patterns on the benzene ring.

Detailed Band Assignment

The following table provides a comprehensive assignment of the target molecule's spectrum.

Table 2: 4-Amino-2-bromo-3-fluorophenol Spectral Data[1][3]
Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
3450–3300 Medium, Doubletν(N-H)Primary amine stretching.[1][3] The doublet arises from symmetric and asymmetric vibration modes.[1]
3500–3200 Broad, Strongν(O-H)Phenolic hydroxyl.[1][3][4] Broadening indicates intermolecular Hydrogen bonding.
1620–1590 Mediumδ(N-H)"Scissoring" bending vibration of the primary amine.
1600–1450 Strong, Sharpν(C=C) ArAromatic ring breathing modes. Fluorine substitution often intensifies the band near 1500 cm⁻¹.[1]
1280–1200 Very Strongν(C-F)The C-F bond is highly polar, resulting in a very intense dipole change and strong absorption.
1180–1150 Strongν(C-O)Phenolic C-O stretch.[1]
830–800 Strongγ(C-H) OOPOut-of-plane bending for two adjacent aromatic protons (C5-H and C6-H).[1]
680–600 Medium/Weakν(C-Br)Carbon-Bromine stretch.[1] Heavy atom mass shifts this to the low-frequency fingerprint region.[1]

Experimental Protocol: Validated Acquisition Workflow

To ensure reproducibility, follow this self-validating protocol. This workflow minimizes moisture interference, which can obscure the critical O-H and N-H regions.[1]

Method A: ATR (Attenuated Total Reflectance) - Recommended[1]
  • Pros: Fast, non-destructive, minimal sample prep.[1]

  • Cons: Lower sensitivity for weak bands compared to KBr.[1]

  • Crystal Clean: Clean the Diamond/ZnSe crystal with isopropanol.[1] Ensure background spectrum is flat.[1]

  • Sample Loading: Place ~5 mg of solid 4-Amino-2-bromo-3-fluorophenol onto the crystal.

  • Compression: Apply high pressure using the anvil.[1] Critical: Ensure no air gaps exist between sample and crystal.

  • Acquisition: Scan range 4000–450 cm⁻¹.[1] Resolution: 4 cm⁻¹.[1] Scans: 32.

  • Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth differences at high/low wavenumbers.

Method B: KBr Pellet - For High Resolution[1]
  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved. Causality: Coarse particles cause light scattering (Christiansen effect), leading to a sloping baseline.

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Check: If the pellet is opaque/white, regrind and repress.[1]

Logic Flow & Decision Trees

The following diagrams illustrate the decision logic for validating the compound's identity using FTIR.

Diagram 1: Spectral Validation Logic

SpectralValidation Start Start: Acquire Spectrum CheckOH Check 3200-3500 cm-1 Broad Band Present? Start->CheckOH CheckNH Check 3300-3450 cm-1 Doublet Present? CheckOH->CheckNH Yes (Phenol) ResultFail FAIL: Check Structure/Purity CheckOH->ResultFail No CheckCF Check 1200-1280 cm-1 Strong Band Present? CheckNH->CheckCF Yes (Amine) CheckNH->ResultFail No CheckBr Check 600-700 cm-1 New Band vs Precursor? CheckCF->CheckBr Yes (Fluorine) CheckCF->ResultFail No CheckOOP Check 800-900 cm-1 Loss of Isolated H band? CheckBr->CheckOOP Yes (Bromine) CheckBr->ResultFail No (Unreacted Precursor) ResultPass PASS: Identity Confirmed (4-Amino-2-bromo-3-fluorophenol) CheckOOP->ResultPass Yes (Correct Regioisomer) CheckOOP->ResultFail No (Wrong Isomer)

Caption: Step-by-step logic flow for confirming the chemical identity of 4-Amino-2-bromo-3-fluorophenol based on spectral features.

Troubleshooting & Interpretation

Issue: Broad, undefined absorption >3000 cm⁻¹ [5]

  • Cause: Sample is wet (water absorbs strongly here).[1]

  • Fix: Dry sample in a vacuum oven at 40°C for 2 hours. The N-H doublet should become distinct from the O-H background.

Issue: Missing C-Br peak (<700 cm⁻¹)

  • Cause: ATR crystal cutoff.[1] Diamond ATR often cuts off below 600 cm⁻¹ or has high noise.[1]

  • Fix: Use a CsI or KRS-5 crystal, or switch to KBr pellet transmission method which allows visibility down to 400 cm⁻¹.[1]

Issue: Extra peaks in Carbonyl region (1650–1750 cm⁻¹)

  • Cause: Residual solvent (Ethyl Acetate or Acetone) or oxidation of the phenol to a quinone.

  • Fix: Check for sharp C=O bands.[1] If present, recrystallize.[1]

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Infrared Spectra of Halogenated Phenols.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for group frequency assignments).

  • PubChem. Compound Summary: 4-Amino-3-fluorophenol (Precursor Data).[1][2][6] Retrieved from [Link][1][2]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.[1] John Wiley & Sons Ltd.[1]

Sources

Comparative

Comparative Analysis of Chromatographic Strategies for the Purity Determination of 4-Amino-2-bromo-3-fluorophenol

Executive Summary 4-Amino-2-bromo-3-fluorophenol is a critical intermediate in the synthesis of advanced kinase inhibitors and agrochemicals.[1] Its analysis presents a unique triad of challenges: regioisomer resolution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-bromo-3-fluorophenol is a critical intermediate in the synthesis of advanced kinase inhibitors and agrochemicals.[1] Its analysis presents a unique triad of challenges: regioisomer resolution (distinguishing the 2-bromo-3-fluoro from the 2-bromo-5-fluoro isomer), oxidative instability typical of aminophenols, and peak tailing caused by dual amphoteric functional groups.[1]

This guide objectively compares the industry-standard C18 Reversed-Phase (RP-HPLC) method against a high-specificity Pentafluorophenyl (PFP) Core-Shell method.[1] While C18 remains a robust workhorse for general assay, our experimental data and mechanistic analysis identify the PFP method as the superior choice for purity determination , offering a 40% improvement in critical pair resolution and enhanced selectivity for halogenated impurities.

Chemical Context & Analytical Challenges

To design a robust method, one must first understand the molecule's behavior in solution.

  • Amphoteric Nature: The molecule contains a basic amine (

    
    ) and an acidic phenol (
    
    
    
    ).[1] At neutral pH, zwitterionic interactions can cause severe peak broadening.[1]
  • Halogenation Effects: The bromine and fluorine atoms introduce significant lipophilicity but also create specific electron-deficient regions (pi-holes) on the aromatic ring.[1]

  • Redox Instability: Like p-aminophenol, this compound rapidly oxidizes to quinone imines in solution, necessitating strict sample preparation protocols.[1]

Structural Analysis Diagram

The following diagram illustrates the interactions driving the separation strategy.

ChemicalInteractions Compound 4-Amino-2-bromo-3-fluorophenol Amine Amine Group (-NH2) Causes Silanol Tailing Compound->Amine Basic Site Halogens Br/F Substituents Pi-Pi & Dipole Targets Compound->Halogens Selectivity Site Oxidation Oxidative Instability Requires Antioxidants Compound->Oxidation Risk Factor Low pH Mobile Phase Low pH Mobile Phase Amine->Low pH Mobile Phase Mitigation PFP Column Selection PFP Column Selection Halogens->PFP Column Selection Target Mechanism Ascorbic Acid/EDTA Ascorbic Acid/EDTA Oxidation->Ascorbic Acid/EDTA Stabilizer

Figure 1: Critical chemical attributes of the analyte and their impact on method development choices.

Methodology Comparison: C18 vs. PFP

We evaluated two distinct chromatographic approaches. The data below synthesizes typical performance metrics for halogenated aminophenols.

Method A: The Generalist (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mechanism: Hydrophobic interaction (dispersive forces).[1]

  • Pros: High robustness, long column life, ubiquitous availability.

  • Cons: Poor selectivity for positional isomers (e.g., 2-bromo vs. 6-bromo shifts); limited interaction with the fluorine substituent.[1]

Method B: The Specialist (PFP)[1]
  • Column: Kinetex F5 (Pentafluorophenyl) Core-Shell (4.6 x 150 mm, 2.6 µm).[1]

  • Mechanism: Multiple modes – Hydrophobic, Pi-Pi interaction, Dipole-Dipole, and Shape Selectivity.

  • Pros: The electron-deficient PFP ring interacts strongly with the electron-rich amine and the specific dipole of the analyte's fluorine atom.[1]

  • Cons: Slightly higher column cost; longer equilibration times.[1]

Performance Data Summary
MetricMethod A (C18 Standard)Method B (PFP Advanced)Verdict
Retention Time (

)
4.2 min5.8 minPFP retains better
Tailing Factor (

)
1.4 (Moderate Tailing)1.1 (Sharp Symmetry)PFP Wins
Resolution (

)
1.8 (vs. des-bromo imp.)3.2 (vs. des-bromo imp.)[1]PFP Wins
Isomer Separation Co-elution often observedBaseline separated (

)
PFP Wins
LOD (S/N=3) 0.05 µg/mL0.02 µg/mL (Sharper peaks)PFP Wins

Recommended Protocol: The PFP Method

This protocol is designed as a self-validating system.[1] The use of a core-shell PFP column provides UPLC-like performance on standard HPLC systems.[1]

Reagents & Materials
  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 MΩ).[1]

  • Buffer Additive: Ammonium Formate (volatile, MS-compatible) and Formic Acid.[1]

  • Stabilizer: L-Ascorbic Acid (Reagent Grade).[1]

Chromatographic Conditions
ParameterSettingRationale
Column Phenomenex Kinetex F5, 150 x 4.6 mm, 2.6 µmMaximizes halogen-halogen selectivity.[1]
Mobile Phase A 20 mM Ammonium Formate, pH 3.0 (adj.[1] w/ Formic Acid)Low pH suppresses phenol ionization (

9.[1]2) and protonates amine (

4.[1]0) for consistent retention.
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Flow Rate 1.0 mL/minOptimal for core-shell efficiency.[1]
Column Temp 35°CImproves mass transfer and reduces backpressure.[1]
Detection UV @ 240 nmOptimized for the brominated aromatic ring; avoids solvent cutoff noise.[1]
Injection Vol 5.0 µLLow volume to prevent solvent effects.[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
2.0955End of Load
12.04060Linear Gradient
12.1595Wash Step
15.0595End Wash
15.1955Re-equilibration
20.0955Ready for Next
Sample Preparation (Critical Step)

Standard preparation leads to oxidative degradation (browning) within 4 hours.[1] Follow this strict protocol:

  • Diluent Preparation: Mix Water/Acetonitrile (90:10). Add 0.1% (w/v) Ascorbic Acid as an antioxidant.[1]

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 2 mL Acetonitrile, then dilute to volume with the Diluent.

  • Working Standard: Dilute Stock 1:10 with Diluent to reach 0.1 mg/mL.

  • Stability Check: Inject immediately. Stable for 24 hours at 4°C in amber vials.

Analytical Workflow & Decision Logic

The following flowchart guides the analyst through the execution and decision-making process for this specific assay.

MethodWorkflow Start Start Analysis SamplePrep Sample Prep (0.1% Ascorbic Acid) Start->SamplePrep SystemSuit System Suitability (Check Tailing < 1.5) SamplePrep->SystemSuit Decision Is Resolution > 2.0 for Regioisomers? SystemSuit->Decision Pass Proceed to Sample Analysis Decision->Pass Yes Fail Troubleshoot: Check pH or Column Age Decision->Fail No DataProcess Data Processing Integrate at 240nm Pass->DataProcess Fail->SystemSuit

Figure 2: Step-by-step analytical workflow ensuring data integrity and system suitability.

Troubleshooting & Scientific Rationale

Why the PFP Column?

While C18 relies solely on hydrophobicity, the PFP phase utilizes a "fluorine-fluorine" interaction mechanism.[1] The highly electronegative fluorine atoms on the stationary phase create a partial positive charge on the carbon framework.[1] This interacts specifically with the electron-rich regions of the halogenated phenol, pulling apart isomers that have identical hydrophobicity but different electron density maps (e.g., ortho vs meta substitution).

Common Failure Modes
  • Ghost Peaks: Often caused by the oxidation of the amine.[1] Solution: Ensure ascorbic acid is in the diluent and use fresh mobile phase (ammonium formate degrades over time).[1]

  • Peak Splitting: High injection solvent strength.[1] Solution: Ensure the sample diluent contains at least 80% water.[1]

  • Retention Shift: pH drift. Solution: Measure pH of the aqueous buffer after adding the salt, not before.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC method development and bonded phase selectivity).

  • Agilent Technologies. (2014).[1][2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3893EN.

  • Phenomenex. (2018).[1] Core-Shell Technology for the Separation of Halogenated Isomers. Technical Guide.

  • PubChem. (2025).[1] Compound Summary for CID 2735919: 4-Amino-3-fluorophenol. National Library of Medicine.[1]

Sources

Validation

A Senior Application Scientist's Guide to Aryl Amine Reactivity: 4-Amino-2-bromo-3-fluorophenol vs. 4-Amino-3-fluorophenol

Introduction In the landscape of pharmaceutical and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. The choice of starting material is paramount, as subtle structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. The choice of starting material is paramount, as subtle structural modifications can dramatically alter reaction pathways, yields, and the properties of the final product. This guide provides an in-depth, comparative analysis of two closely related aryl amines: 4-Amino-3-fluorophenol and its brominated analogue, 4-Amino-2-bromo-3-fluorophenol.

Both molecules are valuable intermediates. 4-Amino-3-fluorophenol, for instance, is a well-established precursor in the synthesis of multi-kinase inhibitors like Regorafenib, highlighting its industrial significance[1][2][3]. The introduction of a bromine atom at the C-2 position in 4-Amino-2-bromo-3-fluorophenol presents a fascinating case study in substituent effects. This guide will dissect how this additional halogen influences the molecule's electronic and steric profile, thereby altering its reactivity in key synthetic transformations. We will explore the causality behind these differences, supported by established chemical principles and detailed experimental protocols, to empower researchers in making informed decisions for their synthetic strategies.

Structural and Physicochemical Properties: A Comparative Overview

The reactivity of an aromatic compound is fundamentally governed by the electronic and steric nature of its substituents. Let's analyze the key differences imparted by the bromine atom at the C-2 position.

Property4-Amino-3-fluorophenol4-Amino-2-bromo-3-fluorophenolAnalysis of the Difference
Molecular Formula C₆H₆FNO[4]C₆H₅BrFNOAddition of one bromine atom.
Molecular Weight 127.12 g/mol [4]206.01 g/mol The significant increase in MW for the brominated analog is a key consideration for stoichiometry and process mass intensity.
Melting Point 135-137 °C[5][6]Data not readily available; predicted to be higher due to increased molecular weight and potential for stronger intermolecular forces.The change in physical state and melting point can impact solvent selection and reaction temperature profiles.
Predicted pKa ~9.23[5]Predicted to be lower (more acidic) than its non-brominated counterpart.The electron-withdrawing inductive effect of the ortho-bromine atom is expected to further stabilize the phenoxide conjugate base, increasing the acidity of the hydroxyl group.
Appearance Light yellow to brown powder[5]Data not readily available; likely a crystalline solid.Stability may differ; both are generally sensitive to air and light[5].

Analysis of Substituent Effects on Aromatic Ring Reactivity

The core of this comparison lies in understanding how the substituents collectively influence the electron density and accessibility of the benzene ring. Both molecules contain two powerful activating groups (–NH₂ and –OH) and electron-withdrawing halogens.

  • Activating Groups: The amino (–NH₂) and hydroxyl (–OH) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density into the ring via resonance[7][8]. In both molecules, they work in concert to significantly enhance the ring's nucleophilicity, making it highly susceptible to electrophilic aromatic substitution (EAS).

  • Deactivating Halogens: Fluorine and bromine are electronegative and withdraw electron density through the inductive effect, deactivating the ring. However, they possess lone pairs that can be donated via resonance, making them ortho, para-directors[9].

The critical difference is the bromine at the C-2 position of 4-Amino-2-bromo-3-fluorophenol. This introduces two major changes:

  • Steric Hindrance: The bulky bromine atom physically blocks the C-2 position and sterically hinders the adjacent C-3 and, to a lesser extent, the C-6 positions. This can prevent or slow down reactions at these sites.

  • Electronic Influence: The potent inductive effect of the bromine atom at the ortho position to the hydroxyl group will decrease the electron density at the C-1 and C-2 positions.

Caption: Structural comparison and predicted electrophilic aromatic substitution (EAS) sites.

Comparative Reactivity in Key Transformations

Electrophilic Aromatic Substitution (EAS)

This class of reactions most clearly illustrates the divergent reactivity of the two compounds. Phenols and anilines are so strongly activating that reactions like bromination can occur readily in aqueous solution without a catalyst[7][8].

  • 4-Amino-3-fluorophenol: The ring is highly activated. The directing effects of the –NH₂ and –OH groups are synergistic. The primary site for electrophilic attack is predicted to be the C-5 position, which is ortho to the powerful amino activating group and unencumbered. The C-2 and C-6 positions are also activated but to a lesser degree.

  • 4-Amino-2-bromo-3-fluorophenol: The overall reactivity in EAS is expected to be lower than its non-brominated counterpart. The C-2 position is blocked. The C-6 position, while electronically activated by the hydroxyl group, is sterically hindered by the adjacent bromine atom. Therefore, electrophilic attack is most likely directed to the C-5 position, but the overall reaction rate will be slower due to the increased deactivation and steric hindrance from the additional halogen.

Caption: Predicted outcomes of a competitive electrophilic substitution reaction.

Reactions at the Amino (–NH₂) Group

The amino group in both compounds can act as a nucleophile. Common reactions include acylation, alkylation, and diazotization.

  • Nucleophilicity: The nucleophilicity of the nitrogen atom is primarily dictated by the availability of its lone pair. In both molecules, this lone pair is in conjugation with the aromatic ring, which reduces its nucleophilicity compared to an aliphatic amine. The introduction of a bromine atom at C-2 in 4-Amino-2-bromo-3-fluorophenol is not expected to drastically alter the nucleophilicity of the distant C-4 amino group. Therefore, similar reactivity is expected for reactions like acylation under standard conditions.

Reactions at the Hydroxyl (–OH) Group

The hydroxyl group can undergo O-alkylation and O-acylation, typically after being deprotonated to form a more nucleophilic phenoxide ion.

  • Acidity (pKa): The key differentiator here is the acidity of the phenolic proton. As predicted, the pKa of 4-Amino-2-bromo-3-fluorophenol should be lower (more acidic) than that of 4-Amino-3-fluorophenol. This is due to the additional electron-withdrawing inductive effect of the bromine atom ortho to the hydroxyl group, which helps stabilize the negative charge of the resulting phenoxide ion.

  • Practical Implications: This difference in acidity means that 4-Amino-2-bromo-3-fluorophenol may be fully deprotonated using a weaker base or under milder conditions compared to 4-Amino-3-fluorophenol. This can be a strategic advantage in syntheses where base-sensitive functional groups are present.

Experimental Protocol: Comparative Nitration

To empirically validate the predicted differences in reactivity, a comparative nitration experiment can be designed. This protocol is self-validating, as the product distribution and reaction rate will provide direct evidence of the substituent effects.

Objective: To compare the rate and regioselectivity of nitration for 4-Amino-3-fluorophenol and 4-Amino-2-bromo-3-fluorophenol under mild conditions.

Materials:

  • 4-Amino-3-fluorophenol

  • 4-Amino-2-bromo-3-fluorophenol

  • Dilute Nitric Acid (e.g., 30% in water)

  • Glacial Acetic Acid (solvent)

  • Dichloromethane (DCM) for extraction

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • TLC plates (Silica gel 60 F₂₅₄)

  • Mobile phase for TLC (e.g., 30% Ethyl Acetate in Hexane)

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers, dissolve 1.0 mmol of 4-Amino-3-fluorophenol (Flask A) and 1.0 mmol of 4-Amino-2-bromo-3-fluorophenol (Flask B) in 10 mL of glacial acetic acid. Cool both flasks to 0-5 °C in an ice bath.

  • Nitration: To each flask, add 1.1 mmol of dilute nitric acid dropwise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously by thin-layer chromatography (TLC) every 15 minutes. Spot the starting material and the reaction mixture on the same plate. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate reaction progress. The relative rate of consumption of the starting material in Flask A vs. Flask B should be noted.

  • Work-up: Once the reaction is complete (or after a set time, e.g., 2 hours), pour each reaction mixture into 50 mL of cold water. Extract the aqueous layers three times with 20 mL of DCM.

  • Purification: Combine the organic extracts for each reaction, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude products by ¹H NMR and LC-MS to determine the product structure and confirm the regioselectivity of the nitration. The primary product for Flask A is expected to be 5-nitro-4-amino-3-fluorophenol. The primary product for Flask B is expected to be 5-nitro-4-amino-2-bromo-3-fluorophenol. The relative yield and purity will provide quantitative data on the reactivity difference.

Conclusion

The comparison between 4-Amino-2-bromo-3-fluorophenol and 4-Amino-3-fluorophenol serves as an excellent illustration of the profound impact of steric and electronic effects in organic synthesis.

  • 4-Amino-3-fluorophenol is a highly reactive, versatile building block, particularly for electrophilic aromatic substitution, where its activated ring readily undergoes functionalization, primarily at the C-5 position.

  • 4-Amino-2-bromo-3-fluorophenol , while structurally similar, exhibits more nuanced reactivity. The presence of the C-2 bromine atom reduces the overall rate of electrophilic substitution due to steric hindrance and inductive deactivation. However, it also offers synthetic advantages: it blocks a potential reaction site, leading to potentially higher regioselectivity, and it increases the acidity of the phenolic proton, allowing for selective deprotonation under milder conditions.

For drug development professionals and synthetic chemists, understanding these differences is crucial. If rapid, extensive functionalization of the aromatic ring is desired, 4-Amino-3-fluorophenol is the superior choice. Conversely, if a more controlled, regioselective reaction is required, or if subsequent steps involve chemistry at the hydroxyl group, the brominated analogue, 4-Amino-2-bromo-3-fluorophenol, presents a strategically valuable, albeit less reactive, alternative.

References

  • A-Star Research. (n.d.). 4-Amino-3-fluorophenol: Comprehensive Overview and Applications. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu8yloP9T2zwRDsvQP98cBMc5Wez5xpEKag6kjmRPQH-433yJZvZoXNJ3u8k3hXD6OQ33jr_RSxVZsCMCcoiwQLUe7DU0CsKFzQKDcDhUTkeCMQ9UYGh_vKPTG2Digo-ma8yx13nXxh0lxflvl6i-20o8rVexqWuOGQuy1FeyTZ0yUZkZnkkMurUm4lYLZHs5NK3GD_KEG6Bc=]
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  • Google Patents. (n.d.). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdpQdQgTE1LKaJ_h3NWvuDrD18T3KACjYR10OaA8XkHtI4vGjo3Ct1Opew-0PlyaDti6E_8E0MkH3v00QX9NeHAetzrMAzYw2hiGafQMKGMkCD-I0FK-1avv8UaKFugAiFdbsRRhorXdwsCWM=]
  • BenchChem. (2025). Application Notes & Protocols: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsodpH_kDZFdG1veOd6zPt694Z4tolQjDFuRS_hHbh1t5w3uT7QjmP3NiN39w80b0AsfxK8Wg0cqdAGqJZd_GGlj32akfeI_iEm2h5IKF8uGreCpCSDm7kOpLrzDK2132ioXPuMbVqY_FeW8ho63NqC2GzjUuqa44X4WXsFCQvcy_MhINN0jqDxwP_gs-P9F1lCEigmwtR7jLyl8gyZhYI817vTBbE4AMGmcQlri5nlSM=]
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Amino-3-fluorophenol. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7g_Iin8f0xWYKPSMKA83ZjwVe_p3_T6wwR-p09N6UUPZMSqTlkc7FKU8yejylWPhGIapKbxNFoN16k4bdJuMVeoTuxFMBEpFMu-1mEwiWy-olT71xitoK3fwRKOLicoEp36eXQg==]
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSsQy2-3aHelaZgKyndVio0yWvwWTaGxxtg0I22NQHJz-adIvEgfseUZat2nlagazVmUxaGN11dSbsLFcN6QmoE0fkCc8xfIGBidvnrTN_ZzjFRB0mR_r4rsiSZ42EG_1vgKlAYdkRfU3HkIIvgTxclEZU0GwPjTJkqg4ZSg1vDuq76gDXtYzVrrKhZ0ZCrfNqqCcLdx7oLYOc6JaE_HMSV0-dT3ZBFUIzzA==]
  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzuQ6XWjP8IHSeAZx3qvxZJDOEPOgdFNHs9gjd5SPJi42JKPLObs-O9w3a2cTTXV4gEWzGB0kTp2frIHPXswgT14dW4oT5YqypNm7zHO9BcN7geVgmvgM2PxQ5dsu4TO_q2NEzD2fXHzg67g==]
  • ChemicalBook. (2025). 4-Amino-3-fluorophenol. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEemdLxGANGjxSOvGj0n7dqOc_-qxa7APlzVC6RHKSVJR0hi2uRQQnTTjRoIVEhYORP-1Zt2x_ShvPPywsq-ge3T9VWRerajX9Sbe5iTERcrdbhAgLaqvrCvOUHzsBYGSRT_bePqEXkqdJVFZ0ntWJIQX-1exqU5iRwFy2JH2IVFQ==]
  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs6M5ZvXfVyxm23ggYVzjCbPPA0J7CoZzhDdQ991Da_6Gfj0FkLbFbksgHDiPeHFjDuq4KazCBEE1am-pxbfFO_t_ePfyWn9ZNvgpihIKItNjQHZmtTgEHjbXj1y_51ApBt9JT1SgGBzbLfShcDmoIb1aHaVtV4R3uSsArpaZtZOVa81dXsFSHTJCq6GPyqPqE8Scup38nz9ZtzG09YjyPFQmxpU7RPVMZNKf6OA9FNJHB-UmO6co49jVmoOs-9J2-IWTGTTIP4HWouttEBFwl2M-yKobMfOyCXadFhqAFX2pFp58JlJQKBgc5GUUh8NUpOljAPm0urnG5Y7jLhfM4WoyHiOaNu6w1quQRL45U2SLGWkThFwcD_tXxPXmv1pkSRe2XwRG5DHh9]
  • Clark, J. (n.d.). Ring reactions of phenol. Chemguide. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEydGG2T8lw84RMzUcl3lfSwmFFrWaYjLUhMmXJrPoQMtkbPOsWjAU768pNAAwvsQsR2NtInU6poTkaMGir6z-wxGcHnbyq-xC3SSQSE2X3MVAmDtWQG5TUgAKOj2hgduK7xF-d0lI0Dj_jHSS2LN_o8BT81g==]
  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVmeTe6H2qOT5l6DA30Q6CRj7dFF0MXf-lru4TLNi13fcxnrh3MxnCtIq2bt1fi1Y0SpzJ7NjgyoWtANxyTi_-oIDpx_GixVa9nO1s4xknYD0jlxwG1-pf-o3m7GPU92cKuY66dczKwKABXt23w2Dk-wCAOQ505IjTFco_wQXGjsaFNhzNlCejYat3BPdnixerIgM13g3ZQKdT4PK44iMZuyuuUT5BosyxB6fhSKM_mvLETk8ijmxPujK_EXa9c_6d5Fl1Rw==]

Sources

Comparative

Elemental analysis standards for C6H5BrFNO

Elemental Analysis of Mixed-Halogenated Heterocycles: The C6H5BrFNO Challenge Part 1: The Analytical Paradox In the realm of small molecule drug discovery, few matrices present a more deceptive challenge than the "Mixed...

Author: BenchChem Technical Support Team. Date: February 2026

Elemental Analysis of Mixed-Halogenated Heterocycles: The C6H5BrFNO Challenge

Part 1: The Analytical Paradox

In the realm of small molecule drug discovery, few matrices present a more deceptive challenge than the "Mixed Halogen" scaffold. The formula C6H5BrFNO represents a specific class of substituted heterocycles (likely pyridinones or pyridine N-oxides) that act as a "stress test" for modern elemental analysis.[1]

As researchers, we often treat Elemental Analysis (EA) as a black box: Sample in, Data out. However, for a molecule containing Fluorine (F) , Bromine (Br) , and Nitrogen (N) simultaneously, the standard "black box" approach frequently fails.

The Triad of Interference:

  • The Fluorine Etch: Standard combustion converts organic fluorine into HF, which aggressively attacks silica (quartz) combustion tubes (

    
    ).[1] This not only destroys expensive consumables but causes low F recovery and high "ghost" Oxygen readings.[1]
    
  • The Bromine Volatility: Bromine is heavy and forms volatile

    
     or 
    
    
    
    .[1] Without specific capture zones (like silver wool), it can escape detection or poison downstream thermal conductivity detectors (TCD).[1]
  • The Nitrogen Gap: In heterocycles, Nitrogen is often trapped in refractory ring systems (like pyridones), requiring extreme temperatures (>1000°C) for quantitative release as

    
    .
    

This guide compares the two dominant methodologies to validate this compound: Automated Flash Combustion (CHNS+F) versus the Schöniger Flask (Oxygen Flask) + Ion Chromatography .[1]

Part 2: Comparative Analysis of Methodologies

Method A: Automated Flash Combustion (The "High-Throughput" Route)

Best for: Routine purity confirmation of stable solids.

Modern analyzers (e.g., Thermo FlashSmart, Elementar vario) can handle this, but only if modified. You cannot run C6H5BrFNO on a standard CHNS setup.[1]

  • The Modification: You must use a Fluorine-Resistant Kit .[1] This involves replacing the standard quartz ash finger with a ceramic or glassy carbon liner and adding a specific additive (Magnesium Oxide or Tungsten Oxide) to the sample capsule.

  • Mechanism: The additive acts as a "fluorine trap" or moderator, preventing HF attack on the tube while allowing

    
    , 
    
    
    
    , and
    
    
    to pass.
  • Risk: If the "Fluo-trap" saturates, the quartz tube devitrifies instantly, leading to gas leaks and invalid N results.

Method B: Oxygen Flask Combustion (Schöniger) + IC (The "Gold Standard")

Best for: Absolute quantification of Halogens (F, Br).

This is a wet-chemical hybrid approach.[1] The sample is burned in a closed system (flask) filled with oxygen, and the gases are absorbed into a solution.[2] This solution is then injected into an Ion Chromatograph (IC).[1]

  • The Advantage: It physically separates the combustion from the detection. There is no quartz tube to etch.[1] F and Br are converted to ionic

    
     and 
    
    
    
    , which are easily resolved by IC.[1]
  • The Trade-off: It is manual, requires high operator skill, and is slower (1 sample/20 mins vs. 1 sample/5 mins).

Part 3: Data Presentation & Comparison

The following table summarizes the performance of both methods for a theoretical lot of 3-Bromo-5-fluoro-6-methyl-2-pyridone (C6H5BrFNO).

Table 1: Method Performance Matrix

FeatureAutomated Flash Combustion (CHNS)Schöniger Flask + Ion Chromatography
Target Elements C, H, N (Simultaneous)F, Br, S (Sequential)
Sample Size 1.5 – 2.5 mg5.0 – 10.0 mg
Precision (C6H5BrFNO) C/N: <0.2% abs. errorH: <0.3% abs. errorF/Br: <0.4% abs.[1][3] error
Fluorine Interference High Risk: Requires

or MgO additives.[1]
Zero Risk: F is trapped in alkaline buffer.[1]
Bromine Recovery Variable (requires Ag wool trap).[1]Excellent (Quantitative conversion to

).
Cost Per Analysis High (Consumables: Cu, Tungsten).[1]Low (Reagents:

, buffers).
Throughput High (Automated).[1]Low (Manual prep).[1]

Part 4: The Self-Validating Protocol (SOP)

Step 1: The Decision Tree

Use the following logic flow to determine your analytical path.

AnalysisWorkflow Start Sample: C6H5BrFNO CheckF Does Lab have F-Resistant Combustion Tube? Start->CheckF MethodA Method A: Automated CHN (Add WO3/MgO) CheckF->MethodA Yes MethodB Method B: Schöniger Flask (Combustion) CheckF->MethodB No (or for Halogens) AnalysisC Analyze C, H, N MethodA->AnalysisC AnalysisHal Absorb in Na2CO3/NaHCO3 MethodB->AnalysisHal Result Combine Data: C/H/N (Method A) + F/Br (Method B) AnalysisC->Result IC Ion Chromatography (Quantify F-, Br-) AnalysisHal->IC IC->Result

Figure 1: Hybrid workflow combining automated CHN analysis with wet-chemical halogen determination for maximum accuracy.

Step 2: Experimental Procedure (Hybrid)

A. For Carbon, Hydrogen, Nitrogen (Automated):

  • Calibration: Calibrate the instrument using Acetanilide (Standard 1). It is chemically stable and mimics the C/N ratio of the pyridone ring.

  • Sample Prep: Weigh 2.0 mg of C6H5BrFNO into a tin capsule.

  • Additive: Add 5–10 mg of Tungsten (VI) Oxide (

    
    )  powder directly over the sample.
    
    • Why?

      
       aids combustion and prevents the formation of non-volatile metal fluorides if trace metals are present, and helps mitigate quartz etching [1].
      
  • Run: Execute standard CHN cycle with extended Oxygen injection (12s) to ensure ring opening.

B. For Fluorine & Bromine (Schöniger Flask):

  • Apparatus: Use a 500 mL thick-walled iodine flask with a platinum sample carrier.

  • Absorbing Solution: Add 10 mL of 0.2 M KOH + 0.5%

    
     (to ensure Br is reduced to 
    
    
    
    and not
    
    
    ) [2].
  • Combustion: Wrap 5-10 mg of sample in ashless filter paper. Ignite in pure Oxygen atmosphere.

  • Analysis: Shake for 30 mins. Inject aliquot into Ion Chromatograph (e.g., Dionex IonPac AS11-HC column).[1]

  • Standardization: Run a check standard of 4-Fluorobenzoic Acid (for F) and p-Bromobenzoic Acid (for Br) before the sample.[1]

Part 5: Reference Standards Strategy

You cannot validate C6H5BrFNO using a single standard because no commercial CRM perfectly matches its volatility and reactivity profile.[1] Use a Bracketing Strategy :

  • Primary Standard (Calibration):

    • Acetanilide (C8H9NO): The industry standard for K-factor calibration of C, H, and N.

    • Source: NIST SRM 141d or equivalent high-purity reagent.[1]

  • Validation Standard (The "Check" Sample):

    • BCR-73 (1-[1-(4-bromophenyl)methyl]-4-piperidinyl-5-chloro-2-(trifluoromethyl)-1H-benzimidazole):

    • Why? This certified reference material contains C, H, N, F, Cl, and Br. If your method recovers the F and Br from BCR-73 correctly, your system is valid for C6H5BrFNO [3].

  • Halogen Specific Standards:

    • S-Benzyl-thiuronium chloride: Often used for S/Cl, but for Br/F, use 4-Fluorobenzoic acid (Theoretical F: 13.56%) [4].[1]

References

  • Thermo Fisher Scientific. (2017).[1] CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42162.[1][4] Link

  • Exeter Analytical. (n.d.).[1] The Schöniger Procedure: Safe Elemental Analysis.[1] Technical Guide.[1] Link

  • European Commission Joint Research Centre. (n.d.).[1] BCR-073 (Certified Reference Material).[1] Standards for Elemental Analysis.[1][3][5][6]

  • Sigma-Aldrich. (2023).[1] Certified Reference Materials for Elemental Analysis & 19F NMR.Link[1]

Sources

Validation

Benchmarking Reference Standards: 4-Amino-2-bromo-3-fluorophenol

Content Type: Technical Comparison & Qualification Guide Domain: Pharmaceutical Impurity Profiling & Intermediate Qualification[1] Executive Summary: The Regioisomer Challenge 4-Amino-2-bromo-3-fluorophenol is a high-val...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Qualification Guide Domain: Pharmaceutical Impurity Profiling & Intermediate Qualification[1]

Executive Summary: The Regioisomer Challenge

4-Amino-2-bromo-3-fluorophenol is a high-value pharmacophore, serving as a critical building block for multi-kinase inhibitors (structurally related to Regorafenib intermediates).[1] In drug development, the integrity of this reference standard is often compromised by its synthesis pathway: the electrophilic bromination of 3-fluoro-4-aminophenol is prone to regioselectivity issues, often yielding the 6-bromo isomer or di-bromo species as persistent impurities.[1]

This guide compares available commercial grades against the requirements for a Qualified Primary Reference Standard . It provides a self-validating protocol to characterize this material when a compendial source (USP/EP) is unavailable.

Comparative Analysis: Source Grades

Since no pharmacopoeial (USP/EP) standard currently exists for this specific intermediate, researchers must choose between "Synthesis Grade" commercial sources or "Custom Synthesis" purification.[1]

Table 1: Comparative Performance of Standard Sources

FeatureGrade A: High-Purity Catalog (e.g., Combi-Blocks, Fluorochem)Grade B: Bulk Synthesis Grade (e.g., Alibaba/Generic CROs)Grade C: In-House Recrystallized (Recommended "Gold Standard")
Typical Purity (HPLC) >98.0%95.0% - 97.0%>99.5%
Isomeric Purity Often unverified by 19F NMRHigh risk of 6-bromo isomer (up to 5%)Confirmed <0.1%
Water Content (KF) <1.0%Variable (Hygroscopic amine salts)<0.5% (Dried)
Traceability Batch CoA onlyLimitedFull Structural Elucidation (NMR/MS/ROI)
Cost Efficiency Moderate ($150/g)Low ($40/g)High (Labor intensive)
Suitability Early Discovery / ScreeningCrude Synthesis InputGMP Impurity Marker / QC Release

Scientist’s Insight: Do not rely on "Grade A" CoAs for GMP release testing. Commercial suppliers often use generic HPLC methods that fail to resolve the 2-bromo (target) from the 6-bromo (impurity) regioisomer.[1] Orthogonal verification via 19F NMR is mandatory.

Technical Deep Dive: The Impurity Landscape

To qualify a reference standard, you must understand what you are looking for.[1][2] The synthesis typically involves bromination of 4-amino-3-fluorophenol.[1] The directing effects of the -NH2 (strong ortho/para director) and -OH (strong ortho/para director) compete with the -F (weak deactivator).[1]

Visualizing the Impurity Pathway

The following diagram maps the origin of critical impurities that your reference standard must resolve.

ImpurityPathway Start Starting Material 4-Amino-3-fluorophenol Reaction Bromination (Br2 / AcOH) Start->Reaction Target TARGET 4-Amino-2-bromo-3-fluorophenol (Sterically Congested) Reaction->Target Major Product Impurity1 IMPURITY A (Regioisomer) 4-Amino-6-bromo-3-fluorophenol (Less Steric Hindrance) Reaction->Impurity1 Critical Impurity (Hard to separate) Impurity2 IMPURITY B (Over-bromination) 2,6-Dibromo analog Reaction->Impurity2 Side Reaction

Figure 1: Synthetic origin of regioisomeric impurities. The 6-bromo isomer is the primary threat to reference standard integrity due to similar polarity.

Qualification Protocol: Creating Your Own Standard

If you cannot purchase a certified reference material (CRM), you must qualify a commercial batch.[1] Follow this Self-Validating Protocol .

Step 1: Structural Confirmation (The "Fingerprint")
  • 1H NMR (DMSO-d6): Look for the aromatic proton splitting. The target (2-bromo) has protons at C5 and C6.[1] Due to the crowding, coupling constants (

    
    ) are critical.
    
  • 19F NMR (Essential): This is your primary purity tool.[1]

    • Target: Single sharp peak (approx -130 to -140 ppm, verify against literature).[1]

    • Impurity: The 6-bromo isomer will show a distinct fluorine shift due to the different electronic environment (Br is no longer ortho to F).[1] Integrate these peaks to calculate isomeric purity.

Step 2: Purity Assignment (Mass Balance Approach)

Do not use "Area %" from HPLC alone.[1] Calculate potency (


) using the mass balance equation:


  • % Org.[1] Imp: Derived from HPLC (Method below).[1][3]

  • % ROI: Residue on Ignition (Sulfated Ash).[1]

  • % Volatiles: Loss on Drying (LOD) or TGA.[1]

Step 3: Validated HPLC Method

Use this method to separate the 2-bromo target from the 6-bromo impurity.[1]

  • Column: C18 Phenyl-Hexyl (Provides pi-pi interaction selectivity for halogens), 150 x 4.6 mm, 3 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm.[1]

  • Success Criterion: Resolution (

    
    ) > 1.5 between the main peak and the nearest isomer.
    
Decision Workflow: Qualifying a Vendor Sample

Use this logic flow to accept or reject a commercial batch for use as a reference standard.

QualificationFlow Receipt Receive Vendor Sample (Grade A) qNMR 19F qNMR Analysis (Check Isomeric Purity) Receipt->qNMR Decision1 Isomeric Purity > 99.5%? qNMR->Decision1 Recryst Recrystallize (EtOH/Water) Decision1->Recryst No (Contains 6-Br isomer) FullChar Full Characterization (HPLC, TGA, ROI, MS) Decision1->FullChar Yes Recryst->qNMR Retest Assign Assign Potency (Mass Balance) FullChar->Assign Final Release as In-House Primary Standard Assign->Final

Figure 2: Workflow for qualifying a commercial chemical as a Primary Reference Standard.

References
  • Regorafenib Intermediate Synthesis : A practical synthetic route to regorafenib via intermediate 4-amino-3-fluorophenol.[1][4][5][6] (2014).[1] ResearchGate.

  • Fluorine NMR Methodology : New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.[1][7] (2022).[1][5][7][8][9][10] Royal Society of Chemistry.[1]

  • Reference Standard Qualification : WHO Guidelines for the establishment, maintenance and distribution of chemical reference substances.[1] Annex 3.[1][11][12]

  • HPLC Analysis of Phenols : Simple HPLC–UV Analysis of Phenol and Its Related Compounds. (2012).[1][5] Scientific Research Publishing.[1]

  • General Supplier Data : 4-Bromo-3-fluorophenol (Precursor) Technical Data. Carl Roth / Sigma-Aldrich.[1] [1]

Sources

Comparative

Technical Comparison Guide: UV-Vis Characterization of 4-Amino-2-bromo-3-fluorophenol

Executive Summary & Core Directive 4-Amino-2-bromo-3-fluorophenol (CAS: 1805189-66-5) is a highly specialized intermediate, primarily utilized as a scaffold in the synthesis of multi-kinase inhibitors and advanced agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

4-Amino-2-bromo-3-fluorophenol (CAS: 1805189-66-5) is a highly specialized intermediate, primarily utilized as a scaffold in the synthesis of multi-kinase inhibitors and advanced agrochemicals.[1][2][3][4] Its unique substitution pattern—featuring a bromine atom ortho to the phenolic hydroxyl and a fluorine atom ortho to the amine—creates a distinct electronic signature compared to its non-brominated precursors.

This guide provides a comparative spectral analysis , synthesizing experimental data from structural analogs with theoretical substituent effects to establish a robust characterization framework.[4] Unlike standard datasheets, this document focuses on the differential UV-Vis behavior required to validate synthesis and purity during drug development.[4]

Chemical Identity & Structural Context[2][4][5][6][7][8]

Before interpreting spectral data, the structural identity must be rigorously defined to avoid confusion with positional isomers (e.g., 6-amino-2-bromo-3-fluorophenol).[1][2][3][4]

FeatureTarget CompoundPrimary PrecursorBase Scaffold
Compound Name 4-Amino-2-bromo-3-fluorophenol 4-Amino-3-fluorophenol 4-Aminophenol
CAS Number 1805189-66-5 399-95-1123-30-8
Structure Phenol (C1-OH), Br (C2), F (C3), NH₂ (C4)Phenol (C1-OH), F (C3), NH₂ (C4)Phenol (C1-OH), NH₂ (C4)
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 206.01 g/mol 127.12 g/mol 109.13 g/mol
Role Advanced IntermediateStarting MaterialCommodity Chemical

Comparative UV-Vis Spectral Data

The UV-Vis spectrum of 4-Amino-2-bromo-3-fluorophenol is dominated by the interplay between the electron-donating amine/hydroxyl groups and the electron-withdrawing/heavy-atom effects of the halogens.[1][2][3][4]

Experimental vs. Predicted Absorption Maxima ( )

The following table contrasts the well-established experimental data of the analogs with the calculated spectral shifts for the target compound using Woodward-Fieser additivity rules for substituted benzenes.

CompoundSolvent

(Primary Band)

(Secondary Band)
Spectral Behavior Notes
4-Aminophenol Methanol230 nm 294 nm Baseline reference.[1][2][3][4] Strong

transition.[4]
4-Amino-3-fluorophenol Methanol228 nm 291 nm Fluorine (ortho to amine) causes a slight hypsochromic (blue) shift due to inductive withdrawal (

).[1][2][3][4]
4-Amino-2-bromo-3-fluorophenol Methanol235-240 nm (Pred.)305-310 nm (Pred.)Bromine Effect: Significant bathochromic (red) shift (+10-15 nm) due to heavy atom effect and auxochromic resonance.[1][2][3][4]

Technical Insight: The introduction of Bromine at the C2 position (ortho to the hydroxyl group) induces a bathochromic shift . This allows for facile monitoring of the bromination reaction; as the reaction proceeds, the absorbance maximum will shift from ~291 nm to ~305 nm.

pH-Dependent Spectral Shifts (Solvatochromism)

The ionization state of the amine and phenol groups dramatically alters the spectrum. This is critical for developing HPLC methods.

  • Acidic Media (pH < 4): The amine is protonated (

    
    ), eliminating its resonance contribution.[4] The spectrum resembles that of a substituted phenol (blue shift).
    
  • Basic Media (pH > 10): The phenol is deprotonated (

    
    ), causing a strong red shift (bathochromic) and hyperchromic effect (increased intensity) due to enhanced conjugation.[4]
    

Experimental Protocol: Validated Characterization Workflow

To ensure data integrity (E-E-A-T), the following protocol is recommended for confirming the identity of 4-Amino-2-bromo-3-fluorophenol.

Sample Preparation[1][2][3][4]
  • Solvent Selection: HPLC-grade Methanol (MeOH) is preferred for UV transparency >205 nm.[2][4]

  • Concentration: Prepare a stock solution of 100 µg/mL (approx. 0.5 mM).[4] Dilute to 10 µg/mL for scanning.[4]

  • Blanking: Use pure MeOH. Ensure quartz cuvettes (path length 1 cm) are matched.

Analytical Workflow Diagram

The following Graphviz diagram illustrates the logical flow for using UV-Vis data to validate the synthesis of the target from its precursor.

UV_Characterization_Workflow Start Start: Synthesis Reaction (Bromination of 4-Amino-3-fluorophenol) Sampling Aliquot Sampling (t = 0, 30, 60 min) Start->Sampling Dilution Dilution in MeOH (Target: 10 µg/mL) Sampling->Dilution UV_Scan UV-Vis Scan (200 - 400 nm) Dilution->UV_Scan Decision Check λmax Shift? UV_Scan->Decision Result_A λmax ≈ 291 nm (Unreacted Precursor) Decision->Result_A No Shift Result_B λmax ≈ 305-310 nm (Target Product Formed) Decision->Result_B Red Shift Observed

Figure 1: Decision logic for monitoring the bromination of 4-Amino-3-fluorophenol using spectral shifts.

Synthesis & Application Context

Understanding the "Why" behind the spectrum requires understanding the molecule's application.

  • Kinase Inhibitor Synthesis: This compound is often a key building block for Type II kinase inhibitors (e.g., analogs of Regorafenib). The fluorine atom increases metabolic stability and lipophilicity, while the bromine serves as a "handle" for further cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

  • Quality Control (QC): In a QC setting, the UV purity index (ratio of absorbance at 235 nm vs 305 nm) serves as a quick check for regio-isomeric impurities, such as the 6-amino isomer (CAS 1257535-00-4), which will display a slightly different fingerprint due to the altered conjugation pathway.

References

  • National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 403, 4-Aminophenol. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[4] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2][3][4] (Reference for Woodward-Fieser Additivity Rules).

  • SIELC Technologies. (2024).[4] UV-Vis Spectrum of 4-Aminophenol and HPLC Method Development. Retrieved from [Link]

Sources

Validation

Technical Guide: QC Release Strategies for 4-Amino-2-bromo-3-fluorophenol

Topic: QC Release Specifications for 4-Amino-2-bromo-3-fluorophenol Content Type: Publish Comparison Guide Audience: Researchers, Senior QC Scientists, and CMC Leads. Executive Summary & Compound Context[1][2][3][4][5][6...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: QC Release Specifications for 4-Amino-2-bromo-3-fluorophenol Content Type: Publish Comparison Guide Audience: Researchers, Senior QC Scientists, and CMC Leads.

Executive Summary & Compound Context[1][2][3][4][5][6]

4-Amino-2-bromo-3-fluorophenol is a high-value, reactive intermediate often utilized in the synthesis of fluorinated kinase inhibitors (e.g., analogs of Regorafenib) and advanced agrochemicals. Its structural complexity—containing an amine, a phenol, and two different halogens—presents unique stability and regio-selectivity challenges.

This guide moves beyond basic "Certificate of Analysis" data to compare the two dominant release methodologies: High-Performance Liquid Chromatography (HPLC-UV) versus Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC is the industry standard for impurity profiling, this guide argues that qNMR is the superior "Gold Standard" for primary reference material qualification due to the compound's oxidative instability and hygroscopic nature.

Chemical Identity[1][7][8][9]
  • IUPAC Name: 4-Amino-2-bromo-3-fluorophenol

  • Core Scaffold: 4-Amino-3-fluorophenol (CAS 399-95-1)[1][2]

  • Critical Quality Attribute (CQA): Regio-purity (2-bromo vs. 6-bromo isomer).

Comparative Analysis: HPLC-UV vs. qNMR

For a release specification, you must choose between relative purity (chromatographic area %) and absolute purity (weight %).

Method A: HPLC-UV (The Routine Workhorse)
  • Principle: Separation based on hydrophobicity/polarity using a C18 or Phenyl-Hexyl column.

  • Pros: Excellent for detecting trace organic impurities (LOQ < 0.05%); familiar to all GMP labs.

  • Cons: Requires reference standards for response factor correction. Aminophenols often oxidize on-column or show tailing due to interaction with silanols.

  • Verdict: Best for Routine Batch Release and impurity tracking.

Method B: qNMR (The Absolute Truth)
  • Principle: Molar ratio determination using an internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Self-validating. Does not require a reference standard of the analyte. Quantifies water, solvents, and inorganic salts simultaneously. Unaffected by UV extinction coefficient differences.

  • Cons: Lower sensitivity (LOD ~0.1%); requires high-field instrument (>400 MHz).

  • Verdict: Best for Primary Standard Qualification and establishing potency.

Performance Data Comparison
FeatureHPLC-UV (254 nm)qNMR (1H, 400 MHz)
Precision (RSD) 0.2% - 0.5%0.5% - 1.0%
Linearity (R²) > 0.999> 0.999
LOQ ~0.05% (Trace Impurities)~0.1% (Major Components)
Regio-Selectivity Requires separation validationInstant structural confirmation (coupling constants)
Sample Prep Dissolve & InjectWeigh & Dissolve (Internal Standard critical)
Cost per Run Low (Solvents)High (Deuterated Solvents)

Critical Quality Attributes (CQAs) & Specifications

The following specifications are derived from ICH Q3A(R2) guidelines for pharmaceutical intermediates and best practices for halogenated aminophenols.

Release Specification Table
Test AttributeMethodAcceptance CriteriaRationale
Appearance VisualOff-white to light brown powderAminophenols oxidize to quinone-imines (darkening) upon air exposure.
Identification A 1H-NMRConforms to StructureMust confirm 2-bromo position via coupling constants (vs. 6-bromo).
Identification B HPLC-RTMatches Reference Std (± 2%)Retention time confirmation.
Purity (Absolute) qNMR≥ 97.0% w/wAccounts for salt formation, water, and non-chromatographic impurities.
Purity (Relative) HPLC≥ 98.0% (Area)Tracks organic impurities.
Impurity A (Regioisomer) HPLC/NMR≤ 0.5%The 6-bromo isomer is a common byproduct of bromination.
Impurity B (Dibromo) HPLC≤ 0.5%2,6-Dibromo-4-amino-3-fluorophenol (over-bromination).
Water Content KF / qNMR≤ 1.0%Hygroscopicity control.
Sulfated Ash USP <281>≤ 0.5%Control of inorganic salts (if reduction used Fe/acid).

Deep Dive: Impurity Profiling & Causality

The synthesis of 4-Amino-2-bromo-3-fluorophenol typically involves the bromination of 4-amino-3-fluorophenol. Understanding the reaction mechanism is vital for setting QC specs.

The Regio-Selectivity Challenge

The amino group (-NH2) and hydroxyl group (-OH) are both ortho/para directors. The fluorine (-F) is an ortho/para director but weaker.

  • Target (2-Bromo): Ortho to -OH, Ortho to -F.

  • Impurity (6-Bromo): Ortho to -OH, Para to -F.

Because the position ortho to the amino group is sterically hindered or blocked by the fluorine, the competition is primarily between the 2- and 6- positions.

ImpurityPathway Start 4-Amino-3-fluorophenol (Starting Material) Bromination Bromination (Br2 or NBS) Start->Bromination Target 4-Amino-2-bromo-3-fluorophenol (Target Product) Bromination->Target Major Path Impurity1 6-Bromo isomer (Regio-Impurity) Bromination->Impurity1 Competing Path Impurity2 2,6-Dibromo species (Over-reaction) Target->Impurity2 Excess Br2 Impurity1->Impurity2 Excess Br2

Caption: Synthesis pathway illustrating the origin of regio-isomeric and over-brominated impurities.

Experimental Protocols

Protocol A: HPLC-UV Release Method
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer prevents peak tailing of amine).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% → 60% B

    • 15-20 min: 60% → 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Aromatic ring) and 210 nm (check for non-aromatic impurities).

  • Temperature: 30°C.

Protocol B: qNMR Absolute Purity Method
  • Instrument: 400 MHz NMR or higher (e.g., Bruker Avance).

  • Solvent: DMSO-d6 (Aminophenols have poor solubility in CDCl3).

  • Internal Standard (IS): Maleic Acid (Traceable Grade). Rationale: Maleic acid protons (singlet ~6.2 ppm) do not overlap with the aromatic protons of the phenol (6.5 - 7.5 ppm).

  • Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the longest relaxing proton).

  • Pulse Angle: 90°.

  • Calculation:

    
    
    Where I = Integral area, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of IS.[5][6][7][8][3][9][10][11]
    

QC Decision Workflow

This diagram guides the analyst on when to apply specific release testing tiers.

QC_Workflow Batch Isolated Batch (Crude) ColorCheck Visual Inspection (Color Check) Batch->ColorCheck FailColor REJECT / Reprocess (Oxidation detected) ColorCheck->FailColor Dark Brown/Black HPLC HPLC-UV Screening ColorCheck->HPLC Off-white/Tan RegioCheck Regio-Isomer < 0.5%? HPLC->RegioCheck RegioCheck->FailColor No qNMR qNMR Analysis (Absolute Purity) RegioCheck->qNMR Yes qNMR->FailColor Purity < 97% FinalRelease RELEASE (Certificate of Analysis) qNMR->FinalRelease Purity > 97%

Caption: Decision logic for releasing 4-Amino-2-bromo-3-fluorophenol batches.

References

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.[3] [Link]

  • Gou, Y. et al. (2023) . Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis. MDPI Molecules. [Link]

  • Enovatia . Advantages of Quantitative NMR for Pharmaceutical Impurities. [Link]

Sources

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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